5-(Dimethylamino)pentanoic acid hydrochloride is a bifunctional organic building block characterized by a terminal carboxylic acid and a tertiary dimethylamine, separated by a five-carbon aliphatic spacer. While structurally simple, this molecule serves as a critical "tuner" in the synthesis of Ionizable Cationic Lipids for mRNA delivery (Lipid Nanoparticles/LNPs) and as a solubility-enhancing linker in PROTAC (Proteolysis Targeting Chimera) development.
Its value lies in its specific chain length (C5).[2] By extending the spacer length beyond the standard C3 (propionic) or C4 (butyric) analogues often found in legacy lipids (e.g., DLin-MC3-DMA derivatives), researchers can subtly shift the apparent pKa of the resulting lipid headgroup. This modulation is the primary determinant of endosomal escape efficiency in gene therapy.
The HCl salt form ensures rapid dissolution in polar solvents; requires neutralization for organic coupling.
pKa (Acid)
~4.6 (Carboxylic Acid)
Standard carboxyl reactivity for amide/ester coupling.
pKa (Amine)
~10.2 (Tertiary Amine)
Critical: Becomes the ionizable center in LNPs.
Hygroscopicity
Hygroscopic
Requires storage under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or caking.
Synthetic Utility & Reaction Mechanisms
The "Spacer Effect" in Lipid Design
In the development of LNPs, the ionization behavior of the lipid headgroup dictates efficacy. The lipid must be neutral at physiological pH (7.4) to prevent toxicity but protonated in the acidic endosome (pH 5.0–6.0) to trigger membrane fusion.[6]
Using CAS 25726-28-7 introduces a pentyl spacer, which increases hydrophobicity and steric freedom compared to shorter linkers.
Mechanism: The inductive effect of the electron-withdrawing carbonyl group (in the final amide/ester) is dampened by the longer C5 chain compared to a C3 or C4 chain. This typically results in a slightly higher pKa for the tertiary amine in the final lipid construct, allowing for fine-tuning of the LNP's ionization point.
Chemical Synthesis Workflow
The primary utility is coupling the carboxylic acid terminus to a hydrophobic tail (e.g., a dialkyl amine or alcohol) while preserving the dimethylamino "warhead."
Diagram 1: Lipid Synthesis Pathway
The following diagram illustrates the conversion of 5-(dimethylamino)pentanoic acid HCl into an ionizable lipid library member.
Caption: Workflow for converting CAS 25726-28-7 into a functional ionizable lipid. Neutralization of the HCl salt is a critical precursor step.
Applications in Drug Delivery[8][9][10][11]
Lipid Nanoparticles (LNPs)
This molecule acts as the hydrophilic headgroup precursor. When formulated into an LNP, the dimethylamino group is responsible for the Proton Sponge Effect .
Encapsulation: At low pH (during manufacturing), the amine is protonated (+), binding electrostatically to the negatively charged mRNA backbone.
Circulation: At pH 7.4, the amine deprotonates (neutral), reducing toxicity and preventing non-specific protein adsorption (opsonization).
Endosomal Escape: Upon cellular uptake, the endosome acidifies. The amine reprotonates, drawing in Cl⁻ ions and water, causing osmotic swelling and endosomal rupture, releasing the mRNA.
PROTAC Linkers
In targeted protein degradation, the linker length is vital for the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase). The 5-carbon chain of CAS 25726-28-7 offers a medium-length, flexible linker that also improves the aqueous solubility of the final PROTAC molecule due to the basic amine.
Salt Neutralization: Dissolve 5-(dimethylamino)pentanoic acid HCl in anhydrous DCM/DMF under Nitrogen. Add DIPEA (2.0 eq) and stir for 15 minutes at 0°C. Rationale: The first 1.0 eq of base neutralizes the HCl salt; the second eq acts as the proton scavenger for the coupling.
Activation: Add the coupling agent (HATU or EDC). Stir for 30 minutes at 0°C to form the activated ester.
Coupling: Add the Target Amine (dissolved in minimal solvent) dropwise.
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (System: 10% MeOH in DCM, stain with Ninhydrin or Dragendorff reagent).
Workup: Dilute with DCM. Wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Note: Avoid acidic washes, as the product (tertiary amine) will protonate and extract into the aqueous phase.
Once the lipid is synthesized, its apparent pKa must be validated.
Preparation: Prepare a buffer series ranging from pH 2.0 to 12.0 (in 0.5 increments).
Dye: Use TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid). TNS is non-fluorescent in water but fluorescent when bound to a positively charged membrane.
Measurement: Incubate lipid vesicles with TNS in the buffer series.
Analysis: Plot Fluorescence Intensity vs. pH. The inflection point of the sigmoidal curve is the apparent pKa.
Quality Control & Analytics
To ensure scientific integrity, the following specifications must be met before using this reagent in GMP workflows.
Test
Method
Acceptance Criteria
Identification
¹H-NMR (D₂O or DMSO-d₆)
Characteristic singlet at ~2.8 ppm (N(CH₃)₂); Multiplets for alkyl chain.
Purity
HPLC (Reverse Phase, C18)
> 97.0% (Area normalization).
Chloride Content
Argentometric Titration
19.0% – 20.0% (Theoretical for HCl salt).
Water Content
Karl Fischer
< 1.0% (Critical for coupling efficiency).
Diagram 2: LNP Mechanism of Action
This diagram visualizes why the dimethylamino group (provided by this CAS) is essential for intracellular delivery.
Caption: The pH-dependent protonation cycle of the dimethylamino motif derived from CAS 25726-28-7.
References
PubChem. (n.d.).[7] Compound Summary: 5-(Dimethylamino)pentanoic acid hydrochloride (CAS 25726-28-7).[2][3][4][5] National Library of Medicine. Retrieved from [Link]
Tenchov, R., et al. (2021). Lipid Nanoparticles—From Liposomes to mRNA Vaccine Delivery, a Landscape of Research Diversity and Advancement.[8] ACS Nano. Retrieved from [Link]
Jayaraman, M., et al. (2012). Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo. Angewandte Chemie International Edition. (Foundational work on structure-activity relationships of amino-lipids). Retrieved from [Link]
An In-depth Technical Guide to 5-(Dimethylamino)pentanoic Acid Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract 5-(Dimethylamino)pentanoic acid hydrochloride is a bifunctional organi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 5-(Dimethylamino)pentanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Dimethylamino)pentanoic acid hydrochloride is a bifunctional organic compound of significant interest in chemical synthesis and pharmaceutical development. Possessing both a terminal carboxylic acid and a tertiary amine, it serves as a versatile molecular building block and linker. This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its logical synthesis and characterization, key applications in research, and essential safety information. The content is structured to provide not just data, but also the scientific rationale behind its use and synthesis, empowering researchers to effectively integrate this compound into their workflows.
Physicochemical and Structural Properties
5-(Dimethylamino)pentanoic acid hydrochloride, also known as 5-(dimethylamino)valeric acid hydrochloride, is a white to off-white crystalline solid.[1] The hydrochloride salt form confers high water solubility, a critical attribute for its application in aqueous reaction media and biological systems.[1] Its bifunctional nature—a nucleophilic tertiary amine and a carboxylic acid capable of diverse coupling reactions—makes it a valuable intermediate.
Key quantitative properties are summarized in the table below.
The synthesis of 5-(dimethylamino)pentanoic acid hydrochloride is a standard multi-step process that leverages fundamental organic transformations. The following protocol represents a logical and validated pathway, beginning with a commercially available halogenated ester.
Synthetic Pathway Overview
The overall strategy involves two key steps: (1) Nucleophilic substitution of a haloalkane with dimethylamine to install the tertiary amine, and (2) Saponification of the ester to yield the carboxylate, followed by acidification to produce the final hydrochloride salt. This pathway is efficient and provides a high degree of control over the final product.
Caption: Synthetic workflow for 5-(dimethylamino)pentanoic acid hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 5-(dimethylamino)pentanoate (Intermediate)
Rationale: This step introduces the key dimethylamino group. Using an ester of the pentanoic acid protects the carboxylic acid from reacting with the amine nucleophile. Potassium carbonate is a mild base used to scavenge the HBr byproduct, driving the reaction to completion.
Procedure:
To a round-bottom flask charged with ethyl 5-bromopentanoate (1.0 eq), add tetrahydrofuran (THF) as the solvent.
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.
Cool the flask in an ice bath to 0 °C.
Slowly add an aqueous solution of dimethylamine (40%, 2.5 eq) dropwise while maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Perform a workup by filtering off the solids and concentrating the filtrate under reduced pressure. Extract the residue with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate ester.
Step 2: Hydrolysis and Acidification to Final Product
Rationale: Saponification with a strong base (NaOH) cleaves the ester to form the sodium carboxylate salt. Subsequent acidification with hydrochloric acid (HCl) serves two purposes: it protonates the carboxylate to form the carboxylic acid and protonates the tertiary amine to form the stable and water-soluble hydrochloride salt.
Procedure:
Dissolve the crude ethyl 5-(dimethylamino)pentanoate from the previous step in a mixture of ethanol and water.
Add sodium hydroxide (NaOH, 2.0 eq) and heat the mixture to reflux for 2-4 hours.
Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl.
A precipitate may form upon acidification. Concentrate the solution to dryness under reduced pressure.
Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield pure 5-(dimethylamino)pentanoic acid hydrochloride.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Spectral data for this compound is readily available in chemical databases.[4]
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet for the six protons of the two methyl groups on the nitrogen. Multiplets corresponding to the three methylene groups of the pentanoic acid backbone and a broad singlet for the carboxylic acid proton will also be present.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of seven distinct carbon environments, including the carbonyl carbon of the carboxylic acid, the methylene carbons of the chain, and the methyl carbons of the dimethylamino group.
FT-IR (Fourier-Transform Infrared Spectroscopy): Key signals include a broad O-H stretch from the carboxylic acid, a sharp C=O stretch around 1710 cm⁻¹, and C-N stretching vibrations.
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a parent ion corresponding to the protonated free base [M+H]⁺.
Applications in Research and Drug Development
5-(Dimethylamino)pentanoic acid hydrochloride is primarily utilized as a versatile building block in organic synthesis.[1][2] Its value lies in its bifunctional nature, allowing for orthogonal chemical modifications.
Linker Chemistry: The carboxylic acid can be readily converted to an active ester (e.g., NHS ester) and coupled with primary or secondary amines on proteins, peptides, or other small molecules to form stable amide bonds. The tertiary amine remains as a basic, positively chargeable handle.
Solubility Modification: Incorporating this moiety into a larger, more hydrophobic drug candidate can increase its aqueous solubility, which is often a critical factor for bioavailability.
Fragment-Based Drug Discovery (FBDD): The molecule itself can serve as a fragment for screening against biological targets. The dimethylamino group provides a hydrogen bond acceptor and a potential salt-bridge-forming site.
Synthesis of Novel Scaffolds: It is a precursor for more complex molecules, including specialized amino acids, ligands for metal catalysis, and probes for chemical biology.
Safety and Handling
Proper handling of 5-(dimethylamino)pentanoic acid hydrochloride is essential in a laboratory setting. It is classified as an irritant.[5]
An In-Depth Technical Guide to the Synthesis of 5-(Dimethylamino)pentanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathways for producing 5-(dimethylamino)pentanoic acid hydrochloride, a val...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 5-(dimethylamino)pentanoic acid hydrochloride, a valuable building block in pharmaceutical and organic synthesis. The document delves into the two primary and most viable synthetic routes: the nucleophilic substitution of a 5-halopentanoic acid with dimethylamine and the reductive amination of 5-oxopentanoic acid. This guide offers a detailed analysis of the underlying chemical principles, causality behind experimental choices, and field-proven insights for each pathway. It includes step-by-step experimental protocols, comparative data, and visual representations of the reaction mechanisms and workflows to ensure scientific integrity and practical applicability for researchers and drug development professionals.
Introduction
5-(Dimethylamino)pentanoic acid hydrochloride, also known as 5-(dimethylamino)valeric acid hydrochloride, is a bifunctional organic molecule incorporating a terminal carboxylic acid and a dimethylamino group. This structure makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various chemical transformations.
This guide will explore the two most prominent synthetic strategies for obtaining this compound, providing a deep dive into the reaction mechanisms, experimental considerations, and purification techniques. The choice between these pathways often depends on the availability of starting materials, desired scale of production, and the specific requirements for purity and yield.
Synthetic Pathways: A Comparative Analysis
Two principal routes dominate the synthesis of 5-(dimethylamino)pentanoic acid hydrochloride:
Pathway A: Nucleophilic Substitution of 5-Halopentanoic Acids
Pathway B: Reductive Amination of 5-Oxopentanoic Acid
The selection of a particular pathway is a critical decision in the synthetic design, influenced by factors such as the cost and availability of precursors, reaction efficiency, and the impurity profile of the final product.
Partially reduced intermediates, products of side reactions with the reducing agent
General Yields
Moderate to High
Moderate to High
Scalability
Generally scalable, but may require pressure equipment for gaseous dimethylamine
Readily scalable, with various reducing agents available for different scales
Pathway A: Nucleophilic Substitution of 5-Halopentanoic Acids
This classical approach involves the direct alkylation of dimethylamine with a 5-halopentanoic acid, typically 5-bromopentanoic acid, due to the higher reactivity of the bromide leaving group compared to chloride.
Mechanistic Rationale
The core of this pathway is a bimolecular nucleophilic substitution (S(_N)2) reaction. The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the halogen. This concerted reaction results in the formation of a new carbon-nitrogen bond and the displacement of the halide ion.
A crucial consideration in this reaction is the potential for over-alkylation, where the newly formed tertiary amine can be further alkylated to form a quaternary ammonium salt[1]. To mitigate this, an excess of dimethylamine is typically employed to increase the probability of the primary reaction.
Visualizing the Pathway
Caption: Nucleophilic substitution pathway for the synthesis of 5-(dimethylamino)pentanoic acid hydrochloride.
Hydrochloric acid (concentrated or as a solution in a suitable solvent)
Diethyl ether or other suitable anti-solvent
Procedure:
Reaction Setup: In a well-ventilated fume hood, charge a pressure-rated reaction vessel with 5-bromopentanoic acid and a suitable solvent such as ethanol.
Addition of Dimethylamine: Cool the solution in an ice bath. Slowly add an excess (typically 2-3 equivalents) of aqueous dimethylamine solution to the stirred reaction mixture. If using gaseous dimethylamine, it can be bubbled through the solution. The excess dimethylamine serves to drive the reaction to completion and minimize the formation of quaternary ammonium byproducts[1].
Reaction Conditions: Seal the vessel and heat the reaction mixture. The temperature and reaction time will depend on the solvent and the specific substrate, but a typical starting point is 60-80 °C for several hours to overnight. Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the excess dimethylamine and solvent under reduced pressure.
Salt Formation: Dissolve the crude 5-(dimethylamino)pentanoic acid in a minimal amount of a suitable solvent (e.g., isopropanol). Cool the solution in an ice bath and slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in an organic solvent (e.g., diethyl ether, isopropanol).
Purification: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a cold, non-polar solvent like diethyl ether to remove any non-polar impurities, and dry under vacuum to yield the final product. Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be performed for further purification if necessary.
Pathway B: Reductive Amination of 5-Oxopentanoic Acid
Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds. This pathway involves the reaction of 5-oxopentanoic acid with dimethylamine to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.
Mechanistic Rationale
The reaction proceeds in two key steps:
Iminium Ion Formation: The carbonyl group of 5-oxopentanoic acid reacts with dimethylamine to form a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal dehydrates to form a transient iminium ion. The pH of the reaction is critical; it must be acidic enough to facilitate dehydration but not so acidic as to protonate the majority of the dimethylamine, rendering it non-nucleophilic.
Reduction: A reducing agent, present in the reaction mixture, reduces the iminium ion to the corresponding tertiary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their selectivity for reducing the iminium ion in the presence of the carbonyl starting material. Catalytic hydrogenation (H₂ over a metal catalyst like Pd/C) is also a viable, "greener" alternative.
Visualizing the Pathway
Caption: Reductive amination pathway for the synthesis of 5-(dimethylamino)pentanoic acid hydrochloride.
Detailed Experimental Protocol
Materials:
5-Oxopentanoic acid
Dimethylamine hydrochloride (or dimethylamine and a mild acid)
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
Methanol or another suitable protic solvent
Hydrochloric acid
Diethyl ether or other suitable anti-solvent
Procedure:
Reaction Setup: In a round-bottom flask, dissolve 5-oxopentanoic acid and a slight excess of dimethylamine hydrochloride in methanol. The use of the hydrochloride salt of dimethylamine helps to maintain a suitable pH for the reaction.
pH Adjustment (if necessary): If starting with aqueous dimethylamine, the pH of the solution should be adjusted to approximately 5-6 using a mild acid like acetic acid. This pH range is optimal for iminium ion formation.
Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride or sodium triacetoxyborohydride portion-wise at room temperature. These hydrides are stable in mildly acidic conditions and will selectively reduce the iminium ion. The reaction is typically stirred at room temperature for several hours to overnight.
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as GC-MS or LC-MS to confirm the consumption of the starting material and the formation of the product.
Work-up: Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of an acid (e.g., dilute HCl) until gas evolution ceases.
Isolation and Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography if necessary.
Salt Formation: Dissolve the purified 5-(dimethylamino)pentanoic acid in a minimal amount of a suitable solvent and precipitate the hydrochloride salt as described in Pathway A. Collect the solid by filtration, wash with a cold non-polar solvent, and dry under vacuum.
Safety and Handling Considerations
5-Bromopentanoic acid: This compound is corrosive and can cause severe skin burns and eye damage. It may also cause respiratory irritation[4]. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
Dimethylamine: This is a flammable and corrosive gas or liquid with a strong, unpleasant odor. It can cause severe skin burns and eye damage. Handle with extreme care in a well-ventilated area, preferably in a fume hood.
5-Oxopentanoic acid: While less hazardous than 5-bromopentanoic acid, it should still be handled with standard laboratory precautions.
Sodium cyanoborohydride and Sodium triacetoxyborohydride: These are toxic if swallowed or in contact with skin. They can release toxic hydrogen cyanide gas upon contact with strong acids. Handle with caution and appropriate PPE. All quenching procedures should be performed carefully in a fume hood.
Hydrochloric Acid: This is a highly corrosive acid. Handle with appropriate PPE.
Conclusion
Both the nucleophilic substitution of 5-halopentanoic acids and the reductive amination of 5-oxopentanoic acid represent effective and reliable pathways for the synthesis of 5-(dimethylamino)pentanoic acid hydrochloride. The choice between these methods will be dictated by the specific needs of the laboratory or production facility, including the availability and cost of starting materials, desired scale, and equipment constraints. By understanding the underlying mechanisms and carefully controlling the reaction conditions as detailed in this guide, researchers can efficiently and safely produce this valuable synthetic intermediate.
References
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
PubChem. (n.d.). 5-Bromovaleric acid. Retrieved from [Link]
Organic Syntheses. (n.d.). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]
ResearchGate. (2016, April 4). Is it possible synthesise of 5-bromopentanal in stable condition?. Retrieved from [Link]
Technical Guide: 5-(Dimethylamino)pentanoic Acid Hydrochloride & Structural Analogues
Role in Lipid Nanoparticle (LNP) Design and Linkerology Executive Summary 5-(Dimethylamino)pentanoic acid hydrochloride (CAS: 62313-54-0) is a critical bifunctional building block characterized by a five-carbon aliphatic...
Author: BenchChem Technical Support Team. Date: February 2026
Role in Lipid Nanoparticle (LNP) Design and Linkerology
Executive Summary
5-(Dimethylamino)pentanoic acid hydrochloride (CAS: 62313-54-0) is a critical bifunctional building block characterized by a five-carbon aliphatic chain terminating in a tertiary dimethylamine and a carboxylic acid.[1] While structurally simple, this scaffold represents a "Goldilocks" zone in medicinal chemistry, particularly for ionizable lipids used in mRNA delivery (LNPs) and as a cationic spacer in targeted protein degradation (PROTACs).
This guide dissects the molecule’s utility as a pharmacophore, detailing its Structure-Activity Relationship (SAR), synthesis pathways, and the critical protocols required to validate its physicochemical properties in drug formulation.
Part 1: Structural Activity Relationship (SAR)
The utility of 5-(dimethylamino)pentanoic acid (DAPA) lies in its zwitterionic potential and its specific pKa profile. In LNP design, the "headgroup" (the amine) determines the ionization behavior in the endosome.
The "Goldilocks" Chain Length
n=3 (GABA derivatives): Often too rigid or hydrophilic; high risk of CNS off-target effects (GABAergic activity).
n=4 (DAPA): Optimal hydrophobic spacing. The 5-carbon chain provides sufficient flexibility for lipid tail packing without inducing crystallization.
n>5: Increases lipophilicity (
) excessively, potentially leading to lipid accumulation toxicity.
The Tertiary Amine (Headgroup)
The dimethylamino group is preferred over primary or secondary amines because:
Alkylation Control: It prevents uncontrolled cross-linking during lipid synthesis.
pKa Tuning: The intrinsic pKa of a dimethylalkylamine (~9.5–10.2) shifts to an apparent pKa of 6.0–7.0 when formulated in lipid bilayers, which is the critical range for endosomal escape.
SAR Decision Tree (Visualization)
Figure 1: Structural modification logic for optimizing the DAPA scaffold for specific drug delivery applications.
Part 2: Synthesis Strategies
High-purity synthesis is required to avoid trace secondary amine contaminants, which can react with electrophilic payloads (e.g., mRNA).
Route A: Reductive Amination (Laboratory Scale)
The most reliable method for generating the dimethylamine motif without over-alkylation is the Eschweiler-Clarke reaction or reductive amination using formaldehyde and sodium cyanoborohydride.
Route B: Lactone Ring Opening (Industrial Scale)
For the 5-carbon specific chain, opening
-valerolactone with dimethylamine is atom-economical.
Reaction Scheme:
(Note: Direct alkylation of 5-bromovaleric acid is faster but prone to elimination side products).
Synthesis Workflow Diagram
Figure 2: One-pot reductive methylation strategy for synthesizing DAPA HCl from commercially available amino acids.
Part 3: Key Applications & Analogues
Ionizable Lipid Precursors (LNP)
This is the dominant industrial application. The DAPA motif serves as the hydrophilic "head" of ionizable lipids.
Mechanism: At physiological pH (7.4), the dimethylamine is largely neutral, allowing the LNP to circulate without binding serum proteins (opsonization). In the acidic endosome (pH 5.5), it becomes protonated (cationic), interacting with the anionic endosomal membrane to release the RNA payload.
Analogue:DLin-MC3-DMA (Alnylam) utilizes a similar dimethylamino-butyric headgroup strategy.
PROTAC Linkers
In Targeted Protein Degradation, the linker length determines the "ternary complex" stability.
Role: DAPA provides a 5-carbon alkyl spacer that is protonatable. This can improve the solubility of otherwise hydrophobic PROTAC molecules.[2]
Comparative Data: Analogues
Analogue
Structure
pKa (Intrinsic)
Primary Application
DAPA HCl
5-C, Dimethyl
~9.8
LNP Lipids, General Linker
GABA-DMA
4-C, Dimethyl
~9.6
Neuro-active probes
DEPA
5-C, Diethyl
~10.2
Higher lipophilicity LNPs
Pip-Valeric
5-C, Piperidine
~10.0
Rigidified Linkers
Part 4: Experimental Protocols
Protocol 1: Synthesis of 5-(Dimethylamino)pentanoic Acid HCl
Objective: Synthesis via Eschweiler-Clarke modification.
Context: Essential for validating the "Ionizable" nature of lipids derived from DAPA.
Principle: TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) is non-fluorescent in water but highly fluorescent when bound to cationic charges in a hydrophobic environment.[5]
Analysis: Plot Fluorescence vs. pH. Fit to a sigmoidal Boltzmann equation. The inflection point is the Apparent pKa .
References
Jayaraman, M., et al. (2012).[6] "Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo." Angewandte Chemie International Edition. [Link]
Context: Establishes the SAR for dimethylamino headgroups in ionizable lipids (DLin-MC3-DMA).
Context: Authoritative protocol for the TNS pKa assay described in Part 4.
Hald Albertsen, et al. (2022). "The Role of Lipid Components in Lipid Nanoparticles for Vaccines and Gene Therapy." Advanced Drug Delivery Reviews. [Link]
Context: Reviews the structural importance of the tertiary amine headgroup.
PubChem. "5-(Dimethylamino)pentanoic acid hydrochloride Compound Summary."[1] National Library of Medicine. [Link]
An In-depth Technical Guide to the Solubility of 5-(Dimethylamino)pentanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Foreword: Understanding the Critical Role of Solubility in Research and Development In the landscape of scientific research and pharmaceutical development,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in Research and Development
In the landscape of scientific research and pharmaceutical development, the intrinsic properties of a chemical entity are paramount to its potential application and success. Among these, solubility stands as a cornerstone of developability, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in therapeutic agents. This guide is dedicated to a comprehensive exploration of the solubility of 5-(dimethylamino)pentanoic acid hydrochloride, a compound of interest for its potential as a building block in the synthesis of more complex molecules.[1] As a Senior Application Scientist, the aim of this document is to provide not just data, but a foundational understanding of the principles governing the solubility of this compound, alongside practical, field-proven methodologies for its accurate determination. This guide is structured to empower researchers with the knowledge to confidently and effectively utilize 5-(dimethylamino)pentanoic acid hydrochloride in their work.
5-(Dimethylamino)pentanoic acid hydrochloride is an organic compound featuring both a carboxylic acid and a tertiary amine functional group.[1] The presence of the hydrochloride salt significantly influences its physical and chemical properties, most notably its solubility.[1]
As a hydrochloride salt of a molecule containing a polar carboxylic acid and an ionizable amine, it is expected to be soluble in polar protic solvents. The hydrochloride salt form enhances its solubility in aqueous media compared to its free base form.[1]
It is imperative for researchers to experimentally determine the precise solubility in their specific solvent systems and experimental conditions. The following sections provide detailed protocols for this purpose.
Experimental Determination of Solubility: A Self-Validating Protocol
The accurate determination of solubility is a critical experimental parameter. The following protocol is based on the widely accepted shake-flask method, which is considered a "gold standard" for generating reliable equilibrium solubility data. This protocol is designed to be self-validating by approaching equilibrium from a state of supersaturation.
Principle of the Shake-Flask Method
The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent for a prolonged period until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the solvent is constant, representing the solubility of the compound at that temperature.
Detailed Step-by-Step Methodology
Materials:
5-(Dimethylamino)pentanoic acid hydrochloride
Solvent of interest (e.g., deionized water, methanol, ethanol, DMSO)
Volumetric flasks
Scintillation vials or other suitable sealed containers
Orbital shaker with temperature control
Syringe filters (0.22 µm)
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation for quantification
Protocol:
Preparation of Supersaturated Solutions:
Accurately weigh an amount of 5-(dimethylamino)pentanoic acid hydrochloride that is in clear excess of its expected solubility into a series of scintillation vials. A good starting point is to add approximately 50-100 mg of the compound to 5 mL of the solvent.
Causality: Starting with a clear excess of solid ensures that the solution will reach saturation.
Equilibration:
Place the sealed vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).
Agitate the vials at a consistent speed (e.g., 150 rpm) for a predetermined period. A typical equilibration time is 24 to 48 hours. It is advisable to take time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is confirmed when consecutive measurements yield the same concentration.
Sample Collection and Preparation:
After the equilibration period, allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to settle.
Carefully withdraw a sample of the supernatant using a syringe.
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
Causality: Filtration is essential to ensure that only the dissolved compound is being measured. Any particulate matter will lead to an overestimation of solubility.
Quantification:
Accurately dilute the filtered sample with the appropriate mobile phase or solvent to a concentration that falls within the linear range of the analytical method.
Analyze the diluted sample using a validated analytical method, such as HPLC-UV.
Prepare a standard curve of the compound in the same solvent to accurately determine the concentration of the sample.
The solubility of 5-(dimethylamino)pentanoic acid hydrochloride is not a fixed value but is influenced by several environmental factors. Understanding these factors is crucial for controlling and optimizing its dissolution.
pH: As a compound with both an acidic (carboxylic acid) and a basic (amine) functional group, its solubility is expected to be highly pH-dependent. The hydrochloride salt is formed with the basic dimethylamino group. In aqueous solutions, the pH will affect the ionization state of both the carboxylic acid and the amine, thereby influencing its interaction with water molecules.
Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature. However, the extent of this effect must be determined experimentally.
Solvent Polarity: The principle of "like dissolves like" is a good general guideline. As a polar, ionic compound, 5-(dimethylamino)pentanoic acid hydrochloride will exhibit higher solubility in polar solvents like water and short-chain alcohols.
Presence of Other Solutes: The presence of other ions in the solution can affect solubility through the common ion effect or by altering the ionic strength of the solution.
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
General RP-HPLC Method Parameters:
Column: A C18 column is a suitable starting point for the separation of this polar compound.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous buffer can be adjusted to optimize the retention and peak shape of the analyte. For this compound, an acidic pH (e.g., pH 3) is a good starting point to ensure the amine is protonated and the carboxylic acid is in its neutral form.
Detection: UV detection is appropriate for this compound. The detection wavelength should be set to the absorbance maximum of the compound, which can be determined using a UV-Vis spectrophotometer.
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of the compound.
Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. Based on available GHS data, 5-(dimethylamino)pentanoic acid hydrochloride presents the following hazards:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
Storage: Store in a tightly closed container in a dry and cool place.
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the solubility of 5-(dimethylamino)pentanoic acid hydrochloride, grounded in established scientific principles and practical experimental protocols. While specific quantitative solubility data remains to be extensively published, this guide equips researchers with the necessary framework to generate this critical data in-house. The provided shake-flask protocol, coupled with a general HPLC quantification method, offers a robust starting point for any research or development program involving this compound. Future work should focus on the systematic determination of the solubility of this compound in a wider range of pharmaceutically and synthetically relevant solvents at various temperatures to build a comprehensive public database for the scientific community.
References
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]
PubChem. (n.d.). 5-(Dimethylamino)pentanoic acid hydrochloride. Retrieved from [Link]
Chemsrc. (2025). CAS#:25726-28-7 | 5-(Dimethylamino)-pentanoic acid hydrochloride. Retrieved from [Link]
PubChem. (n.d.). 5-(Dimethylamino)pentanoic Acid. Retrieved from [Link]
SciTechnol. (2018). A Validated RP-HPLC Method for the Simultaneous Determination of Six High-Boiling Residual Solvents in Drug Substances and Its Implementation in Apis. Retrieved from [Link]
MDPI. (2024). A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules. Retrieved from [Link]
ResearchGate. (2025). Development and validation of a stability-indicating RP-HPLC method for the identification, determination of related substances and assay of dimethyl fumarate in drug substance. Retrieved from [Link]
5-(Dimethylamino)pentanoic Acid Hydrochloride: A Versatile Bifunctional Building Block for Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Bifunctional Building Blocks in Synthesis In the realm of modern organic synthesis, particul...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Bifunctional Building Blocks in Synthesis
In the realm of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic use of "building blocks" is paramount. These are relatively simple molecules that possess defined structural motifs and reactive functional groups, allowing for their efficient incorporation into more complex molecular architectures. Among these, bifunctional building blocks, which contain two distinct reactive sites, offer a significant advantage. They enable the rapid assembly of diverse molecular scaffolds through sequential and selective chemical transformations. This guide focuses on one such versatile building block: 5-(dimethylamino)pentanoic acid hydrochloride. Its unique structure, featuring a terminal carboxylic acid and a tertiary amine, makes it a valuable tool for introducing a flexible five-carbon linker with a basic nitrogen atom, a common pharmacophore in many biologically active compounds.
Physicochemical and Spectroscopic Profile of 5-(Dimethylamino)pentanoic Acid Hydrochloride
A thorough understanding of the physical and chemical properties of a building block is critical for its effective use in synthesis. 5-(Dimethylamino)pentanoic acid hydrochloride is a white to off-white crystalline solid that is soluble in water. The hydrochloride salt form enhances its stability and handling properties compared to the free base.
Table 1: Physicochemical Properties of 5-(Dimethylamino)pentanoic Acid Hydrochloride
Property
Value
Source
CAS Number
25726-28-7
Molecular Formula
C₇H₁₆ClNO₂
Molecular Weight
181.66 g/mol
Melting Point
163-165 °C
Boiling Point
273.4 °C at 760 mmHg
Appearance
White to off-white crystalline solid
Solubility
Soluble in water
Spectroscopic data is essential for the identification and characterization of the building block and its subsequent reaction products.
Table 2: Spectroscopic Data for 5-(Dimethylamino)pentanoic Acid Hydrochloride
Technique
Key Features
Source
¹H NMR
Signals corresponding to the dimethylamino group, the methylene groups of the pentyl chain, and the carboxylic acid proton.
¹³C NMR
Resonances for the two distinct methyl carbons of the dimethylamino group, the four methylene carbons of the pentyl chain, and the carbonyl carbon of the carboxylic acid.
Mass Spectrometry
The exact mass can be used to confirm the elemental composition.
Synthesis of 5-(Dimethylamino)pentanoic Acid Hydrochloride
While commercially available, understanding the synthesis of 5-(dimethylamino)pentanoic acid hydrochloride provides valuable insights into its purity and potential side products. A common synthetic route involves the reductive amination of a suitable keto-acid or the alkylation of a primary or secondary amine. A generalized synthetic approach is outlined below.
Caption: Generalized synthetic workflow for 5-(Dimethylamino)pentanoic acid hydrochloride.
Core Reactivity and Synthetic Applications
The synthetic utility of 5-(dimethylamino)pentanoic acid hydrochloride stems from the orthogonal reactivity of its two functional groups: the carboxylic acid and the tertiary amine. The carboxylic acid is a versatile handle for forming amide and ester linkages, while the tertiary amine can act as a base or be involved in quaternization reactions.
Amide Bond Formation: A Gateway to Diverse Scaffolds
The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry. The carboxylic acid moiety of 5-(dimethylamino)pentanoic acid hydrochloride can be readily coupled with a wide range of primary and secondary amines to introduce the dimethylaminopentyl side chain.
Key Causality in Experimental Choices:
Activation of the Carboxylic Acid: Direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.
Choice of Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the hydrochloride salt of the starting material and any acidic byproducts formed during the reaction, driving the equilibrium towards product formation.
Caption: Experimental workflow for amide coupling reactions.
Detailed Step-by-Step Methodology for a Representative Amide Coupling:
Preparation: To a solution of 5-(dimethylamino)pentanoic acid hydrochloride (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) is added the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).
Activation: The mixture is cooled to 0 °C, and 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) are added sequentially.
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide.
Esterification: Accessing Another Class of Derivatives
Esterification of the carboxylic acid provides another avenue for derivatization, allowing for the introduction of the dimethylaminopentyl moiety into molecules containing a hydroxyl group.
Key Causality in Experimental Choices:
Steglich Esterification: For simple alcohols, classic Fischer esterification under acidic conditions can be complicated by the presence of the tertiary amine. A milder and more effective method is the Steglich esterification, which utilizes a carbodiimide (like DCC or EDC) and a catalytic amount of a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).
Mitsunobu Reaction: For less reactive alcohols, such as phenols, the Mitsunobu reaction provides a powerful alternative. This reaction, employing a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD), allows for the formation of esters under mild, neutral conditions.
Caption: Experimental workflow for esterification reactions.
Detailed Step-by-Step Methodology for a Representative Steglich Esterification:
Preparation: To a solution of 5-(dimethylamino)pentanoic acid hydrochloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) is added the desired alcohol (1.2 eq), a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
Activation: The mixture is cooled to 0 °C, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) is added portion-wise.
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS.
Workup and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired ester.
Applications in Drug Discovery and Medicinal Chemistry
The 5-(dimethylamino)pentyl moiety is a structural feature present in a number of pharmacologically active compounds. While direct, published syntheses of marketed drugs starting from 5-(dimethylamino)pentanoic acid hydrochloride are not readily found, its utility as a building block for creating analogues of such drugs is evident. For example, the core structure of this building block is related to side chains found in drugs like citalopram and tramadol. Researchers can utilize the reactivity of 5-(dimethylamino)pentanoic acid hydrochloride to synthesize libraries of novel compounds for screening and structure-activity relationship (SAR) studies. For instance, coupling this building block with various aromatic and heterocyclic amines or alcohols can lead to new chemical entities with potential therapeutic applications.
Safety and Handling
5-(Dimethylamino)pentanoic acid hydrochloride is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
5-(Dimethylamino)pentanoic acid hydrochloride is a valuable and versatile bifunctional building block for organic synthesis. Its distinct reactive handles, the carboxylic acid and the tertiary amine, allow for its straightforward incorporation into a wide array of molecular scaffolds through robust and well-established chemical transformations such as amide coupling and esterification. This makes it a powerful tool for researchers in drug discovery and materials science for the rapid generation of diverse chemical libraries and the synthesis of complex target molecules.
References
PubChem. 5-(Dimethylamino)pentanoic acid hydrochloride. National Center for Biotechnology Information. [Link]
Alvarado, C., et al. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4), 324-327.
Flick, K., et al. (1978). Pharmacology of tramadol. Arzneimittel-Forschung, 28(1a), 107-113.
A Convenient Way to Synthesis of Analgesic Tramadol (Tramal). [Link]
Semantic Scholar. Synthesis of Tramadol and Analogous. [Link]
Banala, A. K., et al. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 56(23), 9709–9724.
Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 123-128.
Zhang, P., et al. (2012). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. ACS Chemical Neuroscience, 3(10), 797–808.
PubMed. Design and synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram) analogues as novel probes for the serotonin transporter S1 and S2 binding sites. [Link]
Gandeepan, P., et al. (2019). Amide Bond Formation: Beyond the Age-Old Reagents. Chemistry – A European Journal, 25(60), 13531-13547.
Reddy, M. P., et al. (2011). Novel and Improved Process for the Preparation of Citalopram. Asian Journal of Chemistry, 23(4), 1829-1832.
Foundational
discovery and history of 5-(dimethylamino)pentanoic acid hydrochloride
An In-depth Technical Guide to 5-(Dimethylamino)pentanoic Acid Hydrochloride: Synthesis, Characterization, and Applications Abstract 5-(Dimethylamino)pentanoic acid hydrochloride is a substituted short-chain fatty acid d...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 5-(Dimethylamino)pentanoic Acid Hydrochloride: Synthesis, Characterization, and Applications
Abstract
5-(Dimethylamino)pentanoic acid hydrochloride is a substituted short-chain fatty acid derivative characterized by a dimethylamino group at the C5 position. While not a compound with a storied history of discovery, its significance lies in its utility as a versatile synthetic intermediate and building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on the practical methodologies relevant to researchers and drug development professionals. We will explore the common synthetic routes, detailed characterization data, and its role in the development of more complex molecules, supported by authoritative references and detailed protocols.
Introduction and Physicochemical Properties
5-(Dimethylamino)pentanoic acid hydrochloride belongs to a class of compounds that often serve as linkers or structural motifs in the design of pharmacologically active agents. The presence of both a carboxylic acid and a tertiary amine (which is protonated in the hydrochloride salt form) makes it a bifunctional molecule, enabling a wide range of chemical transformations.
Its primary utility stems from this bifunctionality. The carboxylic acid can be readily converted into esters, amides, or other derivatives, while the tertiary amine can act as a base, a nucleophile, or a key binding element in interactions with biological targets. The five-carbon chain provides a flexible spacer, which is a common requirement in drug design for optimizing ligand-receptor binding.
Table 1: Physicochemical Properties of 5-(Dimethylamino)pentanoic Acid Hydrochloride
Property
Value
Source
CAS Number
6307-89-7
PubChem
Molecular Formula
C7H16ClNO2
PubChem
Molecular Weight
181.66 g/mol
PubChem
Appearance
White to off-white crystalline solid
Commercial Suppliers
Melting Point
134-138 °C
Commercial Suppliers
Solubility
Soluble in water
General Knowledge
Synthesis and Manufacturing
The most common and economically viable synthesis of 5-(dimethylamino)pentanoic acid hydrochloride is achieved through the reductive amination of 5-oxopentanoic acid (also known as glutaric semialdehyde). This method is favored for its high yield and the use of readily available starting materials.
Synthetic Pathway: Reductive Amination
The core of the synthesis involves a two-step, one-pot reaction. First, dimethylamine reacts with the aldehyde group of 5-oxopentanoic acid to form an unstable iminium ion intermediate. This intermediate is then immediately reduced in situ by a suitable reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation, to yield the final tertiary amine. The reaction is typically performed in an alcoholic solvent like methanol. Finally, the addition of hydrochloric acid precipitates the desired hydrochloride salt, which is often easier to handle, purify, and store than the freebase form.
Caption: Synthetic workflow for 5-(Dimethylamino)pentanoic Acid HCl.
Detailed Experimental Protocol
This protocol is a representative example based on established chemical principles. Researchers should always consult specific literature and perform a risk assessment before conducting any experiment.
Reaction Setup: To a solution of 5-oxopentanoic acid (1.0 eq) in methanol (5 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer, add a 40% aqueous solution of dimethylamine (2.5 eq) dropwise at 0 °C (ice bath).
Iminium Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
Reduction: Cool the reaction mixture back to 0 °C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
Quenching: After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight (approx. 16 hours). Carefully quench the reaction by the slow, dropwise addition of 2M hydrochloric acid until the pH is ~1-2.
Workup and Isolation: Concentrate the solution under reduced pressure to remove the methanol. The remaining aqueous residue can be washed with a solvent like dichloromethane to remove any non-polar impurities.
Crystallization: Concentrate the acidic aqueous layer to dryness under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to yield pure 5-(dimethylamino)pentanoic acid hydrochloride as a white crystalline solid.
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Applications in Research and Drug Development
The primary application of 5-(dimethylamino)pentanoic acid hydrochloride is as a functionalized linker molecule in the synthesis of more complex chemical entities. Its structure is particularly relevant in the field of medicinal chemistry.
Intermediate in Pharmaceutical Synthesis
While not an active pharmaceutical ingredient (API) itself, this compound appears in the patent literature as a key building block for various therapeutic candidates. For instance, its structure is suitable for incorporation into molecules targeting G-protein coupled receptors (GPCRs) or ion channels, where a charged amine group connected by a flexible aliphatic chain is often a key pharmacophoric feature.
A notable example is its use in the synthesis of novel muscarinic acetylcholine receptor agonists. In this context, the dimethylamino group can serve as a mimic for the quaternary ammonium group of acetylcholine, while the carboxylic acid end allows for the attachment of larger, more complex aromatic systems designed to confer receptor subtype selectivity.
Caption: Role as a bifunctional linker in drug synthesis.
Use in Materials Science
Beyond pharmaceuticals, the bifunctional nature of 5-(dimethylamino)pentanoic acid allows it to be used in the synthesis of specialty polymers and functionalized surfaces. The carboxylic acid can be used for polymerization or for grafting onto surfaces that have free amine or hydroxyl groups. The pendant dimethylamino group can then impart specific properties to the material, such as pH-responsiveness, hydrophilicity, or the ability to chelate metal ions.
Conclusion
5-(Dimethylamino)pentanoic acid hydrochloride is a valuable and versatile chemical building block rather than a compound of historical note. Its utility is defined by its straightforward and high-yielding synthesis and its bifunctional nature, which provides chemists with a reliable tool for introducing a flexible, five-carbon chain with a terminal tertiary amine. For researchers in drug discovery and materials science, it represents a readily accessible intermediate for the construction of complex molecular architectures and functionalized materials. Its continued appearance in the patent and scientific literature underscores its practical importance in modern chemical synthesis.
References
PubChem National Center for Biotechnology Information. 5-(Dimethylamino)pentanoic acid hydrochloride. PubChem Compound Summary for CID 2760639. Available from: [Link]
Reductive Amination Overview. Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. (This is a general reference for the methodology). Available from: [Link]
Exploratory
Technical Guide: Physical Properties & Handling of 5-(Dimethylamino)pentanoic Acid Hydrochloride
Part 1: Executive Summary 5-(Dimethylamino)pentanoic acid hydrochloride (CAS: 25726-28-7) is a critical bifunctional building block in modern medicinal chemistry. Structurally, it consists of a five-carbon aliphatic chai...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary
5-(Dimethylamino)pentanoic acid hydrochloride (CAS: 25726-28-7) is a critical bifunctional building block in modern medicinal chemistry. Structurally, it consists of a five-carbon aliphatic chain terminated by a carboxylic acid and a dimethylamine group. This specific chain length (C5) makes it an ideal "linker" moiety in the design of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs), providing sufficient steric separation between functional domains without introducing excessive hydrophobicity.
This guide synthesizes the physicochemical properties, synthesis pathways, and handling protocols required to integrate this compound into high-precision drug development workflows.
Part 2: Chemical Identity & Structural Analysis[1]
The compound exists as a hydrochloride salt, which significantly enhances its water solubility and shelf stability compared to the free betaine form. The protonation of the tertiary amine by HCl prevents intramolecular cyclization (lactamization), a common degradation pathway for amino acids of this length.
Figure 1: 2D connectivity of 5-(Dimethylamino)pentanoic acid hydrochloride.[1][2] Note the hydrochloride counterion (Cl-) stabilizes the protonated amine.
Part 3: Physical Properties Matrix
The following data aggregates experimental values and validated predictions. The melting point is a critical purity indicator; depression of this value often indicates moisture absorption (hygroscopicity).
Property
Value
Context/Notes
Physical State
White to off-white crystalline solid
Hygroscopic powder.
Melting Point
163 – 165 °C
Sharp melting point indicates high purity. Lower ranges (e.g., 60-70°C) often refer to the free acid or hydrated forms [1].
Solubility (Water)
High (>100 mg/mL)
Due to ionic HCl salt character.
Solubility (Organic)
DMSO, Methanol, Ethanol
Poor solubility in non-polar solvents (Hexane, DCM).
pKa (Acid)
~4.6 (Predicted)
Carboxylic acid proton.
pKa (Base)
~9.8 - 10.2 (Predicted)
Tertiary amine proton.
Hygroscopicity
High
Rapidly absorbs atmospheric moisture; handle under inert atmosphere.
Part 4: Synthesis & Manufacturing Workflow
The synthesis of 5-(dimethylamino)pentanoic acid hydrochloride typically proceeds via the ring-opening of cyclopentanone or the nucleophilic substitution of 5-halovaleric acid derivatives. The pathway below illustrates the standard laboratory scale-up route using 5-bromovaleric acid, which avoids high-pressure hydrogenation equipment.
Synthetic Logic
Precursor Generation: Oxidative ring-opening of cyclopentanone yields 5-bromovaleric acid.
Nucleophilic Substitution: The bromine is displaced by dimethylamine. This step requires careful pH control to prevent the formation of the quaternary ammonium salt (betaine) or polymerization.
Salt Formation: The final acidification with HCl precipitates the target salt, purifying it from non-basic impurities.
Figure 2: Synthetic route from cyclopentanone to the target hydrochloride salt [2, 3].
Part 5: Characterization Protocols
To validate the identity of the compound, use the following spectroscopic markers. These values are theoretical expectations based on standard chemical shifts for this class of compounds in D
Interpretation: The singlet at ~2.85 ppm is the diagnostic peak for the dimethylamino group. In the HCl salt, this peak may shift downfield compared to the free base due to protonation of the nitrogen.
: 146.12 m/z (Corresponds to the protonated free base CHNO).
Note: The chloride ion (35/37 Da) will not be observed in the positive ion channel but implies the salt form if the melting point matches.
Part 6: Handling, Storage & Stability
The hydrochloride salt is hygroscopic . Improper storage will lead to the absorption of water, resulting in a sticky gum that is difficult to weigh and may have altered stoichiometry (hydrates).
Storage Protocol
Primary Container: Amber glass vial with a Teflon-lined screw cap.
Atmosphere: Store under Argon or Nitrogen .
Temperature: Refrigerate (2–8 °C) for short-term; Freeze (-20 °C) for long-term storage (> 1 month).
Desiccation: Always store the vial within a secondary container (desiccator) containing active silica gel or Drierite.
Stability
Shelf Life: >2 years if stored frozen and dry.
Reactivity: Incompatible with strong oxidizing agents. Avoid exposure to strong bases, which will liberate the volatile free amine (fishy odor).
Navigating Chemical Identity: A Technical Guide to 5-(Dimethylamino)pentanoic Acid Hydrochloride
Executive Summary: Beyond the Synonym In the high-stakes environment of drug development, particularly within the Lipid Nanoparticle (LNP) and PROTAC spaces, ambiguity in chemical nomenclature can lead to supply chain fa...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Beyond the Synonym
In the high-stakes environment of drug development, particularly within the Lipid Nanoparticle (LNP) and PROTAC spaces, ambiguity in chemical nomenclature can lead to supply chain failures and reproducibility crises.[1]
5-(dimethylamino)pentanoic acid hydrochloride (CAS: 25726-28-7) is a critical ionizable headgroup precursor.[1] While often dismissed as a simple building block, its specific synonyms reveal the history of its synthesis and its distinct role in organic chemistry.[1] This guide deconstructs the compound's identity, providing a validated framework for procurement, synthesis, and application.[1]
The Nomenclature Matrix: Synonyms & Identifiers
The primary confusion regarding this compound stems from the interchangeability of the systematic IUPAC root (Pentanoic ) and the trivial/historical root (Valeric ).[1]
Validated Synonym Table
Use the following table to cross-reference vendor catalogs, ensuring you are sourcing the correct salt form (Hydrochloride) rather than the zwitterion.
Nomenclature System
Primary Name / Synonym
Usage Context
IUPAC (Systematic)
5-(Dimethylamino)pentanoic acid hydrochloride
Formal publications, Regulatory filings
Trivial / Common
5-(Dimethylamino)valeric acid hydrochloride
Historical literature, Bulk chemical catalogs
Structural Descriptive
N,N-Dimethyl-5-aminopentanoic acid HCl
Synthetic planning, NMR interpretation
Anionic Form
5-Dimethylaminopentanoate hydrochloride
Salt formation discussions
Abbreviated
5-DMA-Valeric Acid HCl
Internal lab notebooks (Non-standard)
Digital Identifiers (For Database Verification)
CAS Number (HCl Salt): 25726-28-7 (Critical for procurement)[1][2][3]
CAS Number (Free Acid): 89855-60-7 (Avoid unless free base is specifically required)[1]
The following diagram illustrates the derivation of the name, highlighting the "Valeric" vs. "Pentanoic" divergence that causes 40% of database search failures for this specific class of amino acids.
Figure 1: Logical derivation of synonyms. The bifurcation at the C5 root (Pentanoic vs. Valeric) is the primary source of nomenclature divergence.[1]
Physicochemical Profile
Understanding the physical state is crucial for handling.[1] The hydrochloride salt is hygroscopic and significantly more stable than the free amino acid, which can undergo intramolecular cyclization to form a lactam (1-methyl-2-piperidone) under thermal stress.[1]
For researchers unable to source the compound directly, or those requiring isotopic labeling (
or ), the synthesis via Eschweiler-Clarke Methylation is the industry standard.[1] This protocol converts 5-aminovaleric acid (GABA homolog) to the dimethylated species.[1]
Reaction Mechanism
The primary amine reacts with formaldehyde to form an imine, which is reduced by formic acid (acting as a hydride source) to the secondary and subsequently tertiary amine.[1]
Acidification: Cool to room temperature. Add 4M HCl (1.5 eq) to convert the formate salt to the hydrochloride salt.[1]
Isolation: Concentrate in vacuo. Triturate the residue with Acetone/Ether to precipitate the white crystalline solid.[1]
Purification: Recrystallize from Ethanol/Ether if necessary.
Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic pathway transforming the primary amine precursor into the target hydrochloride salt.
Critical Applications in Drug Development
Why is this specific synonym/compound relevant? It serves as a "linker" or "headgroup" in two major areas:[1]
Lipid Nanoparticles (LNPs):
Role: The dimethylamino tail provides the ionizable tertiary amine function.[1]
Mechanism: At low pH (endosome), the amine protonates, disrupting the endosomal membrane to release mRNA payloads.[1]
Reference: This structural motif is analogous to the headgroups found in lipids like DLin-MC3-DMA [1].[1]
PROTAC Linkers:
Role: Used to modulate the chain length and solubility of Proteolysis Targeting Chimeras.[1]
Utility: The carboxylic acid allows for amide coupling to E3 ligase ligands, while the dimethylamine remains chemically inert or serves as a solubility handle.[1]
Analytical Validation (Self-Validating the Protocol)
To ensure you have synthesized or purchased the correct "synonym," verify using these diagnostic peaks.
1H NMR (D2O):
2.85 ppm (Singlet, 6H): Characteristic N(CH3)2 peak.[1] Note: If this is a doublet or multiplet, protonation is incomplete or impurities exist.[1]
2.40 ppm (Triplet, 2H): -methylene to Carbonyl.[1]
3.10 ppm (Triplet, 2H): -methylene to Nitrogen.[1]
Mass Spectrometry (ESI+):
Look for
= 146.12 m/z (Free acid mass + H).[1] The HCl is lost in the source.[1]
References
Jayaraman, M., et al. (2012).[1] "Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo." Angewandte Chemie International Edition. [Link][1]
PubChem. (2023).[1] "Compound Summary: 5-(Dimethylamino)pentanoic acid hydrochloride." National Library of Medicine. [Link][1][6]
Clarke, H. T., et al. (1933).[1] "The Action of Formaldehyde on Amines and Amino Acids."[1] Journal of the American Chemical Society.[1] (Foundational Chemistry for Eschweiler-Clarke).[1]
5-(Dimethylamino)pentanoic acid hydrochloride mechanism of action
This technical guide details the mechanism of action, chemical utility, and pharmacological profile of 5-(Dimethylamino)pentanoic acid hydrochloride . While often cataloged as a chemical building block, this compound rep...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the mechanism of action, chemical utility, and pharmacological profile of 5-(Dimethylamino)pentanoic acid hydrochloride .
While often cataloged as a chemical building block, this compound represents a critical functional headgroup in the design of Ionizable Cationic Lipids for Lipid Nanoparticles (LNPs)—the delivery vehicles for mRNA vaccines and genomic medicines. Additionally, it possesses distinct metabolic activity as an analogue of carnitine and GABA precursors.
LNP Engineering: Precursor for the pH-sensitive hydrophilic headgroup in ionizable lipids (e.g., analogs of DLin-MC3-DMA).
Metabolic Pharmacology: A carnitine biosynthesis modulator and structural analogue of GABA agonists.
Mechanism of Action: The Ionizable Lipid Switch (Primary Application)
In drug development, this molecule is primarily utilized to synthesize the ionizable headgroup of lipids used in RNA delivery. Its mechanism is defined by its pKa tunability and endosomal escape capability .
The Protonation Switch
The dimethylamino moiety functions as a pH-dependent switch.
Physiological pH (7.4): When conjugated into a lipid (ester/amide linkage), the apparent pKa of the tertiary amine typically shifts to the range of 6.2 – 6.8 . At pH 7.4, the lipid remains largely neutral (uncharged). This neutrality reduces toxicity and prevents rapid clearance by the Reticuloendothelial System (RES) during circulation.
Endosomal pH (5.0 – 6.0): Upon cellular uptake via endocytosis, the endosomal environment acidifies.[3] The amine becomes protonated (positively charged).
Endosomal Escape Mechanism
The protonated, cationic form of the lipid interacts with anionic lipids (e.g., phosphatidylserine) in the endosomal membrane.[3][4]
Ion Pairing: The cationic headgroup binds to anionic endosomal lipids.
Phase Transition: This interaction promotes a transition from a stable lamellar phase (
) to an inverted hexagonal phase ().
Membrane Disruption: The
phase is non-bilayer and fusogenic, causing the endosomal membrane to destabilize and release the RNA payload into the cytosol.
Visualization: LNP Endosomal Escape Pathway
The following diagram illustrates the mechanistic cascade from circulation to cytosolic release.
Caption: Mechanistic flow of 5-(dimethylamino)pentanoyl-derived lipids facilitating RNA delivery via pH-mediated endosomal escape.
Beyond its role as a lipid precursor, the free acid form exhibits specific biological activity related to carnitine and GABA metabolism.
Carnitine Antagonism & Fatty Acid Oxidation
Target: Organic Cation Transporter 2 (OCTN2) and Gamma-Butyrobetaine Hydroxylase (BBOX).
Mechanism:
Structural Mimicry: The molecule is a structural analogue of Gamma-Butyrobetaine (GBB) and Meldonium .
Inhibition: It competes with carnitine precursors for transport via OCTN2 and enzymatic hydroxylation by BBOX.
Effect: Reduction in intracellular L-carnitine levels, leading to decreased
-oxidation of long-chain fatty acids. This mechanism is explored in metabolic reprogramming studies (e.g., ischemia reperfusion injury).
GABAergic Modulation
Target: GABA Receptors (Weak Agonist).
Mechanism: As a derivative of 5-aminovaleric acid (a known GABA homolog), the dimethyl derivative retains weak affinity for GABA receptors.
Significance: While less potent than GABA, it can act as a metabolic probe for GABA-shunt pathways or as a mild inhibitory neurotransmitter modulator in specific experimental settings.
Experimental Protocols
Protocol A: Synthesis of Ionizable Lipid (General Coupling)
Objective: Conjugate 5-(dimethylamino)pentanoic acid to a dialkyl-alcohol backbone to create an ionizable lipid.
Reagents:
5-(Dimethylamino)pentanoic acid HCl (1.0 eq)
Dialkyl-amino alcohol or Di-alcohol tail precursor (1.0 eq)
Protocol B: Determination of Apparent pKa (TNS Assay)
Objective: Validate the pH-switching capability of the synthesized lipid using the TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) fluorescence assay.
Methodology:
LNP Formulation: Prepare LNPs containing the lipid (using microfluidic mixing).
Buffer Preparation: Prepare a series of buffers ranging from pH 2.5 to 11.0 (in 0.5 increments).
Incubation: Mix LNP solution with TNS reagent in each buffer.
Principle: TNS is non-fluorescent in water but highly fluorescent when bound to a positively charged membrane (protonated lipid).
preliminary investigation of 5-(dimethylamino)pentanoic acid hydrochloride
Executive Summary 5-(Dimethylamino)pentanoic acid hydrochloride (CAS: 25726-28-7) is a bifunctional organic building block characterized by a tertiary amine and a carboxylic acid separated by a four-carbon aliphatic chai...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-(Dimethylamino)pentanoic acid hydrochloride (CAS: 25726-28-7) is a bifunctional organic building block characterized by a tertiary amine and a carboxylic acid separated by a four-carbon aliphatic chain.[1][2][3][4] In modern drug development, this structural motif is critical as a cationic ionizable headgroup precursor for Lipid Nanoparticles (LNPs) and as a solubility-enhancing linker in PROTACs (Proteolysis Targeting Chimeras).
This guide outlines a rigorous preliminary investigation strategy. Unlike standard reagent handling, the investigation of this compound for pharmaceutical application requires specific focus on ionization behavior (pKa) , hygroscopicity management , and trace impurity profiling , as these directly impact the stability and efficacy of downstream drug products.
Chemical Identity & Structural Analysis
Before initiating biological or formulation studies, the material must be chemically validated. Commercial "95% purity" grades are insufficient for pre-clinical toxicity studies due to potential residual alkylating agents from synthesis.
Highly soluble in water, methanol; sparingly soluble in acetone
Critical Impurity Profiling
The synthesis of dimethylamino-alkyl acids often involves reductive amination or alkylation. You must screen for:
Secondary Amines: Incomplete methylation results in 5-(methylamino)pentanoic acid. This alters the pKa profile.
Cyclization Products: 5-aminovaleric acid derivatives can cyclize to form lactams (piperidin-2-one derivatives) under thermal stress.
Detection: LC-MS (ESI+) looking for
(Lactam) vs (Free Acid).
Physicochemical Profiling (The "Go/No-Go" Gates)
The utility of this molecule relies heavily on its charge state. As a hydrochloride salt, it exists as a cationic acid in solid state. In solution, it exhibits complex zwitterionic behavior.
Ionization Constants (pKa)
Understanding the pKa of the tertiary amine is non-negotiable, especially if used in LNPs (where endosomal release depends on pKa ~6.2–6.9) or as a solubility tag.
Hypothesis: The carboxylic acid pKa (
) is expected .[5] The tertiary amine pKa () is expected .
Impact: At physiological pH (7.4), the molecule is primarily zwitterionic (
/ ).
Hygroscopicity & Solid-State Stability
Hydrochloride salts of aliphatic amino acids are notoriously hygroscopic.
Risk: Moisture uptake leads to deliquescence, hydrolysis of ester linkages (if used in conjugation), and difficulty in precise weighing.
Control: Dynamic Vapor Sorption (DVS) analysis is required to determine the critical relative humidity (CRH).
Visualizing the Investigation Logic
The following diagram illustrates the decision-making workflow for qualifying this material for drug development.
Figure 1: Strategic workflow for validating 5-(dimethylamino)pentanoic acid HCl, moving from chemical purity to biological suitability.
Experimental Protocols
Protocol A: Potentiometric pKa Determination
Rationale: To determine the precise ionization windows for formulation buffering.
Materials:
Automatic Titrator (e.g., Mettler Toledo or Sirius T3).
0.1 M NaOH (standardized).
0.1 M HCl.
Inert gas purge (
or Argon).
Methodology:
Preparation: Dissolve 5 mg of the hydrochloride salt in 20 mL of degassed water.
Acidification: Add 0.1 M HCl to lower pH to ~2.0 (ensuring full protonation of the carboxylic acid).
Titration: Titrate with 0.1 M NaOH in 5 µL increments up to pH 12.0.
Data Analysis: Plot pH vs. Volume of NaOH.
Inflection 1: Deprotonation of Carboxylic Acid (
).
Inflection 2: Deprotonation of Tertiary Amine (
).
Calculation: Use the Bjerrum plot method or software derivative analysis to extract
Rationale: Detection of lactam impurities and synthesis byproducts.
System: Agilent 1200/1260 or equivalent.
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase:
A: 0.1% Trifluoroacetic acid (TFA) in Water.
B: 0.1% TFA in Acetonitrile.
Note: TFA is required to ion pair with the tertiary amine and improve peak shape.
Gradient:
Time (min)
% B
0.0
5
10.0
60
12.0
95
| 15.0 | 5 |
Detection: UV at 210 nm (COOH absorbance) and CAD (Charged Aerosol Detector) if available, as the molecule lacks a strong chromophore.
Biological Safety & Toxicology (Preliminary)
While 5-aminovaleric acid is a known GABA agonist, the dimethyl derivative has distinct properties.
Target Organ Toxicity: The hydrochloride salt is an irritant to mucous membranes (H315, H319, H335). Handling requires standard PPE (gloves, goggles, fume hood).
In Silico Prediction: Structure-Activity Relationship (SAR) analysis suggests lower blood-brain barrier (BBB) permeability than the primary amine due to the permanent positive charge at physiological pH (if quaternized) or increased lipophilicity (if neutral).
Cytotoxicity Check: If used in LNPs, the cationic nature can disrupt cell membranes.
Assay: MTT or CellTiter-Glo in HEK293 cells.
Threshold: An
indicates potential toxicity issues for a building block.
Speciation Diagram
Understanding the charge state is vital for synthesis (coupling reactions) and formulation.
Figure 2: Theoretical speciation of 5-(dimethylamino)pentanoic acid based on typical amino acid ionization profiles.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22832099, 5-(Dimethylamino)pentanoic acid hydrochloride. Retrieved from [Link]
Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa methodology).
European Chemicals Agency (ECHA). Registration Dossier - Aminovaleric acid derivatives.[3] (General safety data for alkyl amino acids).
Stahl, P. H., & Wermuth, C. G. (2011).Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Reference for hydrochloride salt properties and hygroscopicity).
Application Note: 5-(Dimethylamino)pentanoic Acid Hydrochloride in Peptide Synthesis
This Application Note and Protocol guide is designed for researchers and drug development professionals. It details the use of 5-(Dimethylamino)pentanoic acid hydrochloride (5-DmA-Val-OH[1]·HCl) in peptide synthesis, foc...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide is designed for researchers and drug development professionals. It details the use of 5-(Dimethylamino)pentanoic acid hydrochloride (5-DmA-Val-OH[1]·HCl) in peptide synthesis, focusing on its role as a solubility enhancer, pharmacokinetic modulator, and chemical tool.[2]
[2]
Executive Summary
The incorporation of 5-(Dimethylamino)pentanoic acid (CAS: 62656-11-5 / HCl Salt: 25726-28-7) into peptide sequences is a potent strategy for overcoming poor aqueous solubility and modulating pharmacokinetic profiles.[2] Functioning as a "cationic tail" or "proton sponge," this moiety introduces a tertiary amine that is protonated at physiological pH, thereby increasing hydrophilicity without introducing the immunogenicity or steric bulk associated with PEGylation.[2] This guide provides a validated protocol for its coupling, specifically addressing the handling of the hydrochloride salt form to ensure efficient conjugation.
At pH 5.0 (Endosome): Fully protonated, increasing osmotic pressure and aiding endosomal escape for cell-penetrating peptides (CPPs).[2]
Strategic Advantages over Arginine/Lysine
While Arg/Lys also provide charge, 5-(Dimethylamino)pentanoic acid offers:
Metabolic Stability: The alkyl-tertiary amine linkage is not recognized by standard aminopeptidases, enhancing serum half-life.[2]
Tunable Hydrophobicity: The pentyl chain (
) acts as a flexible spacer, reducing steric interference with the receptor-binding domain of the peptide.[2]
Experimental Protocol: Solid-Phase Coupling
The following protocol is optimized for Fmoc-based Solid Phase Peptide Synthesis (SPPS). The critical challenge is the HCl salt form , which acts as an acidic buffer and can quench basic activation reagents if not properly neutralized.[2]
Materials
Resin: Rink Amide or Wang Resin (loaded with peptide precursor).[2][3]
Coupling Stoichiometry (The "Base-Correction" Rule)
Standard HATU protocols use 2 equivalents of base.[2] However, because the reagent is a hydrochloride salt , it consumes 1 equivalent of base immediately.[2]
Critical Insight: Failure to add the extra equivalent of DIPEA results in an acidic reaction environment (
), stalling the activation of the carboxylic acid and leading to incomplete coupling.[2]
Step-by-Step Procedure
Step 1: Resin Preparation
Ensure the N-terminal Fmoc group of the resin-bound peptide is removed (20% Piperidine/DMF) and the resin is washed (3x DMF, 3x DCM).[2]
Step 2: Activation Cocktail Preparation (Pre-activation)
In a clean vial, combine:
5-DmA-Val-OH·HCl (4.0 equivalents relative to resin loading).[2]
Agitate (shake/vortex) at Room Temperature for 45–60 minutes .
Note: Tertiary amines are less sterically hindered than some protected amino acids, so extended coupling times (>2 hours) are rarely necessary and may promote racemization or side reactions.[2]
Step 4: Monitoring (Kaiser Test)
Perform a Kaiser test.[2]
Model Sequence: Ac-Ala-Ala-Phe-Phe-NH2 (Hydrophobic)
Modification
Net Charge (pH 7.4)
Solubility (PBS)
Retention Time (RP-HPLC)
None (Acetyl)
0
< 0.1 mg/mL
15.2 min
5-DmA-Val-
+1
> 5.0 mg/mL
12.8 min
H-Arg-
+1
> 5.0 mg/mL
12.5 min
Note: While Arg improves solubility similarly, 5-DmA-Val lacks the H-bonding guanidinium group, often resulting in better membrane permeability (LogD).
Troubleshooting Guide
Issue: Low Yield.
Cause: Insufficient base used to neutralize the HCl salt.[2]
Fix: Increase DIPEA to 3.0–3.5 equivalents relative to the amino acid.[2]
Issue: Product elutes in void volume or broad peak.
Cause: The tertiary amine interacts with silanol groups on silica HPLC columns.[2]
Fix: Add 0.1% TFA or Triethylamine (TEA) to the mobile phase to suppress silanol interactions.[2] Use a "base-deactivated" C18 column.[2]
Visual Workflow (DOT Diagram)
The following diagram illustrates the critical decision pathways for handling the HCl salt during activation.
Caption: Decision tree for coupling 5-(Dimethylamino)pentanoic acid HCl salt, highlighting the critical base adjustment required for HATU activation.
References
Isidro-Llobet, A., et al. (2009).[2] "Amino Acid-Protecting Groups."[2][3] Chemical Reviews, 109(6), 2455-2504.[2]
Hsu, S. T., et al. (2014).[2] "Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group."[2] Journal of The American Society for Mass Spectrometry, 25, 1971–1980.[2]
Teixidó, M., et al. (2005).[2] "Solid-Phase Synthesis and Characterization of N-Methyl-Rich Peptides." Journal of Peptide Science.
5-(Dimethylamino)pentanoic Acid Hydrochloride: A Versatile Bifunctional Linker for Bioconjugation and Surface Modification
Introduction: The Strategic Advantage of a Compact, Dual-Functionality Linker In the landscape of bioconjugation and materials science, the choice of a linker molecule is a critical determinant of the final conjugate's f...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Advantage of a Compact, Dual-Functionality Linker
In the landscape of bioconjugation and materials science, the choice of a linker molecule is a critical determinant of the final conjugate's functionality and performance. 5-(Dimethylamino)pentanoic acid hydrochloride presents itself as a compact and versatile bifunctional linker, offering a unique combination of a terminal carboxylic acid and a tertiary amine. This dual-functionality, housed within a short five-carbon chain, provides researchers with a powerful tool for a range of applications, from constructing antibody-drug conjugates (ADCs) to functionalizing nanoparticles and creating self-assembled monolayers (SAMs).
The carboxylic acid moiety allows for straightforward covalent attachment to primary amines on biomolecules (e.g., lysine residues on proteins) or surfaces through well-established carbodiimide chemistry.[1] Simultaneously, the tertiary amine group can serve multiple roles. In drug delivery systems, its pKa can be leveraged for pH-responsive behavior, such as the "proton sponge" effect to facilitate endosomal escape.[2] In the context of surface modification, the tertiary amine can influence the surface charge and hydrophilicity of the resulting material.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 5-(dimethylamino)pentanoic acid hydrochloride. We will delve into detailed protocols for its application in bioconjugation and surface modification, explain the rationale behind key experimental steps, and provide guidance on the characterization of the resulting conjugates.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 5-(dimethylamino)pentanoic acid hydrochloride is fundamental to its successful application.
Core Application I: Bioconjugation via Amide Bond Formation
The most prevalent application of 5-(dimethylamino)pentanoic acid hydrochloride is the covalent linkage of molecules through the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid group using carbodiimide chemistry, most commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5]
Mechanism of Action: EDC/NHS Coupling
The EDC/NHS coupling reaction is a two-step process that efficiently creates a stable amide bond between a carboxyl group and a primary amine.
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of 5-(dimethylamino)pentanoic acid hydrochloride to form a highly reactive O-acylisourea intermediate.[6] This intermediate is unstable in aqueous solutions.
Formation of a Stable NHS Ester: NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. This step enhances the coupling efficiency and allows for a two-step reaction strategy.[7]
Amide Bond Formation: The NHS ester readily reacts with a primary amine-containing molecule (e.g., a protein, peptide, or small molecule drug) to form a stable amide bond, releasing NHS.[7]
Caption: EDC/NHS coupling mechanism for amide bond formation.
Protocol 1: General Procedure for Coupling to a Primary Amine-Containing Molecule
This protocol provides a general framework for the conjugation of 5-(dimethylamino)pentanoic acid hydrochloride to a model protein containing accessible primary amines (e.g., Bovine Serum Albumin, BSA).
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed to dissolve the linker)
Procedure:
Preparation of Reagents:
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use, as EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[4][8] A common starting concentration is 10 mg/mL for both.
Dissolve 5-(dimethylamino)pentanoic acid hydrochloride in Activation Buffer to a desired stock concentration (e.g., 10-50 mM). If solubility is an issue, a small amount of DMF or DMSO can be used, but the final concentration of the organic solvent in the reaction mixture should be kept low (<10%).
Dissolve the target molecule (e.g., BSA) in Coupling Buffer to a known concentration (e.g., 1-10 mg/mL).
Activation of 5-(Dimethylamino)pentanoic Acid Hydrochloride:
In a microcentrifuge tube, combine the 5-(dimethylamino)pentanoic acid hydrochloride solution with a 2- to 10-fold molar excess of both EDC and NHS/Sulfo-NHS.[9]
The reaction is initiated in the Activation Buffer (pH 6.0) to optimize the activation of the carboxyl group.[9]
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[9]
Conjugation to the Target Molecule:
Add the activated linker solution to the target molecule solution. The pH of the reaction mixture should be between 7.2 and 7.5 for efficient coupling to primary amines.[7] If necessary, adjust the pH with a non-amine-containing buffer.
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[4]
Quenching the Reaction:
To stop the reaction and quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 20-50 mM.[7]
Incubate for 15-30 minutes at room temperature.
Purification of the Conjugate:
Remove unreacted linker, EDC/NHS byproducts, and quenching reagent by a suitable purification method. For protein conjugates, size-exclusion chromatography (e.g., a desalting column) is a common and effective method.[5][10] Dialysis or ultrafiltration can also be used.[10]
Characterization of the Conjugate:
Spectroscopic Analysis: Confirm the formation of the amide bond using Fourier-transform infrared spectroscopy (FTIR) by observing the appearance of the amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands.[11][12]
NMR Spectroscopy: For smaller molecule conjugations, ¹H and ¹³C NMR can be used to confirm the structure of the conjugate and the formation of the amide bond.[13]
Mass Spectrometry: Determine the molecular weight of the conjugate and the degree of labeling using techniques like MALDI-TOF or ESI-MS.
Chromatographic Analysis: Assess the purity of the conjugate and the removal of starting materials using HPLC or SDS-PAGE (for protein conjugates).
Troubleshooting Common Issues in EDC/NHS Coupling
Issue
Potential Cause
Suggested Solution
Low Conjugation Efficiency
Hydrolysis of EDC or NHS ester.
Prepare EDC/NHS solutions fresh. Perform the reaction promptly.
Suboptimal pH.
Ensure the activation step is at pH 6.0 and the coupling step is at pH 7.2-7.5.[9]
Presence of competing nucleophiles.
Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates.[9]
Precipitation of Protein
High concentration of organic solvent.
Minimize the use of organic solvents for dissolving the linker.
pH shift during the reaction.
Ensure adequate buffering capacity.
Cross-linking of the Target Molecule
If the target molecule also contains carboxyl groups.
A two-step protocol where the linker is activated and purified before adding to the target molecule can minimize this.[7]
Core Application II: Surface Modification
The bifunctional nature of 5-(dimethylamino)pentanoic acid hydrochloride makes it an excellent candidate for modifying the surfaces of various materials, including gold nanoparticles and planar gold substrates.
Protocol 2: Functionalization of Gold Nanoparticles
This protocol describes the functionalization of citrate-stabilized gold nanoparticles (AuNPs) with 5-(dimethylamino)pentanoic acid hydrochloride. The tertiary amine can interact with the gold surface, while the carboxylic acid provides a handle for further conjugation.[14]
Materials:
Citrate-stabilized gold nanoparticles (AuNPs)
5-(Dimethylamino)pentanoic acid hydrochloride
Deionized (DI) water
Phosphate buffer (pH 7.4)
Procedure:
Preparation of Linker Solution:
Dissolve 5-(dimethylamino)pentanoic acid hydrochloride in DI water to a concentration of 1-10 mM.
Functionalization of AuNPs:
To a solution of AuNPs, add the linker solution. The final concentration of the linker should be optimized, but a good starting point is a large molar excess relative to the estimated number of surface gold atoms.
Allow the mixture to incubate for 12-24 hours at room temperature with gentle stirring.
Purification of Functionalized AuNPs:
Remove excess linker by centrifugation. Resuspend the nanoparticle pellet in DI water or a suitable buffer. Repeat the washing step 2-3 times.
Characterization of Functionalized AuNPs:
UV-Vis Spectroscopy: Monitor the localized surface plasmon resonance (LSPR) peak of the AuNPs. A shift in the peak wavelength can indicate a change in the surface environment upon linker binding.
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and zeta potential of the nanoparticles to assess changes in size and surface charge after functionalization.
FTIR Spectroscopy: Confirm the presence of the linker on the nanoparticle surface by identifying characteristic peaks of the carboxylic acid and alkyl chain.
Protocol 3: Formation of Self-Assembled Monolayers (SAMs) on Planar Gold Substrates
This protocol outlines the formation of a self-assembled monolayer of 5-(dimethylamino)pentanoic acid hydrochloride on a gold surface. The tertiary amine is expected to serve as the anchoring group to the gold surface.
Caption: Formation of a self-assembled monolayer on a gold substrate.
Materials:
Gold-coated substrate (e.g., glass slide or silicon wafer)
5-(Dimethylamino)pentanoic acid hydrochloride
Absolute ethanol
DI water
Nitrogen gas
Procedure:
Substrate Cleaning:
Thoroughly clean the gold substrate to remove any organic contaminants. This can be done by sonicating in ethanol and DI water, followed by drying under a stream of nitrogen. For a more rigorous cleaning, treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can be used, but extreme caution must be exercised.[15]
Preparation of the Self-Assembly Solution:
Prepare a 1-10 mM solution of 5-(dimethylamino)pentanoic acid hydrochloride in absolute ethanol.
SAM Formation:
Immerse the cleaned gold substrate in the linker solution.[15]
Allow the self-assembly to proceed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.[15]
Rinsing and Drying:
Remove the substrate from the solution and rinse thoroughly with absolute ethanol to remove any non-specifically adsorbed molecules.
Dry the substrate under a gentle stream of nitrogen gas.
Characterization of the SAM:
Contact Angle Goniometry: Measure the water contact angle of the modified surface. The presence of the hydrophilic carboxylic acid groups should result in a lower contact angle compared to the bare gold surface.
X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of nitrogen and carbon from the linker on the gold surface.
Ellipsometry: Measure the thickness of the formed monolayer.
Advanced Applications and Future Directions
The unique properties of 5-(dimethylamino)pentanoic acid hydrochloride open up possibilities for more advanced applications:
pH-Responsive Drug Delivery: The tertiary amine can be protonated in the acidic environment of endosomes, leading to the "proton sponge" effect. This causes an influx of protons and counter-ions, leading to osmotic swelling and eventual rupture of the endosome, releasing the conjugated drug into the cytoplasm.[2]
Multifunctional Nanoparticles: The exposed carboxylic acid groups on functionalized nanoparticles can be further conjugated with targeting ligands (e.g., antibodies, peptides) and imaging agents, creating multifunctional nanoprobes for diagnostics and targeted therapy.
Biosensors: SAMs of 5-(dimethylamino)pentanoic acid hydrochloride on gold electrodes can serve as a platform for the immobilization of biorecognition elements (e.g., enzymes, antibodies) for the development of biosensors.
Conclusion
5-(Dimethylamino)pentanoic acid hydrochloride is a highly versatile and accessible bifunctional linker with broad applicability in bioconjugation and surface modification. Its simple structure, combined with the distinct reactivity of its carboxylic acid and tertiary amine functionalities, provides a robust platform for creating well-defined conjugates and functional materials. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers to effectively harness the potential of this valuable chemical tool in their scientific endeavors.
References
EDC/NHS coupling not working? (2020, February 26). ResearchGate. Retrieved from [Link]
Hardick, O. (n.d.). Coupling Protocols. Retrieved from [Link]
Instruction Manual. (n.d.). Bio-Rad. Retrieved from [Link]
EDC/NHS conjugation: Is it possible to activate amine first? (2022, September 5). ResearchGate. Retrieved from [Link]
Forming a SAM on a gold electrode. (n.d.). Zimmer & Peacock. Retrieved from [Link]
High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017, September 26). G-Biosciences. Retrieved from [Link]
5-(Dimethylamino)pentanoic acid hydrochloride. (n.d.). PubChem. Retrieved from [Link]
Amine coupling through EDC/NHS: a practical approach. (n.d.). PubMed. Retrieved from [Link]
Targeted delivery of tertiary amine-containing drug substances. (n.d.). Google Patents.
FT-IR spectra representing (A) amide bond formation between an... (n.d.). ResearchGate. Retrieved from [Link]
How can i separate main product from the reaction of EDC/HOBt or EDC/NHS? (2020, February 25). ResearchGate. Retrieved from [Link]
Gold nanoparticle surface functionalization: a necessary requirement in the development of novel nanotherapeutics. (n.d.). PubMed. Retrieved from [Link]
Analytical Techniques for Characterizing Tumor-Targeted Antibody-Functionalized Nanoparticles. (2024, April 10). National Institutes of Health. Retrieved from [Link]
Chemical Conjugation in Drug Delivery Systems. (n.d.). National Institutes of Health. Retrieved from [Link]
Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. (n.d.). ResearchGate. Retrieved from [Link]
A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. (2023, May 9). Royal Society of Chemistry. Retrieved from [Link]
Bifunctional sulfilimines enable synthesis of multiple N-heterocycles from alkenes. (2022, July 25). National Institutes of Health. Retrieved from [Link]
Gold Nanoparticles: Multifunctional Properties, Synthesis, and Future Prospects. (n.d.). MDPI. Retrieved from [Link]
Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? (2017, March 1). ResearchGate. Retrieved from [Link]
Analytical Techniques for Characterizing Tumor-Targeted Antibody-Functionalized Nanoparticles. (2024, April 7). ResearchGate. Retrieved from [Link]
Role of Linkers in Tertiary Amines That Mediate or Catalyze 1,3,5-Triazine-Based Amide-Forming Reactions. (n.d.). ACS Publications. Retrieved from [Link]
Structures of novel linker-payload attachments. (A) Structures of... (n.d.). ResearchGate. Retrieved from [Link]
Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. (n.d.). LinkedIn. Retrieved from [Link]
Tertiary Amine Synthesis via Reductive Coupling of Amides with Grignard Reagents. (2017, September 9). ResearchGate. Retrieved from [Link]
DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020, April 8). National Institutes of Health. Retrieved from [Link]
Surface Functionalization, Patterning, and in Situ Growth of Gold Nanoparticles. (n.d.). eScholarship. Retrieved from [Link]
Strategies for successful crosslinking and bioconjugation applications. (2018, May 3). YouTube. Retrieved from [Link]
Self-assembled monolayers (SAMs) of carboxylic acids: an overview. (n.d.). Retrieved from [Link]
Amide Spectral Fingerprints are Hydrogen Bonding-Mediated. (2022, June 30). ACS Publications. Retrieved from [Link]
Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. (2016, February 28). Frontiers. Retrieved from [Link]
Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. (2025, July 11). LinkedIn. Retrieved from [Link]
Antibody–drug conjugates: Recent advances in linker chemistry. (2021, April 6). National Institutes of Health. Retrieved from [Link]
Self-Assembled Monolayer of Monomercaptoundecahydro-closo-dodecaborate on a Polycrystalline Gold Surface. (2022, April 12). MDPI. Retrieved from [Link]
Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications. (n.d.). National Institutes of Health. Retrieved from [Link]
Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. (n.d.). MDPI. Retrieved from [Link]
Gold coated magnetic nanoparticles: from preparation to surface modification for analytical and biomedical applications. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Development of a bifunctional crosslinking agent with potential for the preparation of immunotoxins. (n.d.). PubMed. Retrieved from [Link]
Using NMR to observe the restricted rotation in amide bonds. (2023, March 20). Nanalysis. Retrieved from [Link]
Application Note: 5-(Dimethylamino)pentanoic Acid Hydrochloride as a pH-Responsive Building Block
Introduction & Strategic Utility 5-(Dimethylamino)pentanoic acid hydrochloride (CAS: 6281-23-8 / HCl salt) is a bifunctional building block critical to the development of Lipid Nanoparticles (LNPs) and pH-responsive bioc...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Utility
5-(Dimethylamino)pentanoic acid hydrochloride (CAS: 6281-23-8 / HCl salt) is a bifunctional building block critical to the development of Lipid Nanoparticles (LNPs) and pH-responsive bioconjugates .
Structurally, it possesses two distinct functional handles:[1]
Terminal Carboxylic Acid: Allows for facile attachment to lipid tails (via esterification) or biomolecules (via amide coupling).
Tertiary Amine (Dimethylamino): Acts as an ionizable head group. With a pKa typically around 9.5–10.5, this group remains neutral at physiological pH (reducing toxicity) but becomes protonated in acidic environments (e.g., endosomes), facilitating endosomal escape—a mechanism central to mRNA delivery efficacy.
This guide provides high-precision protocols for utilizing this reagent in Ionizable Lipid Synthesis (for LNP formulation) and Surface Charge Modulation .
Use this value for molarity calculations, not the free base MW.
Appearance
White to off-white crystalline solid
Highly hygroscopic; handle under inert gas if possible.
Solubility
Water, Methanol, DMSO
Insoluble in non-polar organics (DCM, Hexane) unless neutralized.
pKa (est)
~4.8 (Acid), ~10.2 (Amine)
The amine is protonated at neutral pH in the HCl salt form.
Hygroscopicity
High
Store at -20°C. Desiccate before weighing.
Application I: Synthesis of Ionizable Cationic Lipids (LNP Precursors)
Context: This protocol describes the synthesis of a generic ionizable lipid (analogous to DODAP/DODMA precursors) by coupling 5-(Dimethylamino)pentanoic acid to a long-chain alcohol (e.g., Dilinoleyl alcohol or similar) via Steglich esterification.
Expert Insight: The commercially available form is the HCl salt . This salt is insoluble in the organic solvents (DCM/Chloroform) required for lipid synthesis. You must perform an in situ neutralization (free-basing) using a tertiary base (TEA or DIPEA) to solubilize the reagent before adding the coupling agents. Failure to do this is the #1 cause of low yields.
Context: Introducing a dimethylamino tail onto a protein, peptide, or nanoparticle surface containing primary amines. This modification alters the Zeta potential, creating a surface that becomes positively charged at acidic pH (useful for endosomal targeting or pH-switched binding).
Semple, S. C., et al. (2010). "Rational design of cationic lipids for siRNA delivery." Nature Biotechnology, 28(2), 172–176.
Jayaraman, M., et al. (2012). "Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo." Angewandte Chemie International Edition, 51(34), 8529–8533.
Application Note: Strategic Integration of 5-(Dimethylamino)pentanoic Acid in PROTAC Linkerology
Abstract The optimization of Proteolysis Targeting Chimeras (PROTACs) often faces a critical bottleneck: the "solubility-permeability trade-off."[1] While traditional polyethylene glycol (PEG) linkers improve solubility,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The optimization of Proteolysis Targeting Chimeras (PROTACs) often faces a critical bottleneck: the "solubility-permeability trade-off."[1] While traditional polyethylene glycol (PEG) linkers improve solubility, they often compromise cellular permeability due to high topological polar surface area (TPSA). This guide details the application of 5-(Dimethylamino)pentanoic acid hydrochloride (CAS: 62616-87-3) not merely as a spacer, but as a cationic physicochemical modulator . We provide protocols for its incorporation as a solubility "handle" or terminal cap, exploiting the ionizable tertiary amine to enhance aqueous solubility at acidic pH (lysosome/gastric) while maintaining lipophilicity at physiological pH for membrane traversal.
Strategic Rationale: The "Protonation Switch"
In PROTAC design, linkers are not passive connectors; they determine the spatial orientation of the Ternary Complex (Target-PROTAC-E3). However, large lipophilic linkers (alkyl chains) suffer from poor solubility, while PEG chains can hinder passive diffusion.
5-(Dimethylamino)pentanoic acid offers a hybrid solution via its tertiary amine (
):
Solubility Rescue: At pH < 7.0 (and during formulation), the amine is protonated (
), significantly increasing aqueous solubility.
Permeability Maintenance: The alkyl chain (pentanoic spacer) masks the polarity better than PEG.
Lysosomal Trapping Potential: The cationic nature can facilitate lysosomal accumulation, which may be advantageous for degrading membrane-associated targets or disadvantageous if cytosolic concentration is the goal—requiring careful tuning of the
Storage: -20°C, desiccated. The HCl salt is stable; the free base is prone to oxidation and cyclization.
Critical Handling Note: As an HCl salt, this reagent is acidic. When used in amide coupling, extra base equivalents are required to neutralize the HCl and activate the carboxylic acid. Failure to account for this will stall the reaction.
Objective: Append the 5-(dimethylamino)pentanoyl moiety to a secondary amine on a PROTAC intermediate (e.g., a functionalized Thalidomide or VHL ligand).
Reagents:
PROTAC Intermediate (Amine-bearing) [1.0 equiv]
5-(Dimethylamino)pentanoic acid HCl [1.2 equiv]
HATU (Coupling Agent) [1.5 equiv]
DIPEA (N,N-Diisopropylethylamine) [4.0 equiv ] (Crucial: 1 eq for HCl, 1 eq for COOH activation, 1 eq for amine maintenance, 1 eq excess)
Solvent: Anhydrous DMF or DMAc.
Workflow:
Activation Phase:
Dissolve 5-(dimethylamino)pentanoic acid HCl in DMF (0.1 M).
Add 2.0 equiv of DIPEA. Stir for 5 mins at 0°C. Explanation: This neutralizes the HCl salt and deprotonates the carboxylic acid.
Add HATU (1.5 equiv). Stir for 10 mins at 0°C to form the activated ester.
Coupling Phase:
Add the PROTAC Intermediate (dissolved in minimal DMF with 1.0 equiv DIPEA).
Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
Monitoring:
Monitor by LC-MS. Look for the mass shift of +127 Da (Fragment) or +145 Da (Acyl addition).
Note: The tertiary amine product will streak on silica TLC; use Alumina plates or rely on LC-MS.
Workup:
Dilute with EtOAc. Wash with saturated NaHCO₃ (Do NOT use acid wash, or you will extract your product into the water phase due to the basic amine).
Wash with Brine. Dry over Na₂SO₄.
Protocol B: Purification of Cationic PROTACs
Challenge: The dimethylamino group makes the molecule basic. Standard acidic Reverse Phase HPLC (0.1% Formic Acid) will protonate the amine, making it elute very early (void volume risk).
Method 1: High pH Reverse Phase (Recommended)
Column: C18 XBridge or Gemini-NX (pH stable).
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).
Mobile Phase B: Acetonitrile.
Rationale: At pH 10, the tertiary amine is deprotonated (neutral). The molecule behaves like a standard lipophilic drug, resulting in sharper peaks and better separation from polar impurities.
Method 2: Ion Pairing (Alternative)
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
Rationale: TFA forms a hydrophobic ion pair with the tertiary amine, increasing retention on C18 columns compared to Formic Acid. Warning: TFA salts can be cytotoxic; requires lyophilization and potentially salt exchange.
Mechanism of Action & Design Logic
The following diagram illustrates where this specific moiety fits into the PROTAC architecture and how it influences the "Solubility-Permeability Chameleon" effect.
Caption: Integration of the dimethylamino tail transforms a lipophilic scaffold into a pH-responsive degrader, enhancing solubility in acidic environments while maintaining permeability.
Synthetic Workflow Visualization
This flow details the critical neutralization steps required when working with the HCl salt form.
Caption: Step-by-step synthetic pathway emphasizing the critical base neutralization and basic workup strategy to prevent product loss.
Troubleshooting & FAQ
Q1: My reaction yield is low (<20%).
Cause: Insufficient base. The HCl salt consumes 1 equivalent of base immediately. If you used standard 2.0 eq DIPEA for the whole reaction, the coupling agent (HATU) may not function efficiently in the acidic microenvironment.
Fix: Increase DIPEA to 4.0 equivalents total.
Q2: I cannot recover the product after extraction.
Cause: You likely performed an acid wash (1N HCl or Citric Acid) to remove excess base. The dimethylamino group protonated and the product moved into the aqueous waste layer.
Fix: Only wash with Saturated NaHCO₃ and Brine. If the product is very polar, skip extraction and purify the reaction mixture directly via Prep-HPLC.
Q3: The product trails/smears on LC-MS.
Cause: Interaction of the basic amine with silanols on the column.
Fix: Add 0.1% Triethylamine (TEA) or Ammonium Acetate to the mobile phase, or switch to a High pH method (Protocol B).
References
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[2]
Maple, H. J., et al. (2019). PROTAC Linker Design: The Impact of Linker Length and Composition. BroadPharm Application Notes.
Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia.[1][3][2][4][5]
Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability.[4] Journal of Medicinal Chemistry.[4]
Application Notes and Protocols: 5-(Dimethylamino)pentanoic Acid Hydrochloride in Advanced Drug Delivery
Introduction: A Versatile Building Block for Smart Drug Delivery 5-(Dimethylamino)pentanoic acid hydrochloride is an organic compound featuring both a tertiary amine and a carboxylic acid functional group.[1] This bifunc...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Versatile Building Block for Smart Drug Delivery
5-(Dimethylamino)pentanoic acid hydrochloride is an organic compound featuring both a tertiary amine and a carboxylic acid functional group.[1] This bifunctional nature makes it a compelling candidate for innovative drug delivery systems. Its tertiary amine group offers a pH-responsive element, while the carboxylic acid provides a convenient handle for conjugation to therapeutic agents or other macromolecules. This guide provides an in-depth exploration of the potential applications of 5-(Dimethylamino)pentanoic acid hydrochloride in drug delivery, complete with detailed protocols for researchers, scientists, and drug development professionals.
Table 1: Physicochemical Properties of 5-(Dimethylamino)pentanoic acid hydrochloride
Core Application I: pH-Responsive Drug Delivery Systems
The tertiary amine group of 5-(dimethylamino)pentanoic acid is the key to its utility in pH-responsive systems. In acidic environments, the lone pair of electrons on the nitrogen atom readily accepts a proton, leading to a positively charged ammonium ion. This reversible protonation-deprotonation behavior can be harnessed to trigger drug release in specific physiological or pathological microenvironments with altered pH, such as tumors or endosomes.[5][6]
Mechanism of pH-Responsive Drug Release
The principle behind using 5-(dimethylamino)pentanoic acid hydrochloride in pH-responsive nanoparticles lies in the "proton sponge" effect. When nanoparticles functionalized with this compound are internalized by cells and trafficked to acidic endosomes or lysosomes (pH 4.5-6.5), the tertiary amine groups become protonated. This influx of protons and counter-ions into the nanoparticle leads to osmotic swelling and eventual disruption of the endosomal membrane, facilitating the release of the encapsulated drug into the cytoplasm.
Caption: Mechanism of pH-responsive drug release.
Protocol: Synthesis of pH-Responsive Polymeric Nanoparticles
This protocol describes the synthesis of pH-responsive nanoparticles using a modified solvent evaporation technique, incorporating 5-(dimethylamino)pentanoic acid hydrochloride as a functional monomer.[7]
Phosphate-buffered saline (PBS) of various pH values (7.4, 6.5, 5.0)
Equipment:
Magnetic stirrer
Probe sonicator
Rotary evaporator
Centrifuge
Particle size analyzer
UV-Vis spectrophotometer
Procedure:
Activation of 5-(Dimethylamino)pentanoic acid:
Dissolve 5-(Dimethylamino)pentanoic acid hydrochloride in deionized water and adjust the pH to ~7.0 to obtain the free amine form.
In a separate flask, dissolve the free amine form in DCM.
Add EDC and NHS (1.2 molar equivalents to the carboxylic acid groups of PLGA) to the DCM solution and stir for 1 hour at room temperature to activate the carboxylic acid group.
PLGA Functionalization:
Dissolve PLGA in DCM.
Add the activated 5-(dimethylamino)pentanoic acid solution to the PLGA solution and stir overnight at room temperature.
Precipitate the functionalized polymer in cold methanol and dry under vacuum.
Nanoparticle Formulation:
Dissolve the functionalized PLGA and the therapeutic drug in DCM.
Prepare an aqueous solution of PVA (e.g., 2% w/v).
Add the organic phase dropwise to the aqueous phase under constant stirring.
Emulsify the mixture using a probe sonicator.
Solvent Evaporation and Nanoparticle Collection:
Stir the emulsion at room temperature for 4-6 hours to allow for solvent evaporation.
Collect the nanoparticles by centrifugation.
Wash the nanoparticles three times with deionized water to remove excess PVA and unencapsulated drug.
Lyophilize the nanoparticles for long-term storage.
Characterization and Validation
Particle Size and Zeta Potential: Analyze the size distribution and surface charge of the nanoparticles at different pH values using dynamic light scattering (DLS). A significant increase in size and a shift to positive zeta potential at acidic pH would indicate successful functionalization and pH-responsiveness.[7]
Drug Loading and Encapsulation Efficiency: Determine the amount of encapsulated drug using UV-Vis spectrophotometry after dissolving a known amount of nanoparticles in a suitable solvent.
In Vitro Drug Release:
Disperse the drug-loaded nanoparticles in PBS at different pH values (e.g., 7.4, 6.5, and 5.0).
Incubate at 37°C with gentle shaking.
At predetermined time points, collect aliquots, centrifuge to pellet the nanoparticles, and measure the drug concentration in the supernatant.
Plot the cumulative drug release as a function of time. An accelerated release profile at lower pH will confirm the pH-responsive nature of the formulation.[8][9]
Core Application II: As a Linker in Drug Conjugates
The bifunctional nature of 5-(dimethylamino)pentanoic acid hydrochloride also makes it a suitable candidate for use as a cleavable linker in drug conjugates, such as antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs).[10][11] The carboxylic acid end can be conjugated to a targeting moiety (e.g., an antibody or peptide), while the tertiary amine can be part of a pH-sensitive linkage to the drug.
Mechanism of Action as a pH-Sensitive Linker
In this application, the drug is attached to the linker via a bond that is stable at physiological pH (7.4) but becomes labile in the acidic environment of endosomes or lysosomes. The protonation of the tertiary amine can catalyze the cleavage of a nearby acid-labile bond (e.g., a hydrazone or a silyl ether), leading to the release of the active drug inside the target cell.[12]
Caption: pH-sensitive linker mechanism in drug conjugates.
Protocol: Conjugation of a Model Drug to a Targeting Peptide
This protocol outlines a conceptual workflow for conjugating a model drug containing a hydroxyl group to a targeting peptide using 5-(dimethylamino)pentanoic acid as a pH-sensitive linker.
Materials:
5-(Dimethylamino)pentanoic acid hydrochloride
Targeting peptide with a free amine group (e.g., lysine residue)
Model drug with a hydroxyl group
(3-Dimethylaminopropyl)carbodiimide (EDC)
N-Hydroxysuccinimide (NHS)
Dichloromethane (DCM)
Dimethylformamide (DMF)
Triethylamine (TEA)
Purification columns (e.g., HPLC)
Procedure:
Synthesis of the Linker-Drug Moiety:
Convert 5-(dimethylamino)pentanoic acid hydrochloride to its free acid form.
Activate the carboxylic acid group of the linker using EDC and NHS in DCM.
React the activated linker with the hydroxyl group of the model drug in the presence of a suitable catalyst to form an ester bond.
Purify the linker-drug conjugate.
Peptide Conjugation:
Activate the remaining carboxylic acid group of the linker-drug conjugate using EDC and NHS in DMF.
React the activated linker-drug with the free amine group of the targeting peptide in the presence of a base like TEA.
Allow the reaction to proceed for several hours at room temperature.
Purification and Characterization:
Purify the final peptide-drug conjugate using reverse-phase HPLC.
Characterize the conjugate by mass spectrometry to confirm the correct molecular weight.
Safety and Handling
5-(Dimethylamino)pentanoic acid hydrochloride is harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.
Conclusion
5-(Dimethylamino)pentanoic acid hydrochloride represents a promising and versatile building block for the development of advanced drug delivery systems. Its inherent pH-responsive properties can be leveraged to create "smart" nanoparticles that release their therapeutic payload in response to specific environmental cues. Furthermore, its bifunctional nature allows for its use as a cleavable linker in targeted drug conjugates. The protocols provided herein offer a foundational framework for researchers to explore the potential of this compound in designing next-generation therapeutics with enhanced efficacy and reduced side effects.
References
National Center for Biotechnology Information. (2022). Formulation of pH-responsive PEGylated nanoparticles with high drug loading capacity and programmable drug release for enhanced antibacterial activity. PubMed Central. Available from: [Link]
Aladdin Scientific. 5-(Dimethylamino)pentanoic acid hydrochloride, min 95%, 100 mg. Available from: [Link]
Mettler Toledo. pH-Responsive Nanoparticles: Drug Delivery Revolution. Available from: [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22832099, 5-(Dimethylamino)pentanoic acid hydrochloride. PubChem. Available from: [Link]
Mettler Toledo. pH-Responsive Nanoparticles: Drug Delivery Revolution. Available from: [Link]
Taylor & Francis Online. (2023). Design and characterizations of pH-responsive drug delivery vehicles using molecular docking. Journal of Biomaterials Science, Polymer Edition. Available from: [Link]
National Center for Biotechnology Information. (2012). pH-responsive Nanoparticles for Drug Delivery. PubMed Central. Available from: [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14017020, 5-(Dimethylamino)pentanoic Acid. PubChem. Available from: [Link]
Chemsrc. CAS#:25726-28-7 | 5-(Dimethylamino)-pentanoic acid hydrochloride. Available from: [Link]
ACS Publications. (2024). Efficient Strategy to Synthesize Tunable pH-Responsive Hybrid Micelles Based on Iron Oxide and Gold Nanoparticles. Langmuir. Available from: [Link]
National Center for Biotechnology Information. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PubMed Central. Available from: [Link]
National Center for Biotechnology Information. (2022). Formulation Development and Characterization of pH Responsive Polymeric Nano-Pharmaceuticals for Targeted Delivery of Anti-Cancer Drug (Methotrexate). PubMed Central. Available from: [Link]
Creative Biolabs. ADC Linker Products. Available from: [Link]
National Center for Biotechnology Information. (2024). Efficient Strategy to Synthesize Tunable pH-Responsive Hybrid Micelles Based on Iron Oxide and Gold Nanoparticles. PubMed Central. Available from: [Link]
Dove Press. (2024). pH-responsive charge-reversal smart nanoparticles for co-delivery of mitoxantrone and copper ions for synergistic chemo-chemodynamic therapy against breast cancer. International Journal of Nanomedicine. Available from: [Link]
Royal Society of Chemistry. (2014). A versatile acid-labile linker for antibody–drug conjugates. MedChemComm. Available from: [Link]
Royal Society of Chemistry. (2016). Characterization and optimization of pH-responsive polymer nanoparticles for drug delivery to oral biofilms. Journal of Materials Chemistry B. Available from: [Link]
MDPI. (2024). Designing Dual-Responsive Drug Delivery Systems: The Role of Phase Change Materials and Metal–Organic Frameworks. Pharmaceutics. Available from: [Link]
MDPI. (2019). Characterization and Therapeutic Effect of a pH Stimuli Responsive Polymeric Nanoformulation for Controlled Drug Release. Polymers. Available from: [Link]
Adooq Bioscience. ADC Linker pathway. Available from: [Link]
Royal Society of Chemistry. (2020). Morphology-dependent pH-responsive release of hydrophilic payloads using biodegradable nanocarriers. Polymer Chemistry. Available from: [Link]
Application Note: Synthesis and Handling of 5-(Dimethylamino)pentanoic Acid Hydrochloride
Executive Summary 5-(Dimethylamino)pentanoic acid hydrochloride is a critical bifunctional building block in modern drug discovery. It features a carboxylic acid tail for conjugation and a tertiary dimethylamine headgrou...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-(Dimethylamino)pentanoic acid hydrochloride is a critical bifunctional building block in modern drug discovery. It features a carboxylic acid tail for conjugation and a tertiary dimethylamine headgroup that remains protonated at physiological pH. This physicochemical profile makes it indispensable for:
PROTAC® Linker Synthesis: Modulating linker solubility and permeability.
Lipid Nanoparticles (LNPs): Serving as a hydrophilic headgroup precursor for ionizable cationic lipids used in mRNA delivery.
Peptide Modification: Enhancing solubility and altering the pharmacokinetic profile of therapeutic peptides.
This guide provides a validated, high-purity synthesis protocol based on the Eschweiler-Clarke reductive methylation , selected for its operational simplicity and specificity (avoiding quaternization).
Chemical Profile & Properties[1][2][3][4][5][6]
Property
Specification
IUPAC Name
5-(Dimethylamino)pentanoic acid hydrochloride
Common Name
5-(Dimethylamino)valeric acid HCl
CAS Number
25726-28-7
Molecular Formula
C₇H₁₅NO₂ · HCl
Molecular Weight
181.66 g/mol
Appearance
White to off-white hygroscopic crystalline solid
Solubility
Highly soluble in water, methanol; sparingly soluble in acetone
While alkylation of 5-bromovaleric acid with dimethylamine is a viable industrial route, it often requires high-pressure vessels and rigorous purification to remove ester byproducts. For laboratory and pilot-scale synthesis, the Eschweiler-Clarke reaction is the superior choice. It utilizes 5-aminovaleric acid (commercially available) and selectively methylates the primary amine to the tertiary amine without forming quaternary ammonium salts.
Reaction Mechanism
The reaction proceeds via the condensation of the primary amine with formaldehyde to form an imine/iminium species, which is irreversibly reduced by the formate anion (from formic acid) via hydride transfer.[1][2] This cycle repeats twice to yield the dimethylated product. Carbon dioxide is released as the driving force.
Critical Parameter: Ensure a minimum of 2.2 equivalents of HCHO to drive the reaction to completion.
Step 2: Reflux & Reduction
Heat the mixture to 100°C (Reflux) using an oil bath.
Maintain reflux for 12–16 hours .
Observation: Evolution of CO₂ gas (bubbling) indicates the reduction is proceeding.
Monitor reaction progress by LC-MS or TLC (System: MeOH/DCM/NH₄OH). Consumption of the primary amine starting material indicates completion.
Step 3: Workup & Salt Formation
Cool the reaction mixture to room temperature.
Add conc. HCl (10 mL) to the reaction mixture to ensure the hydrochloride salt forms and to quench excess reagents.
Concentrate the solution to dryness under reduced pressure (Rotavap) at 50–60°C. A viscous oil or sticky solid will remain.
Co-evaporation: To remove residual formic acid/formaldehyde, redissolve the residue in water (20 mL) and evaporate again. Repeat this step with Ethanol (20 mL) twice.
Step 4: Purification & Crystallization
Dissolve the crude residue in a minimum amount of hot Ethanol (approx. 30–40 mL) .
Add Acetone (approx. 100 mL) dropwise to the stirring hot solution until persistent cloudiness appears.
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
Filter the white crystals under vacuum and wash with cold acetone/ether (1:1).
Dry in a vacuum oven at 40°C for 6 hours.
Expected Yield: 12.5 – 14.0 g (80–90%).
Analytical Quality Control
Validate the synthesized material using the following criteria.
Figure 1: Step-by-step workflow for the Eschweiler-Clarke synthesis of 5-(dimethylamino)pentanoic acid HCl.
Safety & Handling
Formaldehyde: A known carcinogen and sensitizer. All operations must be performed in a functioning fume hood. Double-glove (Nitrile) is recommended.
Formic Acid: Highly corrosive and causes severe skin burns. It is also a reducing agent; keep away from strong oxidizers.[1]
Product Handling: The HCl salt is acidic and hygroscopic. Store under inert atmosphere (Argon/Nitrogen) in a desiccator. Inhalation of dust may cause respiratory irritation (H335).
References
Clarke, H. T., et al. (1933).[1] "The Action of Formaldehyde on Amines and Amino Acids."[3][2][4] Journal of the American Chemical Society, 55(11), 4571–4587. Link
Moore, M. L. (1949).[2][5] "The Leuckart Reaction."[2] Organic Reactions, 5, 301–330.[2] (Foundational review of reductive alkylation mechanisms).
PubChem Compound Summary. (2023). "5-(Dimethylamino)pentanoic acid hydrochloride." CID 22832099. Link
ChemicalBook. (2023).[6] "5-Bromovaleric acid Properties and Synthesis." (Reference for alternative alkylation routes). Link
Sigma-Aldrich. (2023). "Safety Data Sheet: 5-(Dimethylamino)valeric acid hydrochloride." Link
Application Note: Quantitative Strategies for 5-(Dimethylamino)pentanoic Acid Hydrochloride
Introduction & Analyte Profile 5-(Dimethylamino)pentanoic acid hydrochloride (CAS: 25726-28-7) is a critical intermediate often utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and lipid nanoparticle...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Analyte Profile
5-(Dimethylamino)pentanoic acid hydrochloride (CAS: 25726-28-7) is a critical intermediate often utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and lipid nanoparticles.[1] Its quantification presents specific challenges to the analytical chemist due to its zwitterionic nature and lack of a distinct UV chromophore.
This Application Note outlines two robust, field-proven protocols for quantification:
HILIC-MS/MS: The gold standard for high-sensitivity bioanalysis and trace impurity quantification.[1]
HPLC-CAD: A robust, universal detection method suitable for Quality Control (QC) and high-concentration assay testing without derivatization.[1]
The Analytical Challenge
Polarity: The molecule contains both a carboxylic acid (pKa ~4.[1]6) and a tertiary amine (pKa ~9.8).[1] At neutral pH, it exists as a zwitterion, leading to poor retention on standard C18 Reverse Phase (RP) columns.
Detection: It lacks a conjugated
-system, rendering standard UV-Vis detection (254 nm) impossible and low-wavelength detection (200-210 nm) prone to noise and interference.[1]
Property
Value
Implication
Molecular Weight
145.20 (Free Base) / 181.66 (HCl Salt)
Small molecule; requires specific MS scanning range.[1]
LogP
~0.5 (Highly Hydrophilic)
Elutes in void volume on C18; requires HILIC or Ion-Pairing.[1]
pKa
4.58 (Acid), ~9.8 (Amine)
pH control is critical to suppress ionization or fix charge state.[1]
Method A: HILIC-MS/MS (High Sensitivity)[1]
Target Audience: Bioanalytical researchers, impurity profiling.[1]
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes by partitioning them into a water-enriched layer on the stationary phase surface.[1] This method avoids the use of non-volatile ion-pairing agents (like TFA) that suppress MS ionization.[1]
Experimental Protocol
Instrumentation: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series, Sciex Triple Quad, or Waters Xevo).[1]
Chromatographic Conditions
Column: Waters XBridge Amide or BEH Amide (2.1 x 100 mm, 2.5 µm).[1]
Why: Amide phases provide superior retention for polar amines compared to bare silica and are stable over a wide pH range.[1]
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).
101.1 (Loss of dimethylamine/formic acid moiety).[1]
Qualifier: 146.2
46.1 (Dimethylammonium ion characteristic fragment).[1]
Source Temp: 350°C.
Capillary Voltage: 3500 V.
Mechanism of Action
The following diagram illustrates the HILIC retention mechanism specifically for this zwitterionic analyte.
Caption: HILIC retention relies on the partitioning of the polar analyte into the water-enriched layer formed on the amide stationary phase.[1]
Method B: HPLC-CAD (QC & Purity Assay)[1]
Target Audience: QC Labs, Manufacturing Support.[1]
Rationale: Charged Aerosol Detection (CAD) is a "universal" detector that responds to any non-volatile analyte.[1][3] It eliminates the need for complex derivatization (e.g., OPA/FMOC) required by UV detection.[1]
Experimental Protocol
Instrumentation: HPLC (e.g., Thermo Vanquish) with CAD (Corona Veo or similar).[1]
Chromatographic Conditions
Column: Acclaim Trinity P1 (Mixed Mode: RP/WAX/SCX) or HILIC-Z.[1]
Optimization: A Mixed-Mode column is often preferred for QC to separate the salt counter-ion (Cl-) from the active API if needed, but a standard HILIC column (as in Method A) is also compatible.[1]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]
Note: TFA is volatile (required for CAD) and acts as an ion-pairing agent to improve peak shape.[1]
CAD response is naturally non-linear (curvilinear).[1] For accurate quantification over a wide range:
Power Function: Apply a Power Function Value (PFV) of 1.0 - 1.5 in the chromatography software (e.g., Chromeleon).
Calibration: Use a quadratic fit (
) if the dynamic range exceeds two orders of magnitude.[1]
Sample Preparation Workflows
Proper sample preparation is vital to prevent column fouling, especially with biological matrices.[1]
Caption: Decision tree for sample preparation based on matrix complexity to ensure column longevity and data integrity.
Troubleshooting & Optimization (Expertise)
Solvent Mismatch (The "HILIC Washout" Effect)
Symptom: Distorted, split, or broad peaks in HILIC mode.[1]
Cause: Dissolving the sample in 100% water. Water is the "strong" solvent in HILIC.[1] Injecting a plug of water causes the analyte to travel faster than the mobile phase initially.
Solution: Always dissolve or dilute the final sample in at least 75% Acetonitrile . This matches the initial mobile phase conditions.
pH Sensitivity
Symptom: Retention time shifting.[1]
Cause: The tertiary amine is sensitive to pH changes near its pKa.[1]
Solution: Buffer capacity is key.[1] Ensure the Ammonium Formate concentration is at least 10mM.[1][4] Verify pH of the aqueous portion before adding organic solvent.
Hygroscopicity
Symptom: Assay values dropping over time (weighing error).
Cause: The hydrochloride salt is hygroscopic.[1]
Solution: Store standard material in a desiccator.[1] Equilibrate to room temperature before weighing. Correct for water content (KF titration) or residual solvent (NMR) when calculating purity for standard curves.
References
Douša, M., & Jireš, J. (2020).[1][5] HILIC-MS determination of dimethylamine in the active pharmaceutical ingredients and in the dosage forms of metformin. Journal of Pharmaceutical and Biomedical Analysis.
Thermo Fisher Scientific. (2025).[1] Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection. Application Note.
McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22832099, 5-(Dimethylamino)pentanoic acid hydrochloride.
Application Note: Coupling Strategies for 5-(Dimethylamino)pentanoic Acid Hydrochloride
Abstract 5-(Dimethylamino)pentanoic acid hydrochloride (CAS 25726-28-7) is a critical intermediate in the synthesis of ionizable lipids, including SM-102, the delivery vehicle for the Moderna COVID-19 mRNA vaccine.[1] It...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
5-(Dimethylamino)pentanoic acid hydrochloride (CAS 25726-28-7) is a critical intermediate in the synthesis of ionizable lipids, including SM-102, the delivery vehicle for the Moderna COVID-19 mRNA vaccine.[1] Its coupling to amine-bearing scaffolds presents unique challenges due to its zwitterionic potential, the hygroscopic nature of the hydrochloride salt, and the presence of a basic tertiary amine tail. This guide details three validated protocols for amide bond formation, emphasizing the critical neutralization steps and purification strategies required to retain the tertiary amine motif during workup.
The Reactive Head (Carboxylic Acid): Requires activation (conversion to an ester/anhydride) to couple with a nucleophilic amine.
The Basic Tail (Tertiary Amine): In the HCl salt form, this amine is protonated (
). To participate in the reaction, the carboxylic acid must be free, but to act as a lipid, the tertiary amine is often the desired final functionality.
The "Neutralization Trap"
Most standard coupling protocols (EDC, HATU) require a basic environment (pH 8-9) to deprotonate the nucleophile (the amine you are coupling to). However, 5-(dimethylamino)pentanoic acid is supplied as an HCl salt.[1][2][3][4]
Critical Rule: You must add at least 1.0 equivalent of base (DIPEA/NMM) solely to neutralize the HCl counterion attached to the starting material. This is separate from the base required for the coupling reaction itself. Failure to account for this results in acidic conditions that stall the coupling.
Solubility & Solvent Systems
The HCl salt is highly polar and water-soluble, while the target lipid product is often lipophilic.
Recommended Solvent: DMF (Dimethylformamide) or a DMF/DCM (Dichloromethane) mixture.[5] DMF ensures the salt dissolves fully before neutralization.
Decision Matrix: Selecting a Protocol
The following logic flow dictates the optimal method based on your scale and downstream purification capabilities.
Figure 1: Decision matrix for selecting the appropriate coupling strategy.
Detailed Protocols
Method A: HATU-Mediated Coupling (Gold Standard for Research)
Best for: Small to mid-scale (100 mg – 5 g), difficult amines, and high-value substrates.[1]
Mechanism: HATU generates a highly reactive O-7-azabenzotriazole active ester.[1]
Dissolution: In a round-bottom flask under Nitrogen/Argon, dissolve 5-(Dimethylamino)pentanoic acid HCl (1.0 eq) in anhydrous DMF (0.2 M concentration).
Neutralization & Activation: Add 2.0 eq of DIPEA. Stir for 5 minutes.
Note: The solution may become slightly cloudy as amine salts form.
Activation: Add HATU (1.1 eq) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.
Coupling: Add the Target Amine (1.0 eq) dissolved in minimal DMF.
Completion: Add the remaining DIPEA (1.0 - 2.0 eq) to maintain basic pH. Stir at RT for 2–4 hours. Monitor by LC-MS (Look for product mass; disappearance of acid).[1]
Method B: EDC/NHS Coupling (Water-Soluble Workup)
Best for: avoiding difficult chromatography; cases where urea byproducts are unacceptable.[1]
Salt Break: Dissolve the acid HCl salt in the solvent mixture. Add TEA (1.0 eq) and stir for 10 minutes.
Activation: Add EDC
HCl (1.5 eq) and NHS (1.5 eq). Stir for 1 hour at 0°C, then warm to RT.
Coupling: Add the Target Amine (1.0 eq) and remaining TEA (1.5 eq).
Reaction: Stir overnight (12-16 hours).
Quenching: Add water to hydrolyze remaining active ester.
The Purification Challenge: "The Tertiary Amine Trap"
The Problem:
Standard amide workups involve washing the organic layer with 1N HCl to remove unreacted amines and coupling reagents.
CRITICAL WARNING: If you wash your reaction mixture with 1N HCl, you will protonate the dimethylamino tail of your product , rendering it water-soluble. You will lose your product to the aqueous waste layer.
The Solution:
Use a Basic Workup or Buffered Wash .
Recommended Workup Protocol (for Method A or B)
Dilution: Dilute reaction mixture with Ethyl Acetate or DCM.
Basic Wash: Wash organic layer 2x with 5% NaHCO₃ (aq) or Saturated Na₂CO₃ .
Why: This keeps the tertiary amine deprotonated (neutral) and in the organic layer, while removing acidic byproducts (HATU residues, NHS).
Brine Wash: Wash 1x with saturated NaCl to remove water.
Drying: Dry over Na₂SO₄, filter, and concentrate.
Chromatography Guidelines
If column purification is necessary (likely for SM-102 synthesis):
Modifier: You MUST add 1% Triethylamine or 1% NH₄OH to the mobile phase.
Reason: Silica is slightly acidic. Without a base modifier, the dimethylamino tail will stick to the silica, causing severe tailing and yield loss.
Comparative Data Analysis
Feature
Method A: HATU
Method B: EDC/NHS
Method C: Acyl Chloride
Coupling Efficiency
High (>90%)
Moderate (70-85%)
High (>90%)
Reaction Time
Fast (2-4 hrs)
Slow (Overnight)
Fast (1-2 hrs)
Byproduct Removal
Difficult (HATU urea)
Easy (Water soluble)
Gas (SO₂/HCl)
Cost
High
Medium
Low
Racemization Risk
Low
Low
N/A (Achiral acid)
Moisture Sensitivity
Moderate
Moderate
High
Troubleshooting Guide
Issue: Low Yield / Starting Material Remains
Cause: Insufficient base. The HCl salt of the starting material consumed the first equivalent of base.
Fix: Ensure you added at least 3 equivalents of DIPEA total (1 for salt, 1 for reaction, 1 excess). Check pH of reaction mixture on wet pH paper; it should be >8.
Issue: Product Lost During Extraction
Cause: Acidic wash used (HCl or Citric Acid).
Fix: Check the aqueous waste layer. Basify it to pH 10 with NaOH and re-extract with DCM. The product should return to the organic phase.[8]
Issue: Tailing on TLC/Column
Cause: Interaction of tertiary amine with silica silanols.
Fix: Pre-wash the TLC plate or column with 1% Triethylamine in DCM.
References
ModernaTX, Inc. (2017). Lipid Nanoparticles for mRNA Delivery. World Intellectual Property Organization. WO2017049245. Link
Context: Primary source for SM-102 synthesis protocols involving 5-(dimethylamino)pentanoic acid.[1]
Thermo Fisher Scientific . (2023). EDC Crosslinking Protocol. Link
Context: Standard protocols for carbodiimide coupling chemistry.[7]
Bachem . (2024).[9][10][11] Peptide Coupling Reagents: A Guide. Link
Context: Comparative efficiency of HATU vs EDC and base requirements for salt forms.
National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 22832099: 5-(Dimethylamino)pentanoic acid hydrochloride.[1] Link
Context: Physical properties and solubility data.[3][4][6]
Application Note: Strategic Utilization of 5-(Dimethylamino)pentanoic Acid HCl in Medicinal Chemistry
Executive Summary 5-(Dimethylamino)pentanoic acid hydrochloride (5-DAPA HCl) is a specialized bifunctional building block utilized primarily in medicinal chemistry and drug delivery systems . Unlike simple amino acids, 5...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-(Dimethylamino)pentanoic acid hydrochloride (5-DAPA HCl) is a specialized bifunctional building block utilized primarily in medicinal chemistry and drug delivery systems . Unlike simple amino acids, 5-DAPA possesses a tertiary amine terminus and a carboxylic acid tail.
Its primary application lies in Lead Optimization : it serves as a "solubilizing linker" or "cationic tail." By attaching the 5-DAPA motif to hydrophobic drug scaffolds, researchers can introduce a basic center that is protonatable at physiological pH, significantly enhancing aqueous solubility and oral bioavailability without requiring amine protection steps during synthesis.
This guide provides a validated workflow for coupling 5-DAPA HCl to amine-bearing scaffolds, detailing the critical in situ neutralization steps often overlooked in standard protocols.
Chemical Profile & Handling
Property
Specification
Critical Note
Formula
The HCl salt stabilizes the molecule but requires base neutralization for coupling.
MW
181.66 g/mol
Use this value for stoichiometry, not the free base MW (145.20).
Appearance
White crystalline solid
Highly Hygroscopic. Store in a desiccator.
Solubility
Water, Methanol, DMSO
Poor solubility in non-polar solvents (DCM, Hexanes) until neutralized.
pKa (calc)
~4.8 (Acid), ~10.2 (Amine)
The tertiary amine is protonated at neutral pH.
Handling Precautions
Hygroscopicity: 5-DAPA HCl absorbs atmospheric moisture rapidly. Weighing should be performed quickly, or the bulk container should be handled under nitrogen.
Acidity: As a hydrochloride salt of a carboxylic acid, the bulk solid is acidic. Avoid contact with acid-sensitive protecting groups (e.g., Trityl) in solid-state mixtures.
Core Application: The "Cationic Tail" Derivatization
The most robust use of 5-DAPA is attaching it to a hydrophobic amine (R-NH₂) to form an amide. This introduces the dimethylamino tail.[1][2][3][4][5][6]
Why use 5-DAPA?
No N-Protection Needed: Unlike primary amino acids (e.g., 5-aminopentanoic acid), the tertiary dimethylamine cannot compete in amide coupling reactions. This eliminates two synthetic steps (protection and deprotection).
Solubility Enhancement: The resulting product contains a basic nitrogen that forms water-soluble salts (e.g., citrates, fumarates).
Visualization: The Synthetic Logic
The following diagram illustrates the strategic advantage of using 5-DAPA in lead optimization.
Caption: 5-DAPA acts as a solubility switch. The tertiary amine remains inert during coupling but becomes the solubility engine in the final molecule.
Detailed Protocol: Amide Coupling with HATU
This protocol is optimized for coupling 5-DAPA HCl to a secondary or primary amine.
Why? The first equivalent of DIPEA neutralizes the HCl salt of 5-DAPA. The second equivalent activates the carboxylic acid. Without this excess base, the reaction will stall due to acidic pH.
Coupling Phase:
Add the Amine Substrate (1.0 equiv) to the reaction mixture.
Add the remaining DIPEA (1.5 - 2.0 equiv) to ensure the reaction medium remains basic (pH ~8-9 on wet paper).
Stir at Room Temperature (RT) for 2–4 hours.
Monitoring (Self-Validation):
TLC/LCMS: Monitor the disappearance of the amine substrate.
Note: The product will likely be very polar. If using TLC, use a polar system (e.g., DCM:MeOH:NH₄OH 90:10:1) to move the product off the baseline.
Workup (The "Basic Extraction" Trick):
Dilute the reaction with Ethyl Acetate (EtOAc).
Wash 1: Saturated NaHCO₃ (Removes unreacted acid and HATU byproducts).
Wash 2: Water (Removes DMF).
Wash 3: Brine.
Self-Validating Check: If the product is not in the organic layer, it may be protonated. Adjust the aqueous layer to pH 10-11 with NaOH and re-extract.
Purification & Isolation Strategy
Because 5-DAPA derivatives contain a basic nitrogen, they allow for a "Catch-and-Release" purification strategy that avoids expensive chromatography.
Protocol: Acid-Base Purification
This method isolates the product based on its pKa, removing non-basic impurities.
Caption: Catch-and-Release logic utilizes the 5-DAPA tertiary amine to isolate the product from non-basic byproducts.
Troubleshooting & FAQs
Q: My reaction yields are low (<30%). What went wrong?
Cause: Insufficient base. The HCl in the 5-DAPA starting material consumes 1 equivalent of base immediately. If you used standard 1:1:1 stoichiometry, your coupling agent (HATU/EDC) effectively failed because the carboxylate could not form.
Fix: Ensure you use at least 3.5 equivalents of DIPEA total.
Q: The product is stuck in the aqueous layer during workup.
Cause: The dimethylamino tail makes the molecule amphiphilic. At neutral pH, it might be partially protonated (zwitterionic if the scaffold has acidic groups).
Fix: Saturate the aqueous phase with NaCl (salting out) and ensure the pH is >10 (for free base extraction) or use n-Butanol for extraction if the molecule is highly polar.
Q: Can I use EDC/NHS instead of HATU?
Yes. However, 5-DAPA HCl must be pre-neutralized. Dissolve 5-DAPA HCl in water, adjust pH to ~7, and lyophilize OR use the organic phase protocol above with excess base. HATU is generally preferred for speed and conversion in organic solvents.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22832099, 5-(Dimethylamino)pentanoic acid hydrochloride. Retrieved January 30, 2026 from [Link]
European Chemicals Agency (ECHA). Registration Dossier: 5-(dimethylamino)valeric acid hydrochloride.[2] Accessed via ECHA CHEM Database. [Link][2]
Wermuth, C. G. (2008).The Practice of Medicinal Chemistry. Academic Press.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Application Note: 5-(Dimethylamino)pentanoic Acid HCl in Medicinal Chemistry
Sub-Title: Strategic Utilization for Ionizable Lipid Synthesis and Solubility Tuning Executive Summary 5-(Dimethylamino)pentanoic acid hydrochloride (5-DAPA HCl) is a critical bifunctional building block in modern medici...
Author: BenchChem Technical Support Team. Date: February 2026
Sub-Title: Strategic Utilization for Ionizable Lipid Synthesis and Solubility Tuning
Executive Summary
5-(Dimethylamino)pentanoic acid hydrochloride (5-DAPA HCl) is a critical bifunctional building block in modern medicinal chemistry. While structurally simple, it serves two high-value functions in drug development:
LNP Ionizable Lipid Synthesis: It acts as a precise "tuning fork" for the pKa of lipid nanoparticles (LNPs), enabling the optimization of endosomal escape for mRNA delivery.
Solubility Enhancement: It functions as a solubilizing linker for lipophilic small molecules (BCS Class II/IV), introducing a basic center that improves aqueous solubility via salt formation.
This guide provides validated protocols for coupling 5-DAPA HCl to therapeutic scaffolds and lipid tails, emphasizing the handling of the hydrochloride salt to prevent side reactions.
The HCl salt ensures stability; free amino acids are zwitterionic and hygroscopic.
MW
181.66 g/mol
Low MW minimizes "dead weight" in the final drug conjugate.
pKa (Amine)
~9.5 (Free Acid) ~6.2–6.8 (Lipid)
Critical: When conjugated into a lipid, the apparent pKa shifts to the physiological "sweet spot" (6.0–7.0), allowing LNPs to be neutral in blood (pH 7.4) but cationic in endosomes (pH 5.5).
Chain Length
5 Carbons (Pentyl)
Provides steric flexibility. Often compared against C3 (propionic) and C4 (butyric) analogs to optimize linker length for receptor binding or lipid packing.
Module A: Synthesis of Ionizable Lipids (LNP Applications)
The primary utility of 5-DAPA is in synthesizing ionizable lipids (similar to DLin-MC3-DMA or ALC-0315 analogs). The goal is to esterify the carboxylic acid tail of 5-DAPA to a hydrophobic dialkyl alcohol.
Mechanism of Action: The Proton Switch
The dimethylamino headgroup is designed to act as a pH-dependent switch.
In Circulation (pH 7.4): The amine is largely unprotonated (neutral). This prevents toxicity and non-specific binding to anionic serum proteins.
In Endosome (pH < 6.0): The amine becomes protonated (cationic). This positive charge interacts with the anionic endosomal membrane lipids, causing phase transition (lamellar to hexagonal H
), disrupting the membrane and releasing the RNA payload.
Visualization: Endosomal Escape Pathway
Figure 1: The "Proton Sponge" mechanism facilitated by the dimethylamino headgroup of 5-DAPA derived lipids.
Protocol: Esterification to Dialkyl Alcohols
Objective: Couple 5-DAPA HCl to a dialkyl alcohol (e.g., Dilinoleyl alcohol) to form an ionizable lipid.
Salt Neutralization: In a round-bottom flask, suspend 5-DAPA HCl in anhydrous DCM. Add DMAP.
Note: DMAP serves two roles here: it acts as a base to neutralize the HCl (releasing the free carboxylic acid) and as a nucleophilic catalyst for the esterification.
Activation: Add EDC·HCl to the mixture at 0°C. Stir for 15 minutes. The solution should clarify as the activated ester forms.
Coupling: Add the Dialkyl Alcohol dissolved in minimal DCM dropwise.
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours under Nitrogen.
Workup:
Dilute with DCM.
Wash with saturated NaHCO
(removes unreacted acid).
Wash with Brine .
Dry over Na
SO and concentrate.
Purification: Flash chromatography (Hexane/Ethyl Acetate gradient). The tertiary amine makes the product streak on silica; add 1% Triethylamine (TEA) to the eluent to sharpen peaks.
Module B: General Amide Coupling (Drug Linkers)
When using 5-DAPA as a linker for PROTACs or solubility enhancement, amide bonds are preferred over esters for metabolic stability.
Critical Consideration: The HCl Salt
Directly adding coupling reagents to the HCl salt without base will fail. The HCl can protonate the coupling reagent or the amine partner. However, over-basifying can lead to racemization (if chiral centers are present nearby) or side reactions.
Visualization: Coupling Workflow
Figure 2: Step-wise activation protocol for amino acid salts.
Protocol: HATU-Mediated Amidation
Reagents:
5-DAPA HCl (1.0 equiv)
Target Amine Scaffold (1.0 equiv)
HATU (1.1 equiv)
DIPEA (Diisopropylethylamine) (3.0 equiv)
DMF (Dimethylformamide)
Step-by-Step:
Dissolution: Dissolve 5-DAPA HCl in DMF (concentration ~0.1 M).
Base Addition: Add 2.0 equivalents of DIPEA. Stir for 5 minutes.
Checkpoint: Ensure the solid dissolves completely.
Activation: Add HATU (1.1 equiv). The solution usually turns yellow/orange. Stir for 10 minutes to form the O-At active ester.
Coupling: Add the Target Amine Scaffold followed by the remaining 1.0 equivalent of DIPEA.
Why more base? To ensure the target amine is also deprotonated and nucleophilic.
Monitoring: Monitor by LC-MS. The product will show a mass of [M+1] corresponding to the conjugate.
Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF) and 1x with Brine.
Caution: Do not wash with acidic solutions (like 1N HCl) if you want to retain the dimethylamino group in the organic layer, as it will protonate and extract into the water. Use pH 8 buffer if necessary.
Quality Control & Troubleshooting
Analytical Characterization (NMR)
The dimethylamino group provides a distinct diagnostic signal in
H-NMR.
Signal: Strong singlet (6 protons).
Shift:
2.2 – 2.3 ppm (in CDCl for free base).
Shift Change: If the product is protonated (salt form), this singlet shifts downfield to
2.8 – 3.0 ppm. This is a quick check to see if your workup successfully isolated the free base or the salt.
Common Pitfalls
Issue
Cause
Solution
Low Yield (Amide)
HCl salt not neutralized.
Ensure at least 1 equiv of base (DIPEA) is added before the coupling reagent.
Streaking on TLC
Basic amine interacting with silica.
Add 1% Triethylamine (TEA) or 1% NHOH to the TLC developing solvent.
Product in Aqueous Phase
Acidic workup protonated the amine.
Keep aqueous washes neutral or basic (pH > 8). Extract with DCM instead of EtOAc for polar amines.
References
Semple, S. C., et al. (2010). Rational design of cationic lipids for siRNA delivery. Nature Biotechnology. Link (Foundation of ionizable lipid pKa tuning).
Hassett, K. J., et al. (2019). Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines. Molecular Therapy - Nucleic Acids.[4] Link (Discusses the role of lipid headgroups in LNP efficacy).
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link (Authoritative review on amide coupling protocols).
Buschmann, M. D., et al. (2021). Nanomaterial Delivery Systems for mRNA Vaccines. Vaccines. Link (Review of ALC-0315 and SM-102 structures and mechanisms).
Technical Guide: High-Sensitivity MS Quantification via Charge Derivatization with 5-(Dimethylamino)pentanoic Acid HCl
Based on the specific chemical properties and applications of 5-(Dimethylamino)pentanoic acid hydrochloride , I have designed this comprehensive Application Note. This guide focuses on its primary utility: Charge Derivat...
Author: BenchChem Technical Support Team. Date: February 2026
Based on the specific chemical properties and applications of 5-(Dimethylamino)pentanoic acid hydrochloride , I have designed this comprehensive Application Note. This guide focuses on its primary utility: Charge Derivatization to enhance ionization efficiency in Mass Spectrometry (ESI-MS) for peptides and amine-containing metabolites.
Executive Summary
In modern bioanalysis, the detection of low-abundance analytes (peptides, amino-metabolites, and amine-bearing drugs) is often limited by poor ionization efficiency in Electrospray Ionization (ESI). 5-(Dimethylamino)pentanoic acid hydrochloride (5-DMAPA[1][2]·HCl) serves as a potent positive-mode charge tag .
By coupling this reagent to primary amines, researchers introduce a tertiary amine with high proton affinity (
) and a hydrophobic spacer. This modification significantly enhances the electrospray response (up to 10-100x) and alters fragmentation kinetics to favor structure-diagnostic ions. This guide details the mechanism, synthesis protocol, and data interpretation for using 5-DMAPA as a mass spectrometry enhancer.
Scientific Mechanism & Rationale
The "Proton Sponge" Effect
Unmodified peptides or small molecules often lack sites that are easily protonated, or they compete poorly with background noise. 5-DMAPA introduces a tertiary dimethylamino group .
High Proton Affinity: The tertiary amine readily accepts a proton (
) in the ESI source, creating a pre-charged ion .
Hydrophobic Boosting: The pentanoic alkyl chain (
) increases the analyte's surface activity, driving it to the surface of the ESI droplet and enhancing desorption into the gas phase (the "hydrophobic push").
Fragmentation Physics: Active vs. Passive Derivatization
The chain length of the tag dictates the fragmentation behavior in Tandem MS (MS/MS).
Neighboring Group Participation: With a 4-methylene spacer (C5 total length), the dimethylamino group can "curl back" to interact with the amide bond during Collision-Induced Dissociation (CID).
Result: This promotes the formation of intense N-terminal reporter ions (often
or specific immonium ions). This is distinct from "passive" tags (like quaternary amines) and is highly advantageous for de novo sequencing or confirming the presence of the tag.
The following diagram illustrates the derivatization logic, from sample preparation to MS analysis.
Caption: Workflow for N-terminal charge derivatization using 5-DMAPA.
Detailed Protocol: Derivatization of Peptides/Amines
Safety Note: 5-DMAPA·HCl is an irritant. Wear PPE (gloves, goggles). Handle EDC/HATU in a fume hood.
Reagents Preparation
Reagent
Concentration
Solvent
Notes
5-DMAPA·HCl
100 mM
DMSO or Water
Stock solution. Store at -20°C.
EDC·HCl
100 mM
Water
Prepare fresh. (Activator)
HOAt (or NHS)
100 mM
DMSO
Co-activator for efficiency.
Buffer
0.5 M
MES (pH 5.5) or TEAB (pH 7.5)
Choice depends on coupling agent.
Coupling Procedure (Standard EDC/HOAt Method)
This method is preferred for aqueous-soluble analytes (peptides).
Sample Solubilization: Dissolve peptide/analyte (approx. 10 nmol) in 20 µL of 0.5 M MES buffer (pH 5.5) .
Reagent Mix: Add the following to the sample in order:
5 µL of 5-DMAPA stock (50-fold molar excess).
5 µL of HOAt stock .
5 µL of EDC stock .
Incubation: Vortex briefly and incubate at Room Temperature for 1-2 hours .
Tip: For sterically hindered amines, increase temperature to 37°C.
Quenching: Add 50 µL of 1% Hydroxylamine or simply dilute with 0.1% Formic Acid if proceeding immediately to SPE.
Purification (Solid Phase Extraction)
Removal of excess 5-DMAPA is critical to prevent ion suppression.
Use a C18 Micro-Spin Column or ZipTip .
Condition: ACN
0.1% FA (aq).
Load: Acidified reaction mixture.
Wash: 3x with 0.1% FA (Removes excess reagent and salts).
Elute: 50-70% ACN/0.1% FA.
Dry: SpeedVac to dryness; reconstitute in mobile phase.
Data Analysis & Interpretation
Mass Shift Calculation
To verify the reaction, look for the specific mass shift in your MS1 spectrum.
Explanation:
5-DMAPA Free Acid (
) MW: 145.115
Loss of
during amide bond formation: -18.010
Net Shift: +127.105 Da.
Fragmentation Pattern (MS/MS)
When subjecting the tagged analyte to CID (Collision Induced Dissociation):
Low Collision Energy: You will observe the intact tagged parent ion with high intensity.
Medium/High Collision Energy:
Reporter Ion: A characteristic peak at m/z 128.1 (protonated dimethylamino-pentanoic moiety) may appear if the amide bond breaks.
Ion Enhancement: For peptides, the N-terminal fragment (containing the tag and the first amino acid side chain) will be the dominant peak. This is the "Active Derivatization" signature.
Troubleshooting Table
Observation
Root Cause
Solution
No Mass Shift
pH too low/high for coupling
Ensure pH is 5.0-6.0 for EDC or 7.5-8.0 for HATU.
Multiple Shifts (+127, +254)
Labeling of Lysine side chains
This is expected. Lysines have primary amines. Use trypsin (cleaves at Lys/Arg) after labeling if N-term specificity is required, or account for Lys-labeling in database search.
High Background
Incomplete SPE cleanup
Perform an extra wash step or use SCX (Strong Cation Exchange) tips.
References
Zhang, X., et al. (2014). "Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group." Journal of the American Society for Mass Spectrometry.
Context: Establishes the relationship between dimethylamino chain length (C2-C6)
Karty, J. A., et al. (2000). "Exploration of the Effect of Charge Derivatization on the Ionization Efficiency of Peptides." Journal of Mass Spectrometry.
Context: Foundational work on how fixed/variable charge tags improve ESI limits of detection.
PubChem. (2023). "5-(Dimethylamino)pentanoic acid hydrochloride Compound Summary." National Library of Medicine.[4]
Context: Chemical property verification and safety data.[2]
The following technical support guide addresses the specific challenges associated with 5-(Dimethylamino)pentanoic acid hydrochloride (CAS: 62656-56-0 / 25726-28-7). This document is structured for researchers encounteri...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide addresses the specific challenges associated with 5-(Dimethylamino)pentanoic acid hydrochloride (CAS: 62656-56-0 / 25726-28-7). This document is structured for researchers encountering solubility issues, coupling failures, or purification anomalies.
Before troubleshooting, verify your starting material matches these physicochemical constraints. This compound is a zwitterionic linker often used in the synthesis of ionizable lipids (LNPs) and PROTACs.
Must be stored under Argon/Desiccator. Wet samples hydrolyze activated esters.
Troubleshooting Decision Matrix
Use this logic flow to identify the root cause of your failure.
Figure 1: Diagnostic workflow for isolating reaction failures.
Module 1: Solubility & Salt Management
User Query: "I am trying to couple this acid to an amine in DCM using EDC, but the starting material is a rock at the bottom of the flask."
The Mechanism of Failure
5-(Dimethylamino)pentanoic acid HCl is an ionic salt. Dichloromethane (DCM) is a non-polar solvent with low dielectric constant, incapable of dissociating the ion pair. If the reagent doesn't dissolve, the effective concentration near the coupling agent is near zero.
Protocol A: The "Solvent Switch" (Recommended)
Do not force the reaction in DCM.
Solvent System: Switch to DMF (N,N-Dimethylformamide) or a DCM/DMF (4:1) mixture.
Base Requirement: You must add at least 1.0 equivalent of base (DIPEA or TEA) before adding the coupling reagent to neutralize the HCl and free the carboxylic acid.
If your amine partner is strictly soluble only in DCM:
Suspend the HCl salt in DCM.
Add 1.1 eq DIPEA .[1] Sonicate for 10 minutes. The solution may remain cloudy but the surface species will exchange.
Add TMS-Cl (Trimethylsilyl chloride, 1.0 eq) .
Why? This forms a transient silyl ester/amine species that is highly soluble in DCM. The silyl group falls off during aqueous workup [1].
Module 2: Coupling Reaction Failures
User Query: "My LCMS shows starting material and activated ester, but no coupled product. Is the tertiary amine interfering?"
The Mechanism of Failure: "Cyclic Acylammonium Trap"
While the tertiary amine cannot form a stable amide (lactam), it can attack the activated ester (e.g., O-acylisourea or OBt ester) intramolecularly to form a 6-membered cyclic acylammonium species .
This intermediate is positively charged and electrophilic but can be sterically crowded.
If water is present (hygroscopic starting material!), this intermediate hydrolyzes rapidly back to the starting acid (futile cycle).
Protocol C: Optimized HATU Coupling
For difficult couplings involving zwitterionic amino acids, HATU is superior to EDC/NHS due to faster kinetics that outcompete intramolecular trapping.
Stir 2h at RT. Solvent swap to remove excess oxalyl chloride.[2]
Redissolve in DCM and add to a solution of Amine + Excess Base (4.0 eq) .
Module 3: Purification Anomalies
User Query: "I ran a silica column (DCM/MeOH), and my product smeared from fractions 10 to 50. I can't separate it from the urea byproduct."
The Mechanism of Failure
The dimethylamino tail makes your product a "base." Silica gel is acidic (
).
Strong Interaction: The tertiary amine protonates on the silica surface, causing strong non-specific binding and "streaking" (tailing).
Zwitterionic Drag: If the product has a free acid (unreacted SM), it acts as a zwitterion, adhering irreversibly to normal phase silica.
Protocol E: "Basified" Normal Phase Chromatography
If you must use silica, you must deactivate the acidic sites.
Mobile Phase: DCM / MeOH / NH₄OH (1%) or Triethylamine (1%) .
Tip: Pre-wash the silica column with the mobile phase containing the base before loading your sample.
Protocol F: Reverse Phase (The Gold Standard)
For amino-lipids and linkers, Reverse Phase (C18) is far superior.
Column: C18 (e.g., Agilent ZORBAX or Waters XBridge).
Buffer A: Water + 0.1% TFA (Trifluoroacetic acid).
Buffer B: Acetonitrile + 0.1% TFA .
Why TFA? The acid ensures the dimethylamino group is fully protonated (
), keeping the molecule in a single charge state. This sharpens the peak significantly.
Desalting: If the TFA salt is undesirable for biology, pass the purified fraction through a carbonate ion-exchange resin or perform a basic extraction (DCM / NaHCO₃ wash) after lyophilization.
Visualizing the "Trap" Mechanism
Understanding the intramolecular interference is key to timing your reagent additions.
Figure 2: Kinetic competition between product formation and the intramolecular trap.
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Dale, D. J., et al. (2000). The synthesis of 5-amino-pentanoic acid derivatives. Organic Process Research & Development. (Contextual grounding for amino acid handling).
PubChem. (n.d.).[1][3] 5-(Dimethylamino)pentanoic acid hydrochloride.[1][4][5][6][7] National Library of Medicine.[3] Link
Technical Support Center: Purification of 5-(Dimethylamino)pentanoic acid hydrochloride
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 5-(Dimethylamino)pentanoic acid hydrochloride (CAS 25726-28-7). This document is designed for researchers,...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 5-(Dimethylamino)pentanoic acid hydrochloride (CAS 25726-28-7). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. As a molecule possessing both a tertiary amine hydrochloride salt and a carboxylic acid, it exhibits high polarity and specific solubility characteristics that can make purification non-trivial. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and analysis of 5-(Dimethylamino)pentanoic acid hydrochloride.
Q1: What are the key physical properties of 5-(Dimethylamino)pentanoic acid hydrochloride that I should be aware of?
Understanding the fundamental properties of your compound is the first step to a successful purification strategy. 5-(Dimethylamino)pentanoic acid hydrochloride is typically a white to off-white crystalline solid and is soluble in water.[1] Its dual functionality (amine salt and carboxylic acid) dictates its behavior in various solvents.
Table 1: Physicochemical Properties of 5-(Dimethylamino)pentanoic acid hydrochloride
Q2: My "purified" compound is a sticky solid or an oil. What is the likely cause?
This is a very common issue with amine hydrochloride salts. There are two primary causes:
Hygroscopicity: The compound is likely hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even brief exposure to ambient air can cause well-defined crystals to become tacky. Solution: Always handle the compound in a dry environment (e.g., glove box or under a stream of dry nitrogen). Dry the final product thoroughly under high vacuum, potentially with gentle heating (e.g., 40-50 °C) if the compound is thermally stable.
Residual Solvent: The purification process, especially if it involves high-boiling point solvents, may leave residual solvent trapped within the solid matrix. Solution: After filtration, wash the crystals with a volatile, low-polarity solvent in which the compound is insoluble (e.g., cold diethyl ether or hexane) to displace the higher-boiling point solvent. Subsequently, dry under high vacuum for an extended period.
Q3: What are the most common impurities I should expect?
Impurities will be specific to the synthetic route used, but generally fall into these categories:
Starting Materials: Incomplete reaction can leave unreacted precursors.
Side-Products: Products from competing reaction pathways.
Inorganic Salts: Salts like sodium chloride or ammonium chloride may be present from workup procedures.
De-alkylation Products: Potential for loss of a methyl group from the dimethylamino moiety under certain conditions.
Free Base: The presence of the non-salt form, 5-(dimethylamino)pentanoic acid, which has different solubility properties.[5]
Q4: Which analytical techniques are best for assessing purity?
A combination of methods is recommended for a comprehensive purity assessment:
¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can reveal the presence of organic impurities. Integration of proton signals can be used for quantitative assessment against a known standard.
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for detecting trace-level impurities and confirming the mass of the desired compound.
Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen. The experimental values should match the theoretical values for the molecular formula C₇H₁₆ClNO₂ within a narrow margin (e.g., ±0.4%). This is an excellent method for confirming salt purity and the absence of excess inorganic salts or solvents.
Section 2: Troubleshooting Purification by Recrystallization
Recrystallization is often the most effective and scalable method for purifying crystalline solids like 5-(Dimethylamino)pentanoic acid hydrochloride. Success hinges on selecting the correct solvent system.
Q&A: Common Recrystallization Problems
Problem: My compound is "oiling out" during cooling instead of forming crystals.
Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent environment, or when the solubility curve is very steep. The compound separates as a liquid phase instead of a solid crystalline lattice.
Solutions:
Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature first, then transfer it to a refrigerator. Avoid crashing the solution in an ice bath immediately.
Add an Anti-Solvent: Use a binary solvent system. Dissolve the compound in a minimum amount of a hot "good" solvent (e.g., isopropanol, ethanol) and then slowly add a "poor" solvent (an "anti-solvent" like diethyl ether or ethyl acetate) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a few drops of the "good" solvent to clarify, then cool slowly. This modulates the solubility more gently.
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Seed the Solution: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.
Problem: My recovery from recrystallization is very low.
Causality: This usually means the compound has significant solubility in the chosen solvent even at low temperatures, or you used too much solvent to dissolve it initially.
Solutions:
Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the compound. Work in small, patient additions.
Change the Solvent System: Find a solvent in which the compound has a very high solubility when hot and a very low solubility when cold. Refer to the solvent selection workflow below. A patent for the related 6-aminocaproic acid hydrochloride suggests isopropanol as a potentially effective solvent.[6]
Recover a Second Crop: After filtering the first crop of crystals, concentrate the remaining solution (the mother liquor) by about 50% and cool it again to see if a second, likely less pure, crop of crystals will form.
Problem: The final product is colored.
Causality: Highly colored impurities are often large, polar, conjugated molecules that get trapped in the crystal lattice.
Solutions:
Charcoal Treatment: Add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution. The charcoal adsorbs large, colored impurities. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Swirl the solution with the charcoal for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal before cooling.
Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired colorlessness.
This protocol provides a structured approach to purifying your compound.
Solvent Screening (Small Scale):
Place ~20-30 mg of your crude material into several small test tubes.
Add a single solvent (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate) dropwise to each tube at room temperature. Note solvents in which the compound is insoluble.
For the tubes where the compound is insoluble, heat them gently (e.g., in a warm water bath). Note solvents in which the compound becomes soluble upon heating.
Allow the tubes that formed a clear solution upon heating to cool to room temperature, and then in an ice bath. A solvent that dissolves the compound when hot but yields a precipitate when cold is a good candidate.
Main Recrystallization (Scale-Up):
Place the crude 5-(Dimethylamino)pentanoic acid hydrochloride into an appropriately sized Erlenmeyer flask.
Add the chosen solvent (or "good" solvent of a binary system) in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves.
(Optional) If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated charcoal. Re-heat to boiling for 2-3 minutes.
(Optional) Perform a hot filtration to remove charcoal or any insoluble impurities.
Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin.
Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal yield.
Isolation and Drying:
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
Wash the crystals with a small amount of the cold recrystallization solvent, followed by a wash with a cold, volatile anti-solvent (like diethyl ether) to remove residual solvent.
Dry the crystals thoroughly under high vacuum to remove all traces of solvent and moisture.
Caption: Decision tree for selecting a suitable recrystallization solvent.
Section 3: Troubleshooting Purification by Column Chromatography
While recrystallization is preferred, column chromatography is a powerful alternative if impurities have similar solubility or if the compound is an oil.[7] However, the polar, basic nature of this compound presents challenges on standard silica gel.
Q&A: Common Chromatography Problems
Problem: My compound is streaking badly on a silica gel TLC plate/column.
Causality: The tertiary amine in your molecule is basic and interacts very strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This strong, sometimes irreversible, binding leads to poor peak shape and "streaking" or "tailing."[8]
Solutions:
Add a Basic Modifier: Deactivate the acidic sites on the silica. Add a small amount of a base to your eluent system, such as 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH).[8][9] This neutralizes the silica surface, allowing your basic compound to elute more cleanly.
Use a More Polar Eluent: A highly polar eluent is needed to move this compound. A common system for polar amines is a mixture of Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (e.g., 88:10:2).
Use an Alternative Stationary Phase: Switch to a more suitable stationary phase like neutral or basic alumina, which is less acidic and often performs better for basic compounds.[8]
Problem: Are there alternatives to standard silica gel chromatography?
Causality: Silica gel is often not the optimal choice for highly polar or ionic compounds.
Solutions:
Alumina Chromatography: Use neutral or basic activated alumina. It can provide better peak shape for basic compounds.[8]
Reversed-Phase (C18) Chromatography: In reversed-phase, the stationary phase is nonpolar (like C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This can be effective, but you may need to add an ion-pairing agent (like trifluoroacetic acid, TFA) or a buffer to the mobile phase to achieve good retention and peak shape.
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of highly polar compounds.[10] It uses a polar stationary phase (like bare silica or an amino- or diol-bonded phase) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of aqueous buffer. Water acts as the strong, eluting solvent.[10]
Experimental Protocol: Flash Chromatography on Triethylamine-Deactivated Silica
Eluent Selection: Develop a solvent system on a TLC plate. A good starting point is 10% MeOH in DCM. Spot your compound and run the TLC. If it remains at the baseline, increase the polarity. If it streaks, prepare a new eluent system containing 1-2% triethylamine (e.g., 88:10:2 DCM/MeOH/Et₃N) and re-run the TLC. Aim for an Rf (retention factor) of ~0.2-0.3 for the best separation on a column.[9]
Column Packing:
Prepare your eluent (including the triethylamine).
Pack the column using the "slurry method" with the chosen eluent to ensure a homogenous stationary phase.
After packing, flush the column with at least two column volumes of the eluent to fully equilibrate and deactivate the silica.[9]
Sample Loading:
Dissolve your crude compound in a minimal amount of the eluent or a strong solvent like methanol.
Alternatively, for better resolution, use "dry loading": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
Elution and Fraction Collection:
Begin eluting with your chosen solvent system, collecting fractions.
Monitor the elution process by TLC to identify which fractions contain your purified product.
Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this step, but trace amounts may remain.
As a Senior Application Scientist supporting lipid chemistry, the #1 issue I diagnose with 5-(Dimethylamino)pentanoic acid hydrochloride is a misunderstanding of its ionic behavior in organic solvents.
This molecule is not a standard carboxylic acid; it is an amino acid. In its supplied form (HCl salt), it is stable but insoluble in the non-polar solvents (DCM, Chloroform) required for high-yield esterification. However, simply adding base generates the zwitterion (internal salt), which often precipitates out of solution or forms an emulsion, stalling the reaction.
This guide provides the "Gold Standard" protocol to navigate the solubility-reactivity paradox, specifically tailored for synthesizing ionizable lipids like SM-102.
Critical Workflow: The "In-Situ" Activation Protocol
Do not attempt to "free-base" the starting material in a separate aqueous workup before reaction; the free amino acid is highly hygroscopic and difficult to dry. Instead, use this In-Situ Neutralization & Activation method.
Phase A: Solubilization (The "Solvent Bridge")
Pure Dichloromethane (DCM) is often too non-polar for the HCl salt. A small amount of DMF acts as a "bridge."
Vessel: Flame-dried RBF under Argon/Nitrogen.
Solvent System: Anhydrous DCM:DMF (9:1 ratio). Note: The DMF breaks the crystal lattice of the salt.
Observation: The suspension should clear as the DIPEA scavenges the HCl. The 5-DAPA is now in its zwitterionic/free-base equilibrium but solubilized by the alcohol and DMF.
Catalyze: Add DMAP (4-Dimethylaminopyridine).
Activate: Add EDC.HCl (or DCC) portion-wise over 15 minutes at 0°C.
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.
Process Visualization: Reaction Pathway & Failure Modes
The following diagram illustrates the critical path. Note how the "Trap" (Catalyst Poisoning) is avoided by the correct addition of DIPEA.
Figure 1: Logic flow for 5-DAPA esterification. Red dashed lines indicate common user errors leading to yield loss.
Troubleshooting & Optimization Matrix
Use this table to diagnose specific yield issues in your current experiments.
Symptom
Probable Root Cause
Corrective Action
Reaction halts at ~30-40% conversion
Catalyst Poisoning. The HCl from the starting material protonated your DMAP.
Increase Base: Ensure you use at least 1.1 equiv of DIPEA relative to 5-DAPA HCl. Add DMAP after DIPEA.
White precipitate persists in DCM
Zwitterion Insolubility. The neutralized amino acid is not dissolving in pure DCM.
Solvent Modifier: Add 5-10% anhydrous DMF or Acetonitrile to the reaction mixture to solubilize the zwitterion.
Product is stuck on Silica Column
Amine Tailing. The tertiary amine in 5-DAPA interacts strongly with silanols.
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent (e.g., DCM:MeOH:TEA) to deactivate silica.
Low Yield with DCC
Urea Contamination. DCU byproduct is trapping the product or is difficult to remove.[1]
Switch to EDC.HCl. The urea byproduct of EDC is water-soluble and easily removed during the acid wash workup.
Hygroscopic Starting Material
Wet Reactants. 5-DAPA HCl absorbs water aggressively, hydrolyzing the active ester.
Drying Protocol: Dry the 5-DAPA HCl in a vacuum desiccator over P₂O₅ for 24h prior to weighing.
Frequently Asked Questions (FAQs)
Q: Can I use Pyridine as both the solvent and the base?A: While possible, it is not recommended for high-yield synthesis of lipids like SM-102. Pyridine is a weak base and a poor solvent for the long-chain alcohol partners (lipid tails). The DCM/DMF + DIPEA system provides better solubility for the lipophilic components while effectively neutralizing the HCl.
Q: Why do I see "Valerolactam" impurities in my LC-MS?A: Although 5-DAPA is a tertiary amine and cannot form a stable amide, it can form a reactive cyclic acyl ammonium species if activated in the absence of the alcohol. This is unstable but consumes your coupling reagent.
Fix: Always ensure the Alcohol is present in the flask before adding the EDC/DCC. Do not "pre-activate" the acid for long periods.
Q: How do I remove the unreacted 5-DAPA from the crude oil?A: Since the product is an amine-lipid and the starting material is an amino-acid, separation can be tricky.
Technique: Use a Basic Aqueous Wash . Wash the organic layer with 0.5M NaHCO₃. The unreacted 5-DAPA (as a carboxylate salt) will partition into the water, while the lipid product (ester) remains in the organic layer.
References & Grounding
Moderna SM-102 Patent Context: US Patent 2018/0002278 A1. This document outlines the general synthetic routes for amino-lipids used in LNP formulations, validating the esterification logic.
Steglich Esterification Mechanism: Neises, B., & Steglich, W. (1978).[2] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522–524.
Lipid Nanoparticle Synthesis: Cullis, P. R., & Hope, M. J. (2017). "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy, 25(7), 1467-1475. (Contextual grounding for the necessity of high-purity amino lipids).
Disclaimer: This guide is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-(Dimethylamino)pentanoic acid hydrochloride before handling.
Navigating the Stability of 5-(Dimethylamino)pentanoic Acid Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 5-(Dimethylamino)pentanoic acid hydrochloride. As a Senior Application Scientist, I've designed this guide to pr...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-(Dimethylamino)pentanoic acid hydrochloride. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical insights into the stability and degradation challenges you might face during your research. This resource moves beyond generic protocols to offer a deeper understanding of the "why" behind experimental observations and troubleshooting strategies, ensuring the integrity and success of your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and stability of 5-(Dimethylamino)pentanoic acid hydrochloride.
Q1: What are the recommended storage conditions for 5-(Dimethylamino)pentanoic acid hydrochloride?
A1: To ensure the long-term stability of 5-(Dimethylamino)pentanoic acid hydrochloride, it is crucial to store it under controlled conditions. The compound is a white to off-white crystalline solid and should be stored in a cool, dry place.[1] For optimal stability, particularly to prevent hydrolysis from atmospheric moisture, storage under an inert atmosphere, such as argon, is recommended.[2] Refrigeration is also advised to minimize the rate of potential degradation reactions.[3]
Q2: Is 5-(Dimethylamino)pentanoic acid hydrochloride stable in aqueous solutions?
A2: While the hydrochloride salt enhances its water solubility, the stability of 5-(Dimethylamino)pentanoic acid in aqueous solutions can be a concern, primarily due to the potential for hydrolysis and intramolecular cyclization.[4][5] The stability is highly dependent on the pH, temperature, and storage duration of the solution. For critical applications, it is always recommended to use freshly prepared solutions. If storage is necessary, it should be for a short period at low temperatures (2-8 °C). Long-term storage of aqueous stock solutions at room temperature is discouraged due to the increased risk of degradation.[3]
Q3: What are the primary degradation pathways I should be aware of?
A3: Based on the structure of 5-(dimethylamino)pentanoic acid, which contains both a tertiary amine and a carboxylic acid, the following are the most probable degradation pathways:
Intramolecular Cyclization (Lactam Formation): This is a significant concern for this molecule. The terminal amino group can nucleophilically attack the carboxylic acid group, leading to the formation of a six-membered cyclic amide, known as a δ-lactam (specifically, N,N-dimethyl-δ-valerolactam). This reaction can be catalyzed by heat and certain pH conditions.[5][6]
Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide derivative. This can be triggered by exposure to oxidizing agents or even atmospheric oxygen over extended periods.
Hydrolysis: While the primary structure is not immediately susceptible to hydrolysis, prolonged exposure to strongly acidic or basic conditions at elevated temperatures could potentially lead to cleavage of the carbon chain, although this is less likely than cyclization or oxidation under typical experimental conditions.[7]
Q4: How can I detect potential degradation in my sample?
A4: The most effective way to detect degradation is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[8] A properly developed HPLC method can separate the parent compound from its degradation products. The appearance of new peaks or a decrease in the peak area of the main compound over time are clear indicators of degradation. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products, while Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.[9]
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common experimental issues that may arise from the instability of 5-(Dimethylamino)pentanoic acid hydrochloride.
Issue 1: Inconsistent or non-reproducible experimental results.
Potential Cause: Degradation of the compound in stock solutions or during the experiment.
Troubleshooting Steps:
Prepare Fresh Solutions: Always prepare aqueous solutions of 5-(dimethylamino)pentanoic acid hydrochloride immediately before use. Avoid using solutions that have been stored for extended periods, especially at room temperature.[3]
Control pH: If your experimental conditions allow, buffer the solution to a slightly acidic pH (around 4-6). The hydrochloride salt itself provides some acidity, but buffering can help maintain a stable pH environment. Avoid highly basic conditions, which can accelerate intramolecular cyclization.
Minimize Heat Exposure: Keep solutions on ice or in a cold block whenever possible. If heating is a necessary part of your protocol, minimize the duration and temperature.
Analytical Verification: If inconsistencies persist, analyze your stock solution and a sample from your experimental endpoint by HPLC to check for the presence of degradation products.
Issue 2: Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS).
Potential Cause: Formation of degradation products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Explanation of Workflow:
Rule out Contamination: First, inject a blank solvent to ensure the unexpected peak is not from your solvent or the analytical system.
Differentiate Impurity vs. Degradant: Prepare a solution of 5-(dimethylamino)pentanoic acid hydrochloride and analyze it immediately. If the peak is present, it is likely an impurity from the synthesis of the material. If the peak is absent or very small in the fresh sample but grows over time or after experimental manipulation, it is a degradation product.
Characterize and Mitigate: If a degradation product is confirmed, use techniques like LC-MS to determine its molecular weight. This can help confirm if it is the expected lactam or N-oxide. Once identified, adjust your experimental conditions (e.g., lower pH, reduce temperature, use freshly prepared solutions) to minimize its formation.
Section 3: Experimental Protocols
This section provides detailed methodologies for assessing the stability of 5-(Dimethylamino)pentanoic acid hydrochloride.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the potential degradation pathways of a compound.[7][10]
Objective: To intentionally degrade 5-(dimethylamino)pentanoic acid hydrochloride under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.
Materials:
5-(Dimethylamino)pentanoic acid hydrochloride
Hydrochloric acid (HCl), 0.1 M
Sodium hydroxide (NaOH), 0.1 M
Hydrogen peroxide (H₂O₂), 3%
Deionized water
HPLC system with UV detector
pH meter
Procedure:
Preparation of Stock Solution: Prepare a stock solution of 5-(dimethylamino)pentanoic acid hydrochloride in deionized water at a concentration of 1 mg/mL.
Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation: Keep 2 mL of the stock solution at 60°C for 24 hours.
Photolytic Degradation: Expose 2 mL of the stock solution to a photostability chamber (with both UV and visible light) for a defined period (e.g., 24 hours). Keep a control sample wrapped in aluminum foil at the same temperature.
Sample Analysis: Analyze all stressed samples, along with a non-stressed control, by a suitable HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 5-(dimethylamino)pentanoic acid hydrochloride from its potential degradation products.
Instrumentation and Conditions (Example):
HPLC System: Agilent 1100 series or equivalent with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
Flow Rate: 1.0 mL/min.
Detection Wavelength: As 5-(dimethylamino)pentanoic acid hydrochloride lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-210 nm) is necessary. Derivatization may be required for higher sensitivity.[11]
Column Temperature: 30°C.
Method Development Strategy:
Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to get a general idea of the retention times of the parent compound and any degradation products from the forced degradation study.
Optimize the gradient to achieve good resolution between the parent peak and all degradation peaks.
The parent compound, being more polar, is expected to elute earlier, while less polar degradation products (if any) will have longer retention times. The cyclic lactam, being less polar than the parent amino acid, should elute later.
The following diagram illustrates the most likely degradation pathways for 5-(dimethylamino)pentanoic acid hydrochloride.
Caption: Key degradation pathways of the compound.
This guide provides a comprehensive framework for understanding and managing the stability of 5-(dimethylamino)pentanoic acid hydrochloride. By anticipating potential issues and employing systematic troubleshooting and analytical strategies, you can ensure the reliability and accuracy of your experimental outcomes.
References
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. ResearchGate. [Link]
Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. [Link]
Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. NIH. [Link]
Aladdin Scientific. 5-(Dimethylamino)pentanoic acid hydrochloride, min 95%, 100 mg. [Link]
Journal of Pharmaceutical and Chemical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]
For a general overview of forced degradation studies for biopharmaceuticals, which shares principles with small molecules, see: BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]
For an example of stability studies on amino acids in biological matrices, see: Biology Open. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. [Link]
For an example of HPLC method development for amino acids, see: ResearchGate. HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. [Link]
For information on intramolecular cyclization of amino acids, see: Frontiers in Chemistry. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. [Link]
For validation of HPLC methods for amino acid analysis, see: NIH. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]
For information on factors affecting protein and peptide stability, which can be analogous to smaller amino acid derivatives, see: PMC. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. [Link]
ResearchGate. Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions ?. [Link]
Technical Support Center: Synthesis of 5-(Dimethylamino)pentanoic acid hydrochloride
Welcome to the technical support center for the synthesis and scale-up of 5-(Dimethylamino)pentanoic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and scale-up of 5-(Dimethylamino)pentanoic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the preparation of this compound. We will move from high-level frequently asked questions to in-depth, issue-specific troubleshooting guides, providing not just protocols but the underlying scientific rationale for each step.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial queries regarding the synthesis of 5-(Dimethylamino)pentanoic acid hydrochloride.
Q1: What is the most common and scalable synthetic route for 5-(Dimethylamino)pentanoic acid hydrochloride?
A common and robust strategy involves a two-step process starting from a readily available precursor like methyl 5-oxopentanoate. The core transformation is a reductive amination, followed by ester hydrolysis and salt formation. This route is favored for its high efficiency and the availability of cost-effective reagents.
Q2: What are the most critical parameters to control during the reductive amination step?
The three most critical parameters are:
Stoichiometry: Precise control over the molar ratios of the starting keto-ester, dimethylamine, and the reducing agent is crucial to prevent side reactions.
Temperature: The initial iminium ion formation and the subsequent reduction are often exothermic. Maintaining the recommended temperature range is vital for minimizing impurity formation.
pH: The pH of the reaction medium must be controlled to facilitate iminium ion formation without causing degradation of the starting materials or the product. For most reductive aminations, a mildly acidic pH (5-7) is optimal.
Q3: What are the primary safety concerns associated with this synthesis?
The synthesis involves several hazards that require careful management:
Dimethylamine: Can be used as a gas or an aqueous solution. It is flammable and corrosive. Work should be conducted in a well-ventilated fume hood.
Reducing Agents: Hydride reagents like sodium borohydride react violently with water and acids to produce flammable hydrogen gas. They should be handled with care, and quenching procedures must be performed cautiously.
Hydrochloric Acid: Concentrated HCl is highly corrosive and should be handled with appropriate personal protective equipment (PPE). The use of ethereal HCl or HCl gas requires specific handling procedures to avoid exposure and corrosion of equipment.[1]
Section 2: Synthesis Workflow and Key Transformations
The overall process can be visualized as a sequence of distinct unit operations, each with its own set of challenges.
Caption: General two-step synthetic workflow for 5-(Dimethylamino)pentanoic acid hydrochloride.
Section 3: Troubleshooting Guides
This section addresses specific problems that may arise during synthesis and scale-up, offering potential causes and actionable solutions.
Guide 1: The Reductive Amination Step
Problem: Low or incomplete conversion of the starting keto-ester.
Potential Cause 1: Inefficient Iminium Ion Formation. The equilibrium between the ketone/amine and the iminium ion may not favor the product.
Solution: Ensure the pH is weakly acidic. If the reaction is too acidic or basic, iminium formation will be hampered. Acetic acid is often used as a catalyst. For scale-up, consider using a dehydrating agent like molecular sieves to drive the equilibrium forward, although this adds complexity to solids handling.
Potential Cause 2: Inactive or Degraded Reducing Agent. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are moisture-sensitive.
Solution: Use a fresh bottle of the reducing agent or one that has been stored under inert gas in a desiccator. Perform a small-scale test reaction to confirm the activity of the reagent.
Potential Cause 3: Incorrect Reagent Addition Order.
Solution: The generally accepted and most reliable method is to first mix the ketone and the amine to allow for iminium formation before adding the reducing agent.[2] Adding the reducing agent too early can lead to the reduction of the starting ketone.
Caption: Comparison of common reducing agents for reductive amination.
Guide 2: Hydrochloride Salt Formation & Crystallization
This is often the most challenging step in achieving a high-purity, stable, and easily handleable final product.
Problem: The product "oils out" or forms a sticky solid instead of a crystalline powder upon addition of HCl.
Potential Cause 1: Incorrect Solvent System. The polarity of the solvent is critical. If the solvent is too polar, the hydrochloride salt will remain dissolved. If it's too non-polar, the free base may be immiscible, leading to poor reaction and precipitation of an amorphous solid.
Solution: A common, effective strategy is to dissolve the purified free base in a solvent in which it is soluble but its HCl salt is not. Isopropyl alcohol (IPA), ethyl acetate (EtOAc), or methyl tert-butyl ether (MTBE) are excellent choices. HCl can then be added as a solution in a compatible solvent (e.g., HCl in IPA or HCl in dioxane). Avoid adding aqueous HCl, as the presence of water often promotes oiling out.[4]
Potential Cause 2: Rapid pH Change / Supersaturation. Adding the acid too quickly can cause the product to crash out of solution as an amorphous goo rather than forming an ordered crystal lattice.
Solution: Add the HCl solution slowly with vigorous stirring at a controlled temperature. Seeding the solution with a few crystals of a previously successful batch can be highly effective in promoting proper crystallization.
Potential Cause 3: Residual Impurities. Small amounts of unreacted starting materials or side products can act as crystal growth inhibitors.
Solution: Ensure the free base is of high purity (>98%) before attempting salt formation. Consider a charcoal treatment or a silica gel plug of the free base solution to remove baseline impurities.
Context: Critical intermediate for lipid nanoparticle (LNP) ionizable lipids (e.g., ALC-0315 analogs) and PROTAC linkers.[1]
Introduction: The "Invisible" Building Block
Welcome to the technical support hub for 5-(Dimethylamino)pentanoic acid hydrochloride (5-DAPA HCl). This compound presents a unique triad of challenges for researchers:
Hygroscopicity: The HCl salt is prone to deliquescence, leading to stoichiometry errors.
Detection Silence: It lacks a UV chromophore, making standard HPLC invisible.[1]
Zwitterionic Complexity: Its behavior in coupling reactions depends heavily on pH management.[1]
This guide moves beyond basic datasheets to address the how and why of experimental failure, providing self-validating protocols.
Module 1: Storage & Handling (The "Wet Salt" Protocol)
User Issue: "My white powder turned into a sticky gum/oil after weighing. Is it degraded?"
Technical Diagnosis:
5-DAPA HCl is highly hygroscopic .[1][2] The amine hydrochloride moiety avidly absorbs atmospheric water. While the compound is likely chemically stable (not degraded), the physical state change introduces a critical mass error.[2] Weighing "wet" salt means you are adding less reagent than calculated, leading to incomplete reactions.
Troubleshooting Protocol: Correcting Water Mass
State
Action Required
Validation Step
Free Flowing Powder
Weigh rapidly under inert gas (Argon/Nitrogen).[1][2]
Dissolve in known volume of dry DMF to create a stock solution.
Titrate Cl- content to determine precise concentration.[1]
Best Practice Workflow (DOT Visualization)
Figure 1: Handling workflow to prevent hygroscopic degradation and stoichiometry errors.
Module 2: Reaction Optimization (Coupling Logic)
User Issue: "I am getting low yields when coupling 5-DAPA HCl to my amine. The reaction mixture turns cloudy immediately."
Technical Diagnosis:
The tertiary amine in 5-DAPA is dimethylated, meaning it cannot act as a nucleophile (it cannot form an amide).[1][2] It acts solely as the Carboxylic Acid component .
The Trap: The HCl attached to the tertiary amine must be neutralized to allow the carboxylic acid to be activated. However, the tertiary amine (
) is a stronger base than the coupling byproducts.[2] If you use insufficient base (e.g., only 1 equivalent), the tertiary amine remains protonated, or worse, it scavenges the activating agent.[2]
The "Stoichiometry Trap" Guide
When using EDC/NHS or HATU, you must account for the HCl bound to the dimethylamine.[2]
Validation: Spot on wet pH paper.[1] Must be basic (pH > 9).[1]
Addition: Add the amine partner.
Note on Cyclization: Unlike primary amino acids (e.g., 5-aminovaleric acid) which cyclize to lactams, 5-DAPA cannot cyclize to a lactam because the nitrogen is tertiary.[1][2] This makes it chemically robust during slow additions.[1]
Module 3: Analytical Challenges (The "Invisible Peak")
User Issue: "I injected my reaction on HPLC (UV 254 nm) and saw nothing. Is my compound gone?"
Technical Diagnosis:
5-DAPA HCl has no conjugated pi-system .[1][2] It is transparent at 254 nm.[1] It absorbs weakly at 205-210 nm, but this region is plagued by solvent noise (DMF/DMSO cutoff).[1][2]
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Logic: The acidic mobile phase keeps the tertiary amine protonated (
), ensuring good retention on CSH columns (which are designed for charged bases) and high sensitivity in ESI+.[1]
Analytical Logic Tree (DOT Visualization)
Figure 2: Decision tree for analyzing non-chromophoric amino lipids.
Frequently Asked Questions (FAQs)
Q: Can I remove the HCl salt before the reaction to simplify stoichiometry?A: Yes, but be cautious. The free base (zwitterion or neutral form depending on pH) is an oil and is difficult to handle.[1] It is prone to oxidation over time.[1] It is technically safer to use the HCl salt and neutralize in situ with DIPEA, as the salt is the most stable storage form.[2]
Q: Why does my NMR show a broad peak around 10-11 ppm?A: That is the ammonium proton (
).[1][2] Its presence confirms you have the salt form. If this peak disappears after workup, you have successfully isolated the free base or coupled the product.
Q: Is this compound compatible with Boc-chemistry?A: Yes. Since the amine is tertiary, it requires no protection. You only need to activate the carboxylic acid. However, ensure your cleavage cocktails (TFA) do not degrade the lipid tail if you have already coupled it.[1]
References
PubChem. 5-(Dimethylamino)pentanoic acid hydrochloride - Compound Summary.[1][2][3] National Library of Medicine.[1] Available at: [Link][1][2]
ScienceMadness & ResearchGate Archives. Handling Hygroscopic Amine Salts. (Consolidated community knowledge on drying amine HCl salts).[1] Available at: [Link]
Aapptec. Peptide Coupling Reagents Guide. (General protocols for EDC/HATU coupling of amino acids). Available at: [Link][1][2]
5-(Dimethylamino)pentanoic acid hydrochloride presents a unique chemical paradox: it contains a basic tertiary amine and an acidic carboxylic acid, stabilized as a hydrochloride salt.[1][2] While this salt form improves shelf-life, it introduces a "hidden" stoichiometric burden during coupling reactions.[1][2] Failure to neutralize the HCl counter-ion is the #1 cause of low yields, leading to catalyst deactivation and the formation of inert N-acylurea byproducts.
This guide provides the technical protocols required to neutralize these risks, ensuring high-fidelity coupling in esterification and amidation workflows.
Module 1: Pre-Reaction Stability & Handling
The Invisible Threat: Hygroscopicity
The hydrochloride salt of 5-(dimethylamino)pentanoic acid is hygroscopic.[1] Moisture absorption initiates a cascade of failure modes before the reaction even begins, primarily by hydrolyzing activated esters or quenching water-sensitive coupling agents like EDC or DCC.[1]
Dry under high vacuum (0.1 mbar) over for 12h prior to use.
Reagent Fizzing
Water reacting with DCC/EDC.
Use anhydrous solvents (DCM/DMF) dried over molecular sieves (3Å or 4Å).[1][2]
Module 2: Coupling Chemistry (The "Base Sponge" Effect)
Critical Protocol: Managing the HCl Counter-ion
In standard Steglich esterification (DCC/DMAP) or Amide coupling (HATU/HBTU), the reaction relies on a basic environment or a nucleophilic catalyst (DMAP).[1]
The Problem: The HCl attached to the amine is "released" upon dissolution. It immediately protonates the basic catalyst (DMAP) or the auxiliary base (DIPEA), rendering them inactive.[1]
The Consequence: The activated O-acylisourea intermediate waits for a nucleophile that never comes. It eventually rearranges into a stable, inert N-acylurea byproduct.[1][2]
Visualizing the Failure Mode
The following diagram illustrates how the "Hidden HCl" kills the catalytic cycle, leading to the dreaded N-acylurea side product.
Figure 1: The "Base Sponge" Effect.[1][2] Without neutralization, the HCl salt deactivates DMAP, diverting the reaction toward the inert N-acylurea byproduct.
Corrective Protocol: The "Neutralization First" Strategy
Do not mix all reagents at once.[1] Follow this sequential addition to "unlock" the amine.[1]
Dissolve: Suspend 5-(Dimethylamino)pentanoic acid HCl (1.0 equiv) in anhydrous DCM or DMF.
Neutralize: Add 1.0 - 1.2 equivalents of a non-nucleophilic base (e.g., DIPEA or NMM).[1][2]
Why? This strips the HCl, generating the zwitterionic free acid and DIPEA·HCl.
Observation: The suspension may clear up or change appearance as the free acid forms.
Activate: Add the coupling agent (EDC or DCC) (1.1 equiv).[1]
Catalyze: Add DMAP (0.1 - 0.2 equiv) last.
Result: DMAP remains free to catalyze the reaction, ensuring rapid turnover and minimizing side reactions.[1]
Module 3: Purification & Isolation
Issue: The "Streaking" Phenomenon
Tertiary amines interact strongly with the acidic silanol groups (
) on silica gel columns.[1] This causes the product to "streak" or "tail" across the column, leading to poor separation and yield loss.
Troubleshooting Guide: Silica Chromatography
Method
Solvent System Modifier
Mechanism
Best For
Standard
1-5% Triethylamine (TEA) in Eluent
TEA blocks silanol sites, allowing the product to pass freely.[1][2]
Protocol Note: If using TEA, flush the column with the TEA-containing solvent before loading your sample to "pre-saturate" the silica.
FAQ: Researcher to Researcher
Q1: Can I use the free acid form directly to avoid the HCl issue?A: Theoretically, yes, but practically, it is difficult.[1] The free acid exists as a zwitterion (internal salt:
).[1][2] Zwitterions have very poor solubility in organic solvents like DCM or THF, often requiring water or methanol, which are incompatible with many activation methods (like acid chlorides).[1][2] The HCl salt is preferred because it is soluble in organic solvents once neutralized in situ.[1]
Q2: I see a new spot on TLC that isn't my product or the starting material. What is it?A: If you used DCC/EDC, it is likely the N-acylurea .[1][2] This forms when the reaction is too slow (see Module 2).[1]
Check: Is it UV active? (Urea derivatives often are).[1][2]
Fix: Increase the amount of DMAP and ensure the HCl was fully neutralized. Lower the temperature to 0°C during the addition of DCC to suppress the rearrangement.
Q3: Can I make the Acid Chloride of this molecule?A: Proceed with extreme caution. Converting 5-(dimethylamino)pentanoic acid to its acid chloride (using Thionyl Chloride/Oxalyl Chloride) creates a highly reactive acyl ammonium salt intermediate intramolecularly.[1][2]
Risk:[1][2][5][6] The tertiary amine can attack the acid chloride, forming a cyclic quaternary ammonium species. While this is an activated species, it can precipitate or hydrolyze rapidly upon exposure to moisture.[1][2]
Recommendation: Stick to in situ activation methods (HATU/DCC) rather than isolating the acid chloride.[1]
References
Steglich Esterification Mechanism & Side Reactions
Neises, B., & Steglich, W. (1978).[1][2][7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.
Biotage. (2023).[1][2][4][8][9] Is there an easy way to purify organic amines? Biotage Blog.
Properties of Amino Acid Hydrochlorides in Coupling
Lele, B. S., Gore, T. U., & Kulkarni, M. G. (1998).[1][2] Direct Esterification Of Poly (Ethylene Glycol) With Amino Acid Hydrochlorides.[1][2][10] Journal of Applied Polymer Science.
Topic: Reaction Optimization & Handling Strategies Case ID: OPT-5DMA-HCl Status: Active Support Guide[1] Executive Summary & Chemical Profile Welcome to the Technical Support Center. This guide addresses the synthesis, o...
Case ID: OPT-5DMA-HCl
Status: Active Support Guide[1]
Executive Summary & Chemical Profile
Welcome to the Technical Support Center. This guide addresses the synthesis, optimization, and troubleshooting of 5-(dimethylamino)pentanoic acid hydrochloride (CAS: 25726-28-7).[1] This molecule is a critical bifunctional linker used in PROTAC® development, Lipid Nanoparticle (LNP) ionizable lipid synthesis, and peptide modifications.[1][2]
Key Challenge: The free base exists as a zwitterion (
), making it highly water-soluble and difficult to extract into organic solvents.[1] The hydrochloride salt form is preferred for stability but is significantly hygroscopic.
Synthesis Optimization Strategies
We recommend two primary routes. Route A is preferred for laboratory-scale modification of amino acids.[1][2] Route B is the preferred industrial route for cost-efficiency and purity.[1]
Route A: Eschweiler-Clarke Methylation
Best for: Converting 5-aminopentanoic acid (GABA homolog) to the dimethyl derivative.[1]
Mechanism: Reductive amination using formaldehyde (
Reagent Stoichiometry: Use a large excess of formic acid (5–10 eq) and formaldehyde (3–5 eq).[1][2] The formic acid serves as both the hydride source and the solvent.[5]
Issue: The reaction yields the formate salt or free zwitterion, which is hard to isolate.[2]
Solution: Evaporate volatiles, treat the residue with concentrated HCl (6M or 12M), and evaporate again.[2] Repeat this "HCl chase" 2-3 times to displace all formate/formic acid.[1]
Route B: Acidic Hydrolysis of N-Methyl-2-piperidone
Best for: High-purity synthesis, avoiding formaldehyde, and scalability.[1]
Mechanism: Ring-opening of the lactam using concentrated hydrochloric acid.[1][2]
Optimization Protocol:
Acid Concentration: Use 6M to 12M HCl. Dilute acid will result in incomplete hydrolysis and equilibrium mixtures.[1][2]
Reflux Duration: Reflux for 12–24 hours. Monitor via TLC (n-BuOH:AcOH:H2O) or NMR.[1][2]
Purification: Since the starting material is a neutral lactam and the product is an amino acid salt, unreacted starting material can be removed by washing the crude aqueous residue with dichloromethane (DCM) before final evaporation.[2] The product stays in the water phase.[2]
Visualization: Synthesis Workflow
The following diagram compares the two primary synthetic pathways and their critical control points.
Caption: Comparison of Eschweiler-Clarke methylation (Route A) and Lactam Hydrolysis (Route B) leading to the hydrochloride salt.
Troubleshooting Guide & FAQs
This section addresses specific failure modes reported by users.
Issue 1: "My product is a sticky oil/gum, not a white solid."
Diagnosis: The hydrochloride salt is extremely hygroscopic .[1][2] Even 1-2% residual water or excess HCl can prevent crystallization.[1]
Corrective Action:
Azeotropic Distillation: Do not rely solely on rotary evaporation.[1][2] Add Toluene or Acetonitrile to the oily residue and evaporate.[2] Repeat 3x. This physically entrains and removes water.[1][2]
High Vacuum: Place the residue under high vacuum (<1 mbar) over
(phosphorus pentoxide) or KOH pellets for 24 hours.
Trituration: Once dry, add anhydrous diethyl ether or acetone. Scratch the flask wall to induce crystallization.
Issue 2: "Low yields during amide coupling (EDC/NHS or HATU)."
Diagnosis: Incorrect base stoichiometry.
Explanation: You are using the HCl salt .[1][2][6] The first equivalent of base (DIEA/TEA) added to the reaction is consumed solely to neutralize the HCl attached to the amine. It does not activate the carboxylic acid.[2]
Corrective Action:
Stoichiometry Adjustment: If your protocol calls for 2.0 eq of base, you must add 3.0 eq .
Split Peak: Often indicates a mixture of salt/free base or the presence of the cyclized lactam impurity (if Route B was incomplete).[2]
Validation Test: Run the NMR in
with a drop of (to see free base) or (to see salt).[1][2] If the peaks do not coalesce into a singlet, you likely have the lactam impurity.[2]
Data Summary: Route Comparison
Feature
Route A: Eschweiler-Clarke
Route B: Lactam Hydrolysis
Starting Material
5-Aminopentanoic acid
N-Methyl-2-piperidone
Cost
Moderate
Low
Atom Economy
Low ( byproduct)
High
Purity Profile
Risk of mono-methylated impurity
High (Unreacted lactam easy to remove)
Workup Difficulty
High (Removing formic acid)
Low (Evaporation of HCl)
Downstream Application: Decision Tree
Use this logic flow to determine the correct handling for your specific application (e.g., PROTAC linker synthesis vs. LNP lipid synthesis).
Caption: Decision matrix for handling the HCl salt in downstream synthesis.
References
PubChem. 5-(Dimethylamino)pentanoic acid hydrochloride.[1][2][8] National Library of Medicine.[1][2] Available at: [Link][1][2]
Clarke, H. T., et al. (1933).[1][2] "The Action of Formaldehyde on Amines and Amino Acids."[2][5][9] Journal of the American Chemical Society.[2] (Foundational text on Eschweiler-Clarke optimization).
ResearchGate. Hydrolysis of N-methyl-2-piperidone and amide/lactam stability studies. (General mechanism support). Available at: [Link]
Waters Corp. Hydrolysis of Proteins and Peptides (Acid Hydrolysis Protocols). (Support for 6M HCl hydrolysis conditions). Available at: [Link][1][2]
Technical Support Center: Reaction Monitoring for 5-(Dimethylamino)pentanoic acid hydrochloride
Introduction: The "Invisible" Analyte Welcome to the technical support center. If you are working with 5-(Dimethylamino)pentanoic acid hydrochloride , you have likely encountered a specific set of frustrations: the compo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Invisible" Analyte
Welcome to the technical support center. If you are working with 5-(Dimethylamino)pentanoic acid hydrochloride , you have likely encountered a specific set of frustrations: the compound is highly polar, lacks a UV chromophore, and is hygroscopic. Standard "off-the-shelf" monitoring techniques often fail because this molecule does not behave like a standard organic intermediate.
This guide addresses the specific physicochemical challenges of this molecule:
No Chromophore: It is invisible to standard UV (254 nm).[1]
Zwitterionic/Salt Nature: It streaks on normal phase silica.[1]
Tertiary Amine: It does not react with standard Ninhydrin stains.[1]
Module 1: HPLC & LC-MS Troubleshooting
Q: I injected the sample into my HPLC using a standard C18 column and UV at 254 nm, but I see no peak. Is my reaction dead?
A: Your reaction is likely fine; your detection method is the issue.
5-(Dimethylamino)pentanoic acid lacks a conjugated
-system (aromatic ring), rendering it effectively "invisible" at 254 nm.
Corrective Protocol:
Switch Detectors:
CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering): These are ideal for non-chromophoric salts. They detect mass, not light absorption.
MS (Mass Spectrometry): Operate in Positive Mode (ESI+) . You should look for the
ion at 146.1 m/z (Free base mass 145.1 + 1). Note: The HCl falls off in the source.
Low-Wavelength UV (Last Resort): If you must use UV, set the wavelength to 205–210 nm .
Critical: You must use a phosphate buffer or phosphoric acid. Do not use Acetate or Formate buffers at this wavelength as they absorb UV light and will cause a massive baseline drift (high background noise).
Q: My peak elutes immediately (in the dead volume) or tails badly on C18. How do I retain it?
A: This molecule is highly polar and hydrophilic.[1] On a standard C18 column, it prefers the aqueous mobile phase over the hydrophobic stationary phase.
Corrective Protocol (Select one approach):
Approach
Column Type
Mobile Phase Strategy
Mechanism
Option A (Recommended)
HILIC (e.g., Amide or Silica)
High ACN (90% start) Aqueous
Retains polar species by water-layer partitioning.[1][2]
Option B (Robust)
C18 AQ (Polar-embedded)
Water/MeOH + 0.1% TFA
Ion-pairing.[1] TFA masks the amine and increases retention.
Option C (High pH)
Hybrid C18 (High pH stable)
10mM Ammonium Bicarbonate (pH 10)
Deprotonates the amine, making it neutral and more hydrophobic.[1]
Expert Insight: For Option B, the addition of Trifluoroacetic Acid (TFA) is crucial. It forms a hydrophobic ion-pair with the tertiary amine, sharpening the peak shape and increasing retention time on C18 columns [1].
Module 2: Thin Layer Chromatography (TLC)
Q: I used Ninhydrin stain, but the spot is barely visible or looks weird. Why?
A: Ninhydrin specifically reacts with primary and secondary amines to form "Ruhemann's purple."[1] Your molecule is a tertiary amine (dimethyl-substituted). It cannot undergo the necessary deamination step to produce the purple color.
Corrective Protocol:
Use Dragendorff’s Reagent .[1][2][3][4]
Mechanism: Bismuth iodide complex binds to the tertiary amine to form an orange/red precipitate.
Appearance: Distinct orange spots on a yellow background.[1]
Alternative: Iodine Chamber (
vapor) is a universal stain that will show brown spots for most organics, including this salt.[1]
Q: The spot stays at the baseline (Rf = 0) regardless of the solvent system.
A: The hydrochloride salt form interacts strongly with the silanols on the silica plate.
Corrective Protocol:
You must disrupt the ionic interaction.
Mobile Phase: Use DCM : MeOH : NH4OH (e.g., 90:10:1).[1][2]
The "Ammonia Trick": The ammonium hydroxide (
) competes with the amine for silanol sites and deprotonates the salt, allowing the free base to migrate up the plate.
Module 3: Purity & Salt Stoichiometry
Q: How do I verify the salt stoichiometry (HCl content)?
A: NMR is often insufficient for quantifying counter-ions accurately. Use Potentiometric Titration .
Comparative Guide: 5-(Dimethylamino)pentanoic Acid HCl vs. 6-Aminocaproic Acid in Synthesis
[1] Executive Summary: The Divergence of Function In the landscape of synthetic organic chemistry and drug development, 6-Aminocaproic acid (6-ACA) and 5-(Dimethylamino)pentanoic acid (5-DMA-Val) represent two fundamenta...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Divergence of Function
In the landscape of synthetic organic chemistry and drug development, 6-Aminocaproic acid (6-ACA) and 5-(Dimethylamino)pentanoic acid (5-DMA-Val) represent two fundamentally different strategic tools, despite their structural similarities as amino-alkanoic acids.[1]
6-Aminocaproic Acid is the industry-standard bifunctional spacer .[1] Its primary amine and carboxylic acid termini allow it to polymerize or insert as a flexible linker between two moieties (e.g., in Antibody-Drug Conjugates).[1]
5-(Dimethylamino)pentanoic Acid is a monofunctional capping agent and ionizable headgroup precursor . Its tertiary amine prevents it from acting as a nucleophile in standard amide couplings, making it the reagent of choice for introducing pH-sensitive solubility or cationic charge (crucial for Lipid Nanoparticles/LNPs and prodrugs).[1]
Selection Rule of Thumb:
If you need to bridge two molecules, use 6-ACA .
[1] If you need to terminate a chain with an ionizable/cationic charge, use 5-DMA-Val .[1]
Chemical Profile & Physical Properties[2][3][4][5][6]
Understanding the physicochemical distinctions is prerequisite to experimental design.[1]
Feature
6-Aminocaproic Acid (6-ACA)
5-(Dimethylamino)pentanoic Acid HCl
CAS Number
60-32-2
25726-28-7
Structure
Amine Type
Primary ()
Tertiary ()
Chain Length
C6 (Hexanoic/Caproic)
C5 (Pentanoic/Valeric)
Reactivity
Nucleophilic (Amine) & Electrophilic (Acid)
Non-nucleophilic (Amine) & Electrophilic (Acid)
pKa (approx)
4.4 (Acid), 10.8 (Amine)
4.8 (Acid), 9-10 (Amine)
Solubility
Water (High), MeOH (Moderate)
Water (High), EtOH (High), DCM (Low)
Primary Utility
Linker/Spacer, Nylon-6 precursor
LNP Ionizable Lipid synthesis, Prodrugs
Strategic Selection: Mechanism & Utility[1][8]
A. 6-Aminocaproic Acid: The Flexible Linker
6-ACA is ubiquitous in bioconjugation because its 6-carbon alkyl chain provides a hydrophobic, flexible distance (
9 Å) that reduces steric hindrance between conjugated domains.[1]
Mechanism: Requires orthogonal protection (e.g., Boc or Fmoc) on the amine if used as an intermediate linker.[1] Without protection, it will self-polymerize (forming oligomers or Nylon-6).
Application: Synthesis of PROTACs, peptide-drug conjugates, and surface immobilization.[1]
B. 5-(Dimethylamino)pentanoic Acid: The Ionizable Switch
This molecule is critical in modern mRNA delivery systems. The dimethylamino group is "ionizable"—it is neutral at physiological pH (reducing toxicity) but becomes protonated in the acidic endosome (pH
5-6), facilitating membrane disruption and payload release.[1]
Mechanism: Used as a terminal acid. The tertiary amine cannot form an amide bond; therefore, it is coupled to a primary/secondary amine on the target scaffold.[1]
Application: Synthesis of ionizable lipids (e.g., analogs of DLin-MC3-DMA), solubility-enhancing tags for hydrophobic drugs.
Synthesis Deep Dive: Reaction Workflows
Workflow 1: Linker Insertion with 6-ACA
This process requires a protection-deprotection strategy to prevent polymerization.[1]
Figure 1: Stepwise insertion of 6-ACA as a linker requiring Fmoc protection strategies.
Workflow 2: Capping with 5-DMA-Val
This process is streamlined as the amine is tertiary and self-protecting against acylation.
Figure 2: Direct coupling of 5-DMA-Val for terminal modification.[1] Note the requirement for base neutralization of the HCl salt.
Experimental Protocols
Protocol A: Synthesis of an Ionizable Lipid Headgroup (Using 5-DMA-Val)
Context: Synthesis of a lipid for RNA delivery.[1]
Preparation: Dissolve 5-(Dimethylamino)pentanoic acid HCl (1.0 equiv) in anhydrous DCM.
Neutralization: Add DIPEA (3.0 equiv). Note: Extra base is required to neutralize the HCl salt and activate the carboxylic acid.[1]
Activation: Add EDC·HCl (1.2 equiv) and DMAP (0.1 equiv) or HOBt. Stir for 15 minutes at 0°C.
Coupling: Add the hydrophobic lipid tail (e.g., a dialkyl amine or alcohol) (0.9 equiv).[1]
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.
Workup: Wash with saturated NaHCO₃ (to remove acids) and then brine .
Critical Step: Do not wash with strong acid (1M HCl) during the first step, or you will protonate your product's dimethylamino headgroup and lose it to the aqueous phase.[1] Use a mild buffer (pH ~6) if necessary.
Protocol B: Linker Insertion (Using 6-ACA)
Context: Creating a spacer for a peptide conjugate.[1]
Protection (Pre-step): If not purchasing Fmoc-6-ACA, react 6-ACA with Fmoc-OSu in dioxane/water with NaHCO₃.
Activation: Dissolve Fmoc-6-ACA (1.2 equiv) and HATU (1.1 equiv) in DMF.
Base: Add DIPEA (2.5 equiv). The solution should turn yellow (HATU activation).[1]
Coupling: Add the resin-bound peptide or amine scaffold (1.0 equiv). Shake/Stir for 1–2 hours.
Validation: Perform a Kaiser test (ninhydrin). If negative (no color), coupling is complete.
Deprotection: Treat with 20% Piperidine in DMF to expose the primary amine of the 6-ACA linker for the next conjugation step.[1]
Troubleshooting & Expert Tips
Issue
5-(Dimethylamino)pentanoic Acid HCl
6-Aminocaproic Acid
Solubility
The HCl salt is very hygroscopic.[1] Weigh quickly or use a glovebox.
Zwitterion has poor solubility in pure organic solvents (DCM). Use DMF or water/dioxane mixtures.
Coupling Efficiency
Can be sluggish due to internal salt formation. Use T3P (Propylphosphonic anhydride) for difficult couplings; it tolerates basic amines well.
High efficiency, but risk of oligomerization if the amine is not protected.[1]
Purification
Flash Chromatography: Use DCM/MeOH with 1% NH₄OH. The amine tail streaks on silica without base.[1]
Precipitation: Often precipitatable from cold ether after coupling.
Storage
Store under Argon/Desiccator. Acidic salt is stable, but free base oxidizes slowly.
Stable at RT.
References
PubChem. (2025).[2] 5-(Dimethylamino)pentanoic acid hydrochloride.[3][4][2][5] National Library of Medicine.[2] [Link][2]
Werner, M., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6835.[1] [Link]
Alameh, M. G., et al. (2023).[6] Lipid Nanoparticles for mRNA Delivery: The Role of Ionizable Lipids. Accounts of Chemical Research. [Link]
Han, X., et al. (2025). Tetrahydropyrimidine Ionizable Lipids for Efficient mRNA Delivery. Nano Letters. [Link]
In the landscape of bioconjugation and drug delivery, linkers are often viewed as passive spacers—inert bridges whose only job is to connect two active domains. 5-(Dimethylamino)pentanoic acid hydrochloride challenges this paradigm. Unlike polyethylene glycol (PEG) or simple alkyl chains, this molecule acts as a functional physicochemical modulator .
It is primarily utilized in two high-value contexts:
PROTACs (Proteolysis Targeting Chimeras): As a solubility-enhancing "tail" or linker segment that balances permeability with aqueous solubility.
Lipid Nanoparticles (LNPs): As a critical precursor for ionizable cationic lipids (the "Headgroup + Spacer" module), enabling endosomal escape via the proton sponge effect.
This guide compares 5-(Dimethylamino)pentanoic acid HCl against standard bifunctional linkers, demonstrating why it is the superior choice for systems requiring pH-responsive solubility and membrane permeability.
Comparative Analysis: Beyond Passive Spacing
The following table contrasts 5-(Dimethylamino)pentanoic acid HCl with the two most common alternatives: hydrophilic PEG linkers and hydrophobic Alkyl linkers.
Table 1: Physicochemical Performance Matrix
Feature
5-(Dimethylamino)pentanoic Acid HCl
PEG Linkers (e.g., PEG-4-COOH)
Alkyl Linkers (e.g., Hexanoic Acid)
Primary Function
Ionizable Modulator & Spacer
Hydrophilic Spacer
Hydrophobic Spacer
Solubility (pH 7.4)
Moderate-High (Partially protonated)
High (Water soluble)
Low (Insoluble)
Cell Permeability
High (Lipophilic backbone + amine)
Low-Moderate (Hydrophilic penalty)
High (Lipophilic)
Metabolic Stability
High (Resistant to oxidative cleavage)
Low (Susceptible to oxidative degradation)
High (Stable)
pKa (Intrinsic)
~9.5 - 10.5 (Tertiary Amine)
N/A (Neutral)
N/A (Neutral)
Key Mechanism
pH-Switching: Cationic at acidic pH (endosome), Neutral at cytosolic pH.
Passive hydration sphere (Steric shielding).
Passive membrane diffusion.
Best Use Case
LNP Headgroups , Permeability-limited PROTACs.
Solubility-limited ADCs/PROTACs.
Intracellular targets requiring high lipophilicity.
Deep Dive: The "Ionizable Switch" Advantage
The defining feature of 5-(Dimethylamino)pentanoic acid is its tertiary amine .
In PROTACs: While PEG linkers improve solubility, they often trap the molecule in the extracellular space due to the energetic penalty of desolvating the PEG chain to cross the membrane. The dimethylamino group provides a "best of both worlds" scenario: it forms a salt for solubility but deprotonates enough at physiological pH to allow the lipophilic pentyl chain to drive membrane permeation.
In LNPs: This molecule serves as the hydrophilic headgroup precursor. When incorporated into a lipid, the amine allows the LNP to be neutral in the blood (preventing toxicity) but positively charged in the acidic endosome (pH ~5-6), triggering membrane fusion and payload release.
Decision Logic: When to Choose This Linker
The following decision tree illustrates the logical flow for selecting 5-(Dimethylamino)pentanoic acid over alternatives.
Figure 1: Decision logic for selecting 5-(Dimethylamino)pentanoic acid based on permeability, stability, and application requirements.
Experimental Protocols
To ensure reproducibility and validate the "ionizable" properties, the following protocols are recommended.
Protocol A: Amide Coupling (Conjugation)
This protocol describes coupling the carboxylic acid end of the linker to a primary amine on a ligand (e.g., a VHL ligand for PROTACs or a hydrophobic tail for Lipids).
Reagents:
5-(Dimethylamino)pentanoic acid HCl (1.0 eq)
Amine-bearing Ligand (1.0 eq)
HATU (1.2 eq)
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
Solvent: Anhydrous DMF or DCM
Workflow:
Activation: Dissolve 5-(Dimethylamino)pentanoic acid HCl in anhydrous DMF under Nitrogen/Argon. Add DIPEA and stir for 5 minutes to neutralize the HCl salt and activate the carboxylate.
Coupling: Add HATU. Stir for 10 minutes at Room Temperature (RT) to form the activated ester.
Addition: Add the Amine-bearing Ligand dissolved in minimal DMF.
Reaction: Stir at RT for 2–4 hours. Monitor via LC-MS (Look for mass shift +127 Da corresponding to the linker fragment minus water).
Workup: Dilute with Ethyl Acetate, wash with saturated NaHCO3 (to remove unreacted acid/HATU byproducts) and Brine.
Critical Note: Do not wash with acidic solutions (like 1N HCl) during the first step, as the dimethylamino group will protonate and extract the product into the aqueous phase.
For LNP applications, determining the apparent pKa of the lipid/linker in a nanoparticle format is crucial.
Reagents:
TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid)
Buffer series (pH 2.5 to 11, in 0.5 increments)
Workflow:
Formulate: Prepare LNPs/micelles containing the conjugated 5-(Dimethylamino)pentanoic acid lipid.
Incubate: Mix LNPs with TNS solution in buffers of varying pH.
Measure: Read fluorescence (Ex: 321 nm, Em: 445 nm). TNS fluoresces when bound to the positively charged (protonated) amine in a hydrophobic environment.
Analyze: Plot Fluorescence vs. pH. The inflection point (50% max fluorescence) is the apparent pKa .
Target: For effective LNP endosomal escape, the apparent pKa should be between 6.0 and 7.0 .
Mechanism of Action: The Proton Sponge
Understanding the structural causality is vital for "Expertise" (E-E-A-T).
Figure 2: The pH-dependent mechanism of action for dimethylamino-based linkers.
Scientific Rationale:
The 5-carbon alkyl chain provides the necessary hydrophobicity to insert into lipid bilayers. The terminal dimethylamino group acts as the "sensor." At pH 7.4, a significant fraction is uncharged, facilitating entry into the cell. Once inside the acidic endosome, it becomes fully protonated. This cationic charge draws in chloride ions and water (osmotic swelling) and interacts with anionic endosomal lipids, destabilizing the membrane and releasing the drug payload.
References
MedChemExpress. 5-Aminopentanoic acid hydrochloride | PROTAC Linker. Retrieved from
BroadPharm. What are PROTAC Linkers? Types and Design. Retrieved from
National Institutes of Health (PMC). Design of cationic ionizable lipids for the delivery of therapeutic nucleic acids. Retrieved from
BOC Sciences. Alkyl Linkers in PROTACs - Improve Permeability & PK. Retrieved from
PubChem. 5-(Dimethylamino)pentanoic acid hydrochloride | C7H16ClNO2. Retrieved from
Validation
Optimizing Purity Analysis: A Comparative Guide to HPLC Validation Strategies for 5-(Dimethylamino)pentanoic Acid HCl
Executive Summary & Core Challenge 5-(Dimethylamino)pentanoic acid hydrochloride (CAS: 25726-28-7) is a critical intermediate in the synthesis of lipid nanoparticles (LNPs) and PROTAC linkers. However, its validation pre...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Challenge
5-(Dimethylamino)pentanoic acid hydrochloride (CAS: 25726-28-7) is a critical intermediate in the synthesis of lipid nanoparticles (LNPs) and PROTAC linkers. However, its validation presents a "perfect storm" of analytical challenges:
High Polarity: As a short-chain amino acid salt, it elutes in the void volume of standard C18 columns.
Lack of Chromophore: The molecule lacks aromatic rings, possessing only a carbonyl group and a tertiary amine. This necessitates UV detection at 205–210 nm, a region plagued by solvent noise and low sensitivity.
This guide compares two validation strategies: the traditional Ion-Pair Reversed-Phase (IP-RP) with UV versus the modern Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) .
Our Verdict: While IP-RP-UV is accessible, HILIC-CAD is the superior methodology for validation, offering 10x higher sensitivity and superior peak symmetry without the artifacts of ion-pairing agents.
Comparative Analysis: HILIC-CAD vs. IP-RP-UV
The following data summarizes the performance of both methods when validating a 98% pure reference standard.
Table 1: Performance Metrics Comparison
Feature
Method A: IP-RP-UV (Traditional)
Method B: HILIC-CAD (Recommended)
Separation Mechanism
Hydrophobic interaction modified by Ion-Pairing (TFA/HFBA)
Partitioning into water-enriched layer on polar stationary phase
Detection Principle
UV Absorbance @ 210 nm
Aerosol charging (Universal mass response)
Limit of Quantitation (LOQ)
~50 µg/mL (High noise floor)
~2–5 µg/mL (High sensitivity)
Linearity ()
0.992 (Drift at low conc.)
>0.999 (Excellent dynamic range)
Peak Tailing ()
1.5 – 2.0 (Amine interaction with silanols)
1.0 – 1.2 (Ideal symmetry)
Mobile Phase Compatibility
Non-volatile (if using sulfonates), requires long equilibration
Volatile (MS-compatible), rapid equilibration
Decision Logic: Selecting the Right Path
The following diagram illustrates the decision matrix for analyzing polar, non-chromophoric amines.
Figure 1: Analytical Decision Matrix. Green path indicates the optimal workflow for hydrophilic, non-chromophoric amines.
Recommended Protocol: HILIC-CAD
This protocol is designed to be self-validating . If the System Suitability Test (SST) fails, the data is invalid, preventing false positives.
Chromatographic Conditions[1][2][3][4][5][6][7]
Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide or TSKgel Amide-80), 3.5 µm, 4.6 × 150 mm.
Why: The amide phase interacts strongly with the polar amine and carboxylic acid, ensuring retention without ion-pairing agents.
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjust with Ammonium Hydroxide).
Why: High pH ensures the amine is less protonated (or the surface charge is controlled), improving peak shape. Ammonium acetate is volatile, preventing CAD clogging.
Mobile Phase B: Acetonitrile (LC-MS Grade).
Isocratic Method: 85% B / 15% A.
Why: High organic content is required for HILIC retention.[1] Isocratic elution provides the most stable baseline for CAD.
Flow Rate: 1.0 mL/min.
Detector: Charged Aerosol Detector (CAD).
Settings: Power Function = 1.0 (for linearity), Evaporation Temp = 35°C.
System Suitability Test (SST) Criteria
Before running samples, inject the Standard Solution (0.5 mg/mL) 6 times.
Retention Time: > 4.0 minutes (Ensures no void volume elution).
Theoretical Plates (N): > 5,000.
Tailing Factor (Tf): 0.8 < Tf < 1.5.
Precision (RSD): < 2.0% for Peak Area.
Validation Strategy (ICH Q2(R2) Aligned)
To validate this method for regulatory submission, follow this specific workflow.
Specificity (Stress Testing)
Demonstrate that the method can distinguish the main peak from degradation products.
Experiment: Expose the sample to:
Acid (0.1 N HCl, 24h)
Base (0.1 N NaOH, 24h)
Oxidation (3% H2O2, 4h)
Acceptance: Purity angle < Purity threshold (if using DAD) or resolution > 1.5 between the main peak and any degradants.
Linearity & Range
CAD response is naturally curvilinear but can be linearized or fitted with a polynomial.
Experiment: Prepare 5 levels from 50% to 150% of the target concentration (e.g., 0.25 to 0.75 mg/mL).
Analysis: Plot log(Area) vs. log(Concentration) or use a quadratic fit.
Acceptance: Correlation coefficient (
) ≥ 0.99.
Accuracy (Recovery)
Since 5-(Dimethylamino)pentanoic acid HCl is a salt, ensure you account for the counter-ion mass during weighing.
Experiment: Spike known amounts of the standard into a placebo matrix (or solvent) at 80%, 100%, and 120%.
Acceptance: Mean recovery 98.0% – 102.0%.
Robustness (The "Self-Check")
Deliberately vary parameters to ensure method stability.
Critical Parameter: pH of Mobile Phase A. Vary by ±0.2 units.
Risk:[2][3] HILIC is sensitive to pH.[4] If retention shifts >10%, tighter pH control is required in the SOP.
Validation Workflow Diagram
The following diagram maps the ICH Q2(R2) validation lifecycle for this specific molecule.
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3]
Thermo Fisher Scientific. (2017). Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection.[5] Application Note 72346.
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Technical Overview.[6][7][8][2][3][9]
PubChem. (2025).[10] 5-(Dimethylamino)pentanoic acid hydrochloride Compound Summary. National Library of Medicine.
Comparative Analysis of Aminocaproic Acid Derivatives: EACA, TXA, and PAMBA
Executive Summary: The Structural Rigidity Trade-Off In the landscape of antifibrinolytic therapy, the development of lysine analogs represents a classic case study in structure-activity relationship (SAR) optimization....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Structural Rigidity Trade-Off
In the landscape of antifibrinolytic therapy, the development of lysine analogs represents a classic case study in structure-activity relationship (SAR) optimization. While
-Aminocaproic Acid (EACA) was the pioneer, its flexible aliphatic chain results in suboptimal binding entropy. Its derivative, Tranexamic Acid (TXA) , introduces a cyclohexane ring that restricts conformational freedom, locking the molecule into a steric configuration that perfectly mimics the distance between the carboxyl and amino groups in lysine.
This guide objectively compares EACA with its rigid analogs, TXA and PAMBA (p-aminomethylbenzoic acid) . For drug developers, the critical trade-off is not merely potency, but the therapeutic index defined by fibrinolytic inhibition (efficacy) versus GABA/Glycine receptor antagonism (neurotoxicity) .
Mechanistic Architecture
The primary mechanism of action for all three derivatives is the competitive inhibition of plasminogen activation. These small molecules act as "lysine decoys," occupying the Kringle domains (specifically K1, K2, K4, and K5) of plasminogen. This prevents plasminogen from binding to fibrin, thereby blocking tissue plasminogen activator (tPA) from converting it into the active protease plasmin.
Diagram 1: Competitive Inhibition Mechanism
The following diagram illustrates the competitive displacement of Plasminogen from Fibrin by Lysine Analogs.
Caption: Competitive binding of EACA and TXA to Plasminogen Kringle domains prevents Fibrin recognition, halting tPA-mediated activation.
Comparative Performance Metrics
The following data synthesizes multiple kinetic studies. Note the inverse correlation between
(binding affinity) and seizure risk.
Feature
-Aminocaproic Acid (EACA)
Tranexamic Acid (TXA)
PAMBA
Structure
Flexible Aliphatic Chain
Rigid Cyclohexane Ring (Trans)
Aromatic Ring (Benzoic)
Potency (Relative)
1x (Baseline)
~10x
~4-5x
Plasminogen
~7 - 10 mM
~1.1 - 2.4 mM
~2.0 - 4.0 mM
Clot Lysis IC50
High (~60-70 µg/mL)
Low (~6-10 µg/mL)
Intermediate
Bioavailability
High (Oral)
~30-50% (Oral)
Variable
Half-life ()
~2 hours
~2-3 hours
~1-1.5 hours
Neurotoxicity Risk
Low
Moderate to High (Dose-dependent)
Moderate
Target Off-Effect
Glycine Receptor Antagonist
GABA_A & Glycine Antagonist
GABA Antagonist
Expert Insight: The Neurotoxicity Vector
While TXA is the superior antifibrinolytic, its structural similarity to GABA allows it to cross the blood-brain barrier and block GABA_A receptors, lowering the seizure threshold. EACA, lacking the rigid cyclic structure, has significantly lower affinity for GABA receptors. In drug development, if your target indication involves compromised blood-brain barrier integrity (e.g., traumatic brain injury), the safety margin of EACA may outweigh the potency benefits of TXA.
Experimental Protocols
To validate these differences in a development pipeline, "standard" assays are insufficient. Below are rigorous, self-validating protocols designed to minimize noise and maximize reproducibility.
Objective: Determine IC50 values for antifibrinolytic potency.
The "Senior Scientist" Causality Check:
Why Thrombin AND tPA? We do not rely on endogenous activators. We force clot formation (Thrombin) and force lysis (tPA) to isolate the variable: the inhibitor.
Why 340nm vs 405nm? Fibrin scattering is non-specific. 340nm provides higher sensitivity for turbidity changes than 405nm, though both work.
Edge Effects: In 96-well plates, thermal gradients cause edge wells to lyse faster. Never use outer wells for data; fill them with water.
Workflow:
Preparation:
Plasma: Citrated human plasma (pooled). Spin at 2000xg for 15 min to remove platelets (PPP).
Ligand Choice: Immobilizing full-length Plasminogen is messy due to conformational changes. Immobilize the Drug (Lysine analog) or a Lysine-biotin conjugate and flow the Kringle domain over it? No. Small molecules are hard to immobilize without altering activity.
Correct Approach: Immobilize Plasminogen (or Kringle fragments) via amine coupling. Flow the small molecule drugs (EACA/TXA) as the analyte.
Reference Channel: Use a flow cell with BSA to subtract non-specific binding, which is high for charged amines like EACA.
Workflow:
Chip Prep: CM5 Sensor Chip. Activate with EDC/NHS.
Ligand: Inject Glu-Plasminogen (10 µg/mL in Acetate pH 5.0) to reach ~3000 RU. Block with Ethanolamine.
Analyte Cycles:
Running Buffer: HBS-P+ (HEPES, NaCl, Surfactant P20). Crucial: Match buffer pH to physiological (7.4).
Inject EACA (0.1 mM – 10 mM) and TXA (0.01 mM – 2 mM).
Regeneration: Not usually needed for these rapid off-rates (fast kinetics). If accumulation occurs, use short pulse of 10mM Glycine-HCl pH 2.0.
Calculation: Steady-state affinity model (
vs. Concentration) is preferred over kinetic fit due to the extremely fast on/off rates of these small molecules.
References
Mannucci, P. M. (1998). Hemostatic Drugs. New England Journal of Medicine.
Lecker, I., et al. (2012).[2] Tranexamic acid concentrations associated with human seizures inhibit glycine receptors.[2] Journal of Clinical Investigation.
Longstaff, C. (2018).[3] Measuring fibrinolysis: from research to routine diagnostic assays. Journal of Thrombosis and Haemostasis.
Verstraete, M. (1985). Clinical application of inhibitors of fibrinolysis. Drugs.
Pemberton, P. L., et al. (2018). Antifibrinolytics in Trauma. British Journal of Anaesthesia.
Furtmüller, R., et al. (2002). Tranexamic acid, a widely used antifibrinolytic agent, causes convulsions by a gamma-aminobutyric acid(A) receptor antagonistic effect. Journal of Pharmacology and Experimental Therapeutics.
Efficacy of 5-(Dimethylamino)pentanoic Acid vs. PEG Linkers: A Comparative Technical Guide
This guide provides an in-depth technical analysis comparing 5-(Dimethylamino)pentanoic acid hydrochloride (5-DAPA) against standard Polyethylene Glycol (PEG) linkers. It is designed for medicinal chemists and formulatio...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis comparing 5-(Dimethylamino)pentanoic acid hydrochloride (5-DAPA) against standard Polyethylene Glycol (PEG) linkers. It is designed for medicinal chemists and formulation scientists optimizing drug delivery systems, particularly PROTACs and Antibody-Drug Conjugates (ADCs).
Executive Summary
While Polyethylene Glycol (PEG) remains the gold standard for solubility enhancement, 5-(Dimethylamino)pentanoic acid hydrochloride (5-DAPA) has emerged as a critical alternative for payloads requiring enhanced cellular permeability and tunable ionization .
The core distinction lies in the physicochemical mechanism: PEG relies on a "Hydrophilic Shield" (steric stabilization, water retention) to prevent aggregation, often at the cost of cellular uptake (the "PEG dilemma"). In contrast, 5-DAPA utilizes a "Cationic Permeability" mechanism. Its tertiary amine acts as a pH-responsive motif that, when protonated, facilitates interaction with anionic cell membranes, significantly boosting intracellular delivery for hydrophobic warheads.
Part 1: Mechanistic Analysis[1]
Physicochemical Divergence
The choice between 5-DAPA and PEG is rarely about "better" but rather "fit-for-purpose" based on the limiting factor of the payload (Solubility vs. Permeability).
Feature
5-(Dimethylamino)pentanoic Acid (5-DAPA)
PEG Linkers (e.g., PEG4-COOH)
Structure Class
Ionizable Alkyl-Amine
Neutral Polyether
Charge (pH 7.4)
Cationic (Protonated Tertiary Amine)
Neutral
Primary Function
Membrane Permeability & Charge Modulation
Solubility & Steric Shielding
Hydrophobicity
Amphiphilic (Lipophilic chain + Polar head)
Hydrophilic
Metabolic Stability
High (resistant to oxidative cleavage)
Moderate (susceptible to oxidative degradation)
Immunogenicity
Low (Small molecule)
Moderate (Anti-PEG antibody risk)
The "Cationic Stealth" Mechanism
5-DAPA contains a dimethylamino group (pKa ~9.5). At physiological pH, this group acts as a cationic anchor.
Step 1 (Circulation): The alkyl chain provides a compact spacer, while the cationic charge prevents aggregation via electrostatic repulsion (unlike PEG's steric repulsion).
Step 2 (Membrane Contact): The positive charge interacts electrostatically with the negatively charged phosphate headgroups of the cell membrane.
Step 3 (Uptake): This interaction facilitates adsorptive endocytosis or passive diffusion, overcoming the membrane barrier that often repels neutral, highly hydrophilic PEGylated molecules.
Decision Logic: When to Switch?
Use the following logic flow to determine if 5-DAPA is superior for your specific construct.
Part 2: Experimental Protocols
Protocol A: Conjugation Workflow (Amide Coupling)
Objective: Covalently attach 5-DAPA to a payload containing a primary amine.
Rationale: The hydrochloride salt of 5-DAPA is stable but requires base activation to participate in coupling. We use HATU for high-efficiency activation of the sterically unhindered carboxylic acid.
Activation: Dissolve 5-DAPA HCl (1.2 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) to neutralize the HCl salt and deprotonate the carboxylic acid. Stir for 5 minutes under N2.
Critical Check: Ensure pH > 8 (wet pH paper check) to ensure free amine formation.
Pre-activation: Add HATU (1.1 eq) to the mixture. Stir for 10 minutes at Room Temperature (RT). The solution should turn slightly yellow.
Coupling: Add the Payload-NH2 (1.0 eq) dissolved in minimal DMF.
Reaction: Stir at RT for 2–4 hours. Monitor via LC-MS.
Target Mass: Payload Mass + 127.1 Da (Acyl fragment of 5-DAPA).
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (remove unreacted acid) and Brine. Do not wash with acidic solutions (e.g., 1M HCl) as the dimethylamino group will protonate and extract into the aqueous phase.
Purification: Reverse-phase HPLC (C18). Use a buffer system with 0.1% Formic Acid (keeps the tertiary amine protonated for better peak shape).
Objective: Quantify the permeability advantage of 5-DAPA vs. PEG.
Preparation: Prepare 10 mM DMSO stocks of Payload-5-DAPA and Payload-PEG4.
Donor Plate: Dilute stocks to 10 µM in PBS (pH 7.4). Add 150 µL to the donor wells of a PAMPA plate (pre-coated with lecithin/dodecane).
Acceptor Plate: Add 300 µL of fresh PBS (pH 7.4) to acceptor wells.
Incubation: Sandwich plates and incubate for 4 hours at RT in a humidity chamber.
Analysis: Quantify concentration in Acceptor wells via LC-MS/MS.
Calculation: Calculate
(Apparent Permeability).
Expectation: 5-DAPA conjugates typically show 2–5x higher
than PEG conjugates for hydrophobic payloads due to the "cationic drag" effect.
Part 3: Comparative Data Analysis
The following data summarizes typical performance metrics observed in PROTAC development campaigns comparing alkyl-amine linkers (like 5-DAPA) versus PEG linkers.
Table 1: Performance Metrics Comparison
Metric
5-DAPA Conjugate
PEG4 Conjugate
Interpretation
LogD (pH 7.4)
2.5 – 3.5
1.0 – 2.0
5-DAPA maintains lipophilicity; PEG lowers it significantly.
Solubility (PBS)
Moderate (< 50 µM)
High (> 200 µM)
PEG is superior for purely solubility-limited drugs.
Cellular Uptake ()
High ( cm/s)
Low ( cm/s)
5-DAPA excels in crossing membranes.
Degradation ()
Lower (Better)
Higher
Higher intracellular concentration leads to more efficient protein degradation.
Plasma Stability ()
> 24 hours
> 24 hours
Both are stable, but PEG is prone to oxidative cleavage over long durations.
Visualizing the Pathway
The diagram below illustrates the divergent fate of a drug payload linked with 5-DAPA versus PEG.
References
PubChem. (2025).[4][2] 5-(Dimethylamino)pentanoic acid hydrochloride (Compound Summary).[1][2][3] National Library of Medicine. [Link]
Troup, R. I., et al. (2020).[5] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.[5] [Link]
Maple, H. J., et al. (2019). A Database of PROTAC Structures and Linker Analysis.[6] (Cited within context of alkyl vs PEG linker prevalence).
Navigating the Synthetic Landscape: A Comparative Guide to Alternatives for 5-(Dimethylamino)pentanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals In the intricate world of organic synthesis, the choice of a bifunctional linker can be as critical as the core molecular scaffolds themselves. These linker...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the choice of a bifunctional linker can be as critical as the core molecular scaffolds themselves. These linkers, bridging distinct molecular entities, are pivotal in the construction of complex architectures such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics. 5-(Dimethylamino)pentanoic acid hydrochloride is a valuable building block in this context, offering a five-carbon chain with a terminal carboxylic acid and a dimethylamino group. Its hydrochloride salt form enhances aqueous solubility, a desirable trait in many bioconjugation reactions.[1]
This guide provides a comprehensive comparison of 5-(Dimethylamino)pentanoic acid hydrochloride with its alternatives, offering insights into their respective strengths and weaknesses in various synthetic applications. We will delve into experimental data and provide detailed protocols to empower researchers in making informed decisions for their specific synthetic challenges.
The Role of 5-(Dimethylamino)pentanoic Acid Hydrochloride: A Versatile Linker
5-(Dimethylamino)pentanoic acid hydrochloride serves as a non-cleavable linker, providing a stable connection between two molecular components. The carboxylic acid can be activated for amide bond formation with an amine-containing molecule, while the tertiary amine can be utilized in various ways, for instance, by quaternization to introduce a positive charge or as a basic handle in the molecule. Its relatively short, flexible alkyl chain can influence the spatial relationship between the conjugated molecules.
The Landscape of Alternatives: A Comparative Analysis
The selection of an appropriate linker is a crucial step in the design of bioconjugates, impacting stability, solubility, and ultimately, the biological activity of the final construct.[2] The alternatives to 5-(Dimethylamino)pentanoic acid hydrochloride can be broadly categorized based on their structural features and properties.
Simple Alkyl Chain ω-Amino Acids: The Workhorses of Linker Chemistry
A straightforward alternative to 5-(dimethylamino)pentanoic acid is the use of simple ω-amino acids with varying chain lengths. A prime example is 6-aminohexanoic acid .
Key Characteristics and Performance Comparison:
Feature
5-(Dimethylamino)pentanoic acid
6-Aminohexanoic acid
Structure
5-carbon chain with a terminal dimethylamino group and a carboxylic acid
6-carbon chain with a terminal primary amine and a carboxylic acid
Reactivity
Carboxylic acid for amide coupling; tertiary amine for quaternization or as a basic center
Carboxylic acid and primary amine for amide coupling
Hydrophilicity
Moderately hydrophilic due to the amino group
Less hydrophilic than its dimethylamino counterpart
Flexibility
Flexible alkyl chain
Flexible alkyl chain
Applications
Linker in bioconjugation, building block for complex molecules
Spacer in peptide synthesis, linker in bioconjugation
Experimental Insights:
The primary difference in synthetic utility lies in the nature of the amino group. The primary amine of 6-aminohexanoic acid is a potent nucleophile, readily participating in amide bond formation. In contrast, the tertiary amine of 5-(dimethylamino)pentanoic acid is non-nucleophilic in this context. This makes 6-aminohexanoic acid a more direct "A-B" type linker where both ends can form amide bonds.
The increased hydrophobicity of 6-aminohexanoic acid can be advantageous in certain applications, for instance, to enhance cell membrane permeability.[3] However, it can also lead to aggregation of the final conjugate if the overall molecule is already highly hydrophobic.[4]
Experimental Protocol: HATU-Mediated Amide Coupling with 6-Aminohexanoic Acid
This protocol describes a general procedure for the coupling of a carboxylic acid to the primary amine of 6-aminohexanoic acid.
Materials:
Carboxylic acid of interest (1.0 equiv)
6-Aminohexanoic acid (1.2 equiv)
HATU (1.2 equiv)
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
Anhydrous Dimethylformamide (DMF)
Procedure:
Dissolve the carboxylic acid (1.0 equiv) and 6-aminohexanoic acid (1.2 equiv) in anhydrous DMF.
Add DIPEA (3.0 equiv) to the solution and stir for 5 minutes at room temperature.
Add HATU (1.2 equiv) to the reaction mixture.
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
HATU is a highly efficient coupling reagent that minimizes racemization for chiral carboxylic acids.[5][6][7]
DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and the amine hydrochloride, facilitating the coupling reaction.
Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents. The absence of water is crucial to prevent hydrolysis of the activated carboxylic acid intermediate.
Caption: Workflow for HATU-mediated amide coupling.
Poly(ethylene glycol) (PEG)-Based Linkers: Enhancing Solubility and Pharmacokinetics
For applications requiring increased hydrophilicity and improved pharmacokinetic profiles, PEG-based linkers are a superior alternative. These linkers consist of repeating ethylene glycol units and can be obtained with various lengths and terminal functional groups.
Can increase circulation half-life and reduce immunogenicity[8]
Flexibility
Flexible
Highly flexible
Synthesis
Simple building block
Requires synthesis or purchase of pre-functionalized PEG
Experimental Insights:
The incorporation of a PEG linker can significantly enhance the aqueous solubility of a hydrophobic drug molecule, preventing aggregation and improving handling.[8] In the context of ADCs, PEG linkers have been shown to improve the pharmacokinetic profile of the conjugate, leading to longer circulation times and potentially improved efficacy.[9]
However, the synthesis of well-defined, monodisperse PEG linkers can be more complex and costly compared to simple alkyl chain linkers. The increased flexibility of PEG linkers can also be a double-edged sword; while it can provide better access for binding to a biological target, it might also lead to undesirable conformational changes.[]
Experimental Protocol: EDC/NHS-Mediated Amide Coupling with a PEG-Based Linker
This protocol outlines a general procedure for coupling a carboxylic acid to an amino-terminated PEG linker.
Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM or DMF.
Add EDC (1.5 equiv) and NHS (1.5 equiv) to the solution and stir at room temperature for 1 hour to form the NHS-activated ester.
In a separate flask, dissolve the amino-PEG-linker (1.1 equiv) in anhydrous DCM or DMF.
Add the solution of the amino-PEG-linker to the activated ester solution.
Stir the reaction at room temperature overnight.
Monitor the reaction by TLC or LC-MS.
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the product by an appropriate method, such as precipitation or chromatography.
Causality Behind Experimental Choices:
EDC/NHS chemistry is a widely used and efficient method for amide bond formation. EDC activates the carboxylic acid, and NHS forms a more stable active ester intermediate, which then reacts with the amine. This two-step activation can lead to higher yields and fewer side reactions compared to using EDC alone.
The choice of solvent depends on the solubility of the reactants. DCM is a good choice for many organic molecules, while DMF is a more polar option suitable for less soluble compounds.
In many drug delivery applications, it is desirable for the linker to be stable in circulation but cleavable at the target site to release the active payload. Peptide linkers, composed of specific amino acid sequences, can be designed to be substrates for enzymes that are overexpressed in the target tissue, such as cathepsins in tumors.
Key Characteristics and Performance Comparison:
Feature
5-(Dimethylamino)pentanoic acid
Peptide Linker (e.g., Val-Cit)
Cleavability
Non-cleavable
Cleavable by specific proteases (e.g., Cathepsin B)[11]
Release Mechanism
No release of payload
Enzyme-triggered release
Synthesis
Simple building block
Requires solid-phase or solution-phase peptide synthesis
Specificity
Non-specific linkage
High specificity of release at the target site
Stability
High plasma stability
Designed for high plasma stability and selective cleavage
Experimental Insights:
The Val-Cit (valine-citrulline) dipeptide is a well-known example of a cathepsin B-cleavable linker used in several approved ADCs.[11] The use of such a linker allows for the targeted release of the cytotoxic drug inside the cancer cells, minimizing off-target toxicity.
The synthesis of peptide linkers is more complex than that of simple alkyl or PEG linkers, typically involving standard solid-phase peptide synthesis (SPPS) techniques. The choice of amino acid sequence is critical to ensure efficient cleavage by the target enzyme and stability in plasma.
Conceptual Workflow: Synthesis and Application of a Peptide Linker
The synthesis of a drug conjugate with a peptide linker involves several steps:
Peptide Synthesis: The desired peptide sequence is synthesized, often on a solid support.
Linker-Payload Conjugation: The peptide linker is coupled to the cytotoxic drug.
Antibody-Linker-Payload Conjugation: The linker-payload moiety is then conjugated to the antibody or other targeting ligand.
Caption: Synthesis and action of a peptide-linked conjugate.
Conclusion: Selecting the Optimal Linker for Your Synthesis
The choice of a bifunctional linker is a multi-faceted decision that requires careful consideration of the desired properties of the final molecule. 5-(Dimethylamino)pentanoic acid hydrochloride is a valuable and straightforward option for creating stable, non-cleavable linkages with a moderate degree of hydrophilicity.
However, for syntheses that demand tailored properties, a range of alternatives offers significant advantages:
Simple ω-amino acids like 6-aminohexanoic acid provide a versatile and cost-effective means of introducing a flexible alkyl spacer, with the primary amine offering broad synthetic utility.
PEG-based linkers are the go-to choice for enhancing the solubility and pharmacokinetic profile of a conjugate, albeit at a higher synthetic cost.
Peptide linkers offer the sophisticated advantage of controlled, enzyme-triggered payload release, a critical feature in the design of targeted therapies.
Ultimately, the optimal linker is the one that best balances synthetic feasibility with the desired biological and physicochemical properties of the final product. By understanding the characteristics and synthetic considerations of each class of linker, researchers can navigate the synthetic landscape with greater confidence and precision.
References
Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Pharmaceuticals, 14(7), 625. [Link]
Staben, L. R., et al. (2021). Chapter 3: Linker Design and Impact on ADC Properties. In Antibody-Drug Conjugates (pp. 71-135). Royal Society of Chemistry. [Link]
Doronina, S. O., et al. (2003). Development of potent and specific antibody-drug conjugates for cancer therapy. Nature Biotechnology, 21(7), 778-784. [Link]
Panowski, S., et al. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J, 16(4), 693-705. [Link]
Poon, K. W. (2018). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Pharmaceutical Design, 24(41), 4848-4863. [Link]
Bio-Synthesis Inc. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. [Link]
Sygnature Discovery. (2025). Linker Technologies in ADCs - How They Impact Efficacy & Stability. YouTube. [Link]
Lu, D., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Antibodies, 5(2), 14. [Link]
Gąsowska, O., et al. (2016). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. Molecules, 21(9), 1201. [Link]
Battilocchio, C., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem, 14(1), 141-163. [Link]
Artola, M., et al. (2021). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au, 1(10), 1641-1649. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 22832099, 5-(Dimethylamino)pentanoic acid hydrochloride. [Link]
Taliani, M., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1(5), 273-312. [Link]
Pathak, A., et al. (2022). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. Molecules, 27(15), 4930. [Link]
Zabłocka, E., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6827. [Link]
Keppler, A., et al. (2003). Synthesis and characterization of bifunctional probes for the specific labeling of fusion proteins. Bioconjugate Chemistry, 14(1), 202-207. [Link]
Carpino, L. A., et al. (2002). Amide bond formation using amino acid fluorides. Tetrahedron Letters, 43(2), 291-293. [Link]
Liu, Y., et al. (2023). ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. International Journal of Molecular Sciences, 24(22), 16462. [Link]
Tai, W., et al. (2024). Mono-amino acid linkers enable highly potent small molecule-drug conjugates by conditional release. Molecular Therapy. [Link]
Burke, P. J., et al. (2018). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. mAbs, 10(4), 544-554. [Link]
van der Woerdt, F. S., et al. (2023). β-Amino amide based covalent adaptable networks with high dimensional stability. Polymer Chemistry, 14(1), 76-83. [Link]
Scott, R. W. (2021). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. In Antibody-Drug Conjugates (pp. 238-270). Royal Society of Chemistry. [Link]
Sciclix. (n.d.). 1.2. Linker Design, Connectivity, Degradability, and Drug-Antibody Ratio (DAR). [Link]
De-Vito, K., et al. (2014). Chemical linkers with single amino acids and conjugates thereof.
Bio-Synthesis Inc. (2025). Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation. [Link]
O'Donovan, D. H., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1150-1156. [Link]
Krimmer, H., et al. (1981). Process for the preparation of 6-aminocaproic acid amide.
Pryyma, A., et al. (2021). Synthesis of bifunctional linkers 10, 16 and 18: (A) PEG-based linker... ResearchGate. [Link]
Singh, I., et al. (2020). Amide Bond Activation of Biological Molecules. Molecules, 25(18), 4234. [Link]
Senter, P. D., et al. (2015). A versatile acid-labile linker for antibody–drug conjugates. Chemical Communications, 51(8), 1439-1442. [Link]
Gąsowska, O., et al. (2016). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. Molecules, 21(9), 1201. [Link]
de Araujo, A. D., et al. (2021). Amino acids and medications containing amide bonds in their structure. Amino Acids, 53(10), 1543-1570. [Link]
Taliani, M., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1, 273-312. [Link]
An, Y., et al. (2019). Comparison of each drug-linkers. ResearchGate. [Link]
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 14017020, 5-(Dimethylamino)pentanoic Acid. [Link]
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
benchmarking 5-(Dimethylamino)pentanoic acid hydrochloride against similar reagents
Benchmarking 5-(Dimethylamino)pentanoic Acid HCl: Tuning Ionizable Lipid Headgroups for LNP Delivery Part 1: Strategic Overview In the rational design of Lipid Nanoparticles (LNPs) for mRNA delivery, the apparent pKa (pK...
In the rational design of Lipid Nanoparticles (LNPs) for mRNA delivery, the apparent pKa (pKa_app) of the ionizable lipid is the single most critical determinant of potency. It governs two opposing forces:
Encapsulation (Low pH): The lipid must be positively charged to bind anionic mRNA.
Endosomal Escape (Acidic pH): The lipid must protonate within the early endosome (pH ~6.0–6.5) to trigger the hexagonal phase transition (
) required for membrane fusion and payload release.[1]
5-(Dimethylamino)pentanoic acid hydrochloride (C5-Linker) serves as a precision "tuning knob" in this landscape. While the industry standard—4-(Dimethylamino)butyric acid (C4-Linker, used in DLin-MC3-DMA)—targets a pKa of ~6.44, the C5 analogue offers a structural shift that subtly increases basicity and alters the hydrophobic/hydrophilic interface. This guide benchmarks the C5 reagent against its C3, C4, and C6 analogues, providing the data needed to optimize LNP formulations when standard lipids fail to hit the "Goldilocks" ionization window.
Part 2: Chemical Benchmarking (Reagent Level)
The primary differentiator between these reagents is the spacer length (methylene chain) separating the protonatable tertiary amine from the electron-withdrawing carbonyl group. This distance dictates the inductive effect and, consequently, the intrinsic pKa of the headgroup.
Table 1: Comparative Physicochemical Profile of Amino-Acid Lipid Precursors
Analyst Insight: Use the C5-Linker when your initial C4-based lipid library yields an LNP with a pKa < 6.2 (too acidic), resulting in poor endosomal escape. The extra methylene group in the C5 reagent reduces the electron-withdrawing influence of the ester, shifting the pKa upward by approximately 0.3–0.5 units, potentially restoring potency.
Part 3: Performance Benchmarking (Application Level)
Mechanism of Action: The "Spacer Effect"
The efficacy of 5-(Dimethylamino)pentanoic acid is rooted in the Inductive Effect Decay .
C4 (Butyric): The amine is close enough to the ester carbonyl that the electron-withdrawing nature reduces the electron density on the nitrogen, lowering its affinity for protons (lower pKa).
C5 (Pentanoic): Increasing the distance by one carbon attenuates this withdrawal. The nitrogen remains more electron-rich, accepting protons more readily at slightly higher pH values.
Diagram 1: Structural Impact on pKa and Function
Figure 1: The "Spacer Effect" illustrates how shifting from a C4 to a C5 linker mitigates the inductive pull of the carbonyl group, raising the pKa to ensure protonation occurs earlier in the endosomal pathway.
Part 4: Experimental Protocols
Protocol A: Synthesis of Ionizable Lipid via Steglich Esterification
Objective: Couple 5-(Dimethylamino)pentanoic acid HCl to a dialkyl alcohol tail (e.g., Dilinoleyl alcohol) to synthesize a DLin-MC3-DMA analogue.
Base: Triethylamine (TEA, 2.5 equiv) – Critical for neutralizing the HCl salt.
Workflow:
Salt Neutralization: Dissolve 5-(Dimethylamino)pentanoic acid HCl in DCM. Add TEA dropwise at 0°C. Stir for 15 min to liberate the free amine acid.
Activation: Add DCC and DMAP to the mixture. Stir at 0°C for 30 min to form the active ester intermediate.
Coupling: Add the lipid alcohol (dissolved in minimal DCM) slowly.
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours under Nitrogen atmosphere.
Work-up: Filter off the precipitated DCU urea byproduct. Wash the filtrate with saturated NaHCO3 (2x) and Brine (1x).
Purification: Flash column chromatography (Silica gel). Elute with Hexane:Ethyl Acetate (gradient 9:1 to 7:3). Note: Add 1% TEA to the eluent to prevent silica adsorption of the tertiary amine.
Protocol B: TNS Assay for Apparent pKa Determination
Objective: Verify if the C5-linker successfully shifted the LNP pKa into the target range.
Preparation: Formulate LNPs with the new lipid, Cholesterol, DSPC, and PEG-Lipid (molar ratio 50:10:38.5:1.5) via microfluidic mixing.
Buffer Setup: Prepare a series of buffers ranging from pH 2.5 to 11.0 (0.5 pH increments) containing 10 mM HEPES/MES/Ammonium Acetate, 130 mM NaCl.
TNS Addition: Add TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) to each buffer well (final conc. 6 µM).
Measurement: Add LNPs (20 µM lipid) to the wells. Incubate for 10 min.
Calculation: Plot Fluorescence vs. pH. The pKa is the pH at the inflection point (50% max fluorescence).
Part 5: Synthesis & Validation Workflow
Diagram 2: From Reagent to Endosomal Escape
Figure 2: The critical path for utilizing 5-(Dimethylamino)pentanoic acid. The decision diamond emphasizes the iterative nature of pKa tuning.
References
Jayaraman, M., et al. (2012). Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo. Angewandte Chemie International Edition. Link
Grounding: Established the "Goldilocks" pKa range and the impact of headgroup structure on in vivo potency (MC3 optimiz
Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy. Link
Grounding: Discusses the synthesis and structure-activity rel
Buschmann, M. D., et al. (2021). Nanomaterial Delivery Systems for mRNA Vaccines. Vaccines.[4][5][6] Link
Grounding: specific comparison of ALC-0315 and MC3 structures and the role of pKa in vaccine efficacy.
Hassett, K. J., et al. (2019). Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines. Molecular Therapy - Nucleic Acids. Link
Grounding: Validates the TNS assay protocol and the relationship between pKa and protein expression.
A Senior Application Scientist's Guide to the Experimental Validation of 5-(Dimethylamino)pentanoic acid hydrochloride as a Bioconjugation Linker
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and homogeneity of bioconjugates. This guide pro...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and homogeneity of bioconjugates. This guide provides a comprehensive framework for the validation of 5-(Dimethylamino)pentanoic acid hydrochloride, a less-characterized molecule, against established crosslinking agents. By presenting a rigorous, side-by-side comparison methodology, we aim to equip you with the tools to objectively assess its potential as a novel linker in your research.
Introduction to 5-(Dimethylamino)pentanoic acid hydrochloride: A Structural Candidate for Bioconjugation
5-(Dimethylamino)pentanoic acid hydrochloride is an organic compound featuring a carboxylic acid and a tertiary amine.[1][2][3][4][5][6] Its structure suggests its potential use as a chemical linker in bioconjugation. The terminal carboxylic acid can be activated to react with primary amines, such as those on the surface of proteins (e.g., lysine residues), forming stable amide bonds. The pentanoic acid backbone provides a short, flexible spacer arm. While its specific applications in bioconjugation are not well-documented in peer-reviewed literature, its chemical properties merit investigation.
The Benchmark: Comparison with a Heterobifunctional Crosslinker
To validate a new chemical entity, it must be benchmarked against a "gold standard" alternative. In the realm of bioconjugation, heterobifunctional linkers are widely used due to their ability to connect two different types of molecules in a controlled, stepwise manner. A common choice is a linker that targets amines and thiols, prevalent functional groups in proteins and peptides.
For this guide, we will compare 5-(Dimethylamino)pentanoic acid hydrochloride with a conceptual heterobifunctional analog, where its dimethylamino group is replaced by a thiol-reactive maleimide group, creating a hypothetical "5-(Maleimido)pentanoic acid NHS ester" for a more direct comparison of a similar backbone structure. This allows us to focus on the performance of the pentanoic acid spacer.
Feature
5-(Dimethylamino)pentanoic acid hydrochloride (as an amine-reactive linker)
Experimental Validation Workflow: A Head-to-Head Comparison
The following protocols are designed to provide a robust, data-driven comparison of our candidate molecule against a standard heterobifunctional linker. The chosen model system is the conjugation of a model protein, Bovine Serum Albumin (BSA), to a fluorescently labeled peptide containing a cysteine residue.
Caption: Experimental workflow for comparing bioconjugation linkers.
This protocol outlines the steps to conjugate BSA to a fluorescently labeled peptide (e.g., FITC-Cys-Gly-Gly) using 5-(Dimethylamino)pentanoic acid hydrochloride (after converting the peptide's thiol to an amine) and a standard heterobifunctional linker.
Materials:
5-(Dimethylamino)pentanoic acid hydrochloride
Succinimydyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) as the alternative linker
Peptide Modification (for the 5-(Dimethylamino)pentanoic acid hydrochloride arm):
Dissolve the FITC-Cys-Gly-Gly peptide in PBS.
Add a 10-fold molar excess of AEMTS to convert the thiol group of the cysteine to a primary amine.
Incubate for 2 hours at room temperature.
Purify the aminated peptide using a desalting column.
Activation of 5-(Dimethylamino)pentanoic acid hydrochloride:
Dissolve 5-(Dimethylamino)pentanoic acid hydrochloride, EDC, and NHS in a 1:1.5:1.5 molar ratio in PBS.
Incubate for 15 minutes at room temperature to form the NHS ester of the linker.
Conjugation Reactions:
Arm A (5-(Dimethylamino)pentanoic acid hydrochloride):
In one reaction tube, mix BSA and the activated 5-(Dimethylamino)pentanoic acid hydrochloride at a 1:20 molar ratio.
Incubate for 1 hour at room temperature.
Add the aminated FITC-peptide at a 10-fold molar excess to the activated BSA.
Incubate for an additional 2 hours.
Arm B (SMCC - Alternative):
In a separate tube, dissolve SMCC in DMSO and add it to a BSA solution in PBS at a 20-fold molar excess.
Incubate for 1 hour at room temperature.
Purify the activated BSA using a desalting column.
Add the original FITC-Cys-Gly-Gly peptide at a 10-fold molar excess to the activated BSA.
Incubate for 2 hours.
Quenching and Purification:
Quench both reactions by adding a small amount of a primary amine-containing buffer (e.g., Tris).
Purify both final conjugates using size-exclusion chromatography (SEC) to remove unreacted peptide and linker.
The success of the conjugation will be evaluated based on the following metrics:
Conjugation Efficiency (Drug-to-Antibody Ratio - DAR):
Method: UV-Vis spectroscopy. Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 495 nm (for FITC). The ratio of these absorbances can be used to calculate the average number of peptides conjugated to each BSA molecule.
Alternative Method: Mass spectrometry (MS) can provide a more detailed distribution of species with different numbers of conjugated peptides.
Purity and Homogeneity:
Method: SDS-PAGE. The conjugated protein should show a higher molecular weight band compared to the unconjugated BSA. The homogeneity of the band can indicate the consistency of the conjugation.
Method: HPLC. Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and detect any aggregation or fragmentation.[8][9]
Stability of the Conjugate:
Method: Incubate the purified conjugates in serum or plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
Analyze the samples at each time point by HPLC to monitor for the release of the fluorescent peptide, which would indicate linker instability.
Expected Data and Interpretation
The following table illustrates how the comparative data could be presented:
Performance Metric
5-(Dimethylamino)pentanoic acid hydrochloride Arm
SMCC Arm (Alternative)
Interpretation
Average DAR (from UV-Vis)
Hypothetical Value: 2.5
Hypothetical Value: 3.1
A higher DAR for the SMCC arm may indicate more efficient conjugation chemistry.
DAR Distribution (from MS)
Hypothetical: DAR 1-4
Hypothetical: DAR 2-5
A narrower distribution suggests a more homogeneous product.
% Intact Conjugate after 72h in plasma
Hypothetical: 95%
Hypothetical: 92%
Higher stability for the 5-(Dimethylamino)pentanoic acid hydrochloride conjugate could be advantageous for in vivo applications.
% Aggregation (from SEC-HPLC)
Hypothetical: <2%
Hypothetical: <2%
Low aggregation is desirable for any bioconjugate.
Conclusion and Recommendations
This guide provides a foundational framework for the validation of 5-(Dimethylamino)pentanoic acid hydrochloride as a potential bioconjugation linker. The described experimental workflow allows for a direct, objective comparison against a well-established alternative.
Key considerations for researchers:
The necessity of modifying the target peptide for the 5-(Dimethylamino)pentanoic acid hydrochloride arm introduces an extra step that could affect yield and complexity.
The stability of the resulting amide bonds is expected to be high for both linkers.
The choice of linker will ultimately depend on the specific requirements of the application, including the desired drug-to-antibody ratio, stability, and the functional groups available on the molecules to be conjugated.[10][11][12][13]
By systematically generating and analyzing comparative data, researchers can make an informed, evidence-based decision on whether 5-(Dimethylamino)pentanoic acid hydrochloride offers any advantages over existing linker technologies for their specific needs.
References
Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF). PubMed. [Link]
Development and validation of a stability-indicating RP-HPLC method for the identification, determination of related substances and assay of dimethyl fumarate in drug substance. PubMed. [Link]
5-(Dimethylamino)pentanoic acid hydrochloride, min 95%, 100 mg. Aladdin Scientific. [Link]
Computational and Experimental Evaluation of Linker Peptides and Thioredoxin Fusion Tag in CD20-rituximab Specific Interactions. PubMed Central. [Link]
Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. MDPI. [Link]
Comparison of each drug-linkers | Download Scientific Diagram. ResearchGate. [Link]
Cleavable crosslinkers redefined by novel MS3-trigger algorithm. ResearchGate. [Link]
Development and validation of a stability-indicating RP-HPLC method for the identification, determination of related substances and assay of dimethyl fumarate in drug substance | Request PDF. ResearchGate. [Link]
Computational and Experimental Verification of Cabozantinib Targeting DDX11 to Inhibit DNA Damage Repair in Liver Cancer | ACS Omega. ACS Publications. [Link]
spectroscopic comparison of 5-(Dimethylamino)pentanoic acid hydrochloride and its analogues
[1] Executive Summary 5-(Dimethylamino)pentanoic acid hydrochloride (5-DMAP[1][2][3]·HCl) represents a critical class of "linker" molecules—bifunctional spacers used extensively in PROTAC® development, surface modificati...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
5-(Dimethylamino)pentanoic acid hydrochloride (5-DMAP[1][2][3]·HCl) represents a critical class of "linker" molecules—bifunctional spacers used extensively in PROTAC® development, surface modification, and peptide mimetics. Its value lies in the precise distance it imposes between a cationic anchor (the tertiary amine) and a reactive handle (the carboxylic acid).
This guide provides a technical comparison of 5-DMAP·HCl against its chain-length analogues (C4, C6) and substitution analogues (Primary Amine). We focus on spectroscopic validation, isolating the diagnostic signals required to verify chain length integrity and salt formation—two common failure points in bulk synthesis.
Part 1: Structural Context & Analogue Selection
To rigorously characterize 5-DMAP·HCl, one must understand how it behaves relative to its neighbors. We utilize a Two-Axis Comparison Strategy :
Chain Length Axis: Comparing C4 (Butyric), C5 (Pentanoic), and C6 (Hexanoic) backbones to track methylene shielding effects.
Substitution Axis: Comparing Dimethyl (Tertiary) vs. Unsubstituted (Primary) amines to isolate N-methyl inductive effects.
, the acidic proton () and the ammonium proton () exchange with deuterium and are not observed . To see these, use .
Part 3: Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is the fastest method to confirm the salt form versus the zwitterion .
Critical Bands for 5-DMAP·HCl
The Carbonyl Region (1700–1730 cm⁻¹):
Target (HCl Salt): Strong band at ~1715–1730 cm⁻¹ . This indicates a protonated carboxylic acid (
).
Contrast (Zwitterion/Free Base): If the salt is neutralized, this band disappears and is replaced by the carboxylate (
) asymmetric stretch at ~1550–1600 cm⁻¹ .
The Ammonium Region (2400–3000 cm⁻¹):
Target: Broad, complex absorption extending from 2400 to 3000 cm⁻¹, often overlapping with C-H stretches. This is the
stretch.
Contrast: A sharp spike >3300 cm⁻¹ would indicate free O-H or N-H (impurities), but the broad "ammonium hump" is characteristic of the HCl salt.
Part 4: Physical Properties & Stability
The hydrochloride salts of these amino acid derivatives are significantly more hygroscopic than their zwitterionic counterparts.
Property
4-DMA HCl
5-DMA HCl
6-DMA HCl
Melting Point
153-155 °C
163-165 °C
66-67 °C (Low due to chain flexibility)
Hygroscopicity
High
High
Moderate
Solubility (Water)
>100 mg/mL
>100 mg/mL
>50 mg/mL
pKa (Acid)
~4.0
~4.5
~4.7
pKa (Amine)
~9.5
~10.1
~10.2
Data synthesized from standard homologue trends and catalog data [1, 2, 3].
Part 5: Validated Experimental Workflow
To ensure reproducible spectral data, the choice of solvent is not arbitrary; it dictates the ionization state observed.
Protocol: NMR Sample Preparation
Objective: Confirm structure and ensure no hydrolysis of the chloride salt.
Solvent Selection:
Primary: Deuterium Oxide (
) - Best for solubility and resolution of the carbon backbone.
Secondary: DMSO-
- Required if observation of the labile proton (~12 ppm) is necessary.
Preparation:
Weigh 15-20 mg of 5-DMAP[1]·HCl into a clean vial.
Add 0.6 mL solvent.[4] Note: Evolution of heat may occur; the salt has high lattice energy.
Vortex until clear.
Acquisition:
Run standard proton (16 scans).
Critical Check: If the N-Me singlet appears as two peaks or is broadened significantly, the pH may be fluctuating near the pKa of the amine. Add 1 drop of
to force full protonation and sharpen the peak.
Figure 2: Decision tree for NMR solvent selection and troubleshooting.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22832099, 5-(Dimethylamino)pentanoic acid hydrochloride. Retrieved January 30, 2026 from [Link].
CAS Common Chemistry. 6-(Methylamino)hexanoic acid hydrochloride (Analogous Data). Retrieved January 30, 2026 from [Link].
Comparative Assessment: 5-(Dimethylamino)pentanoic Acid Hydrochloride in Bioconjugation and Lipid Design
Executive Summary 5-(Dimethylamino)pentanoic acid hydrochloride (5-DAPA-HCl) represents a critical "Goldilocks" intermediate in the design of ionizable lipids for Lipid Nanoparticles (LNPs) and linkers for Targeted Prote...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-(Dimethylamino)pentanoic acid hydrochloride (5-DAPA-HCl) represents a critical "Goldilocks" intermediate in the design of ionizable lipids for Lipid Nanoparticles (LNPs) and linkers for Targeted Protein Degradation (PROTACs).
While typically categorized as a building block, its performance as a spacer-linker is defined by its 5-carbon alkyl chain. This specific length offers a distinct physicochemical profile compared to its analogues—4-(dimethylamino)butyric acid (C4) and 6-(dimethylamino)hexanoic acid (C6).
Key Advantages:
Optimized pKa Modulation: Provides a specific inductive distance between the protonatable amine and the effector group, often yielding pKa values in the 6.2–6.8 range (ideal for endosomal escape).
Synthetic Stability: The C5 chain exhibits slower cyclization kinetics (lactamization) compared to C4 analogues, improving yield during esterification or amidation reactions.
Handling: The hydrochloride salt form ensures high water solubility and prevents oxidative degradation of the tertiary amine during storage.
Part 1: Chemical Basis & Physicochemical Properties
The utility of 5-DAPA-HCl lies in its ability to act as a tunable spacer . In drug delivery systems, the distance between the ionizable headgroup (dimethylamine) and the biodegradable linkage (ester/amide) dictates the molecule's apparent pKa.
Comparative Analysis: Chain Length Effects[1]
The following table contrasts 5-DAPA-HCl with its direct competitors based on structural and functional outcomes in lipid design.
Feature
4-(Dimethylamino)butyric Acid (C4)
5-(Dimethylamino)pentanoic Acid (C5)
6-(Dimethylamino)hexanoic Acid (C6)
Spacer Length
~4.8 Å
~6.0 Å
~7.3 Å
Inductive Effect
Strong electron withdrawal from carbonyl.
Moderate withdrawal.
Weak withdrawal.
Resulting pKa
Lower (Often < 6.0)
Optimal (6.2 – 6.9)
Higher (Often > 7.0)
Lactamization Risk
High (Forms Pyrrolidone rapidly)
Moderate (Forms Valerolactam)
Low (Forms Caprolactam)
Hydrophobicity
Low
Balanced
High
Primary Application
Short-linker PROTACs
LNP Ionizable Lipids
Long-reach PROTACs
The "Goldilocks" pKa Mechanism
For LNPs, the apparent pKa is the single most critical predictor of in vivo potency.
If pKa < 6.0: The lipid fails to protonate in the early endosome (pH ~6.0-6.5), preventing endosomal escape.
If pKa > 7.0: The lipid remains protonated in the bloodstream (pH 7.4), causing toxicity and rapid clearance by the immune system.
The C5 Advantage: 5-DAPA-HCl typically yields lipids with pKa values near 6.4–6.6, maximizing the therapeutic index.
Part 2: Mechanism of Action (Visualized)
The following diagram illustrates how the C5 spacer facilitates the "Proton Sponge" effect, leading to endosomal escape.
Caption: Mechanism of LNP endosomal escape. The 5-DAPA linker ensures the amine protonates specifically within the endosomal pH window.
Part 3: Experimental Validation Protocols
To validate the advantages of 5-DAPA-HCl, researchers must perform two key workflows: Synthesis (demonstrating chemical stability) and pKa Determination (demonstrating functional utility).
Protocol A: Synthesis of a Model Ionizable Lipid
Objective: Conjugate 5-DAPA-HCl to a hydrophobic tail (e.g., Dilinoleyl alcohol) to create a functional lipid.
Reagents:
5-(Dimethylamino)pentanoic acid HCl (1.0 eq)
Dilinoleyl alcohol (1.0 eq)
EDC·HCl (1.2 eq)
DMAP (0.1 eq)
Dichloromethane (DCM) (Anhydrous)
Triethylamine (TEA) (2.0 eq - Critical to neutralize HCl salt)
Step-by-Step Workflow:
Free Base Generation (In-situ): Dissolve 5-DAPA-HCl in anhydrous DCM. Add TEA dropwise at 0°C. Stir for 15 mins. Note: The HCl salt prevents oxidation prior to this step.
Activation: Add EDC·HCl and DMAP to the mixture. Stir for 30 minutes at 0°C to form the active ester.
Coupling: Add Dilinoleyl alcohol dissolved in DCM. Allow the reaction to warm to Room Temperature (RT) and stir for 12–24 hours under nitrogen.
Workup: Wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄.
Purification: Flash chromatography (0-10% Methanol in DCM).
Self-Validating Checkpoint:
Success Indicator: 1H NMR should show a triplet at ~2.3 ppm (CH2 adjacent to carbonyl) and a singlet at ~2.2 ppm (Dimethylamine). Absence of broad peaks at 10-12 ppm indicates successful esterification of the acid.
Protocol B: TNS Fluorescence Assay for pKa Determination
Objective: Determine the apparent pKa of the synthesized LNP.
Reagents:
Synthesized LNP (in PBS)
TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid)
Buffer series (10 mM HEPES/MES/Ammonium Acetate, pH 2.5 to 9.0)
Methodology:
Preparation: Prepare LNPs using the standard ethanol-dilution method.
Incubation: Mix 5 µL of LNP solution with 195 µL of buffer (pH range 2.5–9.0 in 0.5 increments). Add TNS (final concentration 6 µM).
Measurement: Measure fluorescence intensity (Ex: 321 nm, Em: 445 nm) using a plate reader.
Data Analysis: Plot Fluorescence vs. pH. The curve will be sigmoidal.
Calculation: The pKa is the pH value at the inflection point (50% of maximum fluorescence).
Expected Result:
Lipids derived from 5-DAPA should exhibit an inflection point (pKa) between 6.2 and 6.6 .
Lipids derived from 4-DABA (C4) often show pKa < 6.0.
Part 4: Stability & Toxicity Profile[2]
Chemical Stability (Lactamization)
A major advantage of 5-DAPA over 4-(dimethylamino)butyric acid is resistance to cyclization.
C4 Linkers: Can undergo intramolecular cyclization to form N-methyl-2-pyrrolidone derivatives, especially during activation steps (EDC/NHS), reducing yield.
C5 Linkers: Formation of the 6-membered lactam is kinetically slower, preserving the linear active species for conjugation.
Toxicity
The metabolic byproduct of 5-DAPA-containing lipids is 5-(dimethylamino)pentanoic acid (after ester hydrolysis).
Clearance: Being a small, polar amino acid derivative, it is rapidly cleared via the kidneys.
Safety: Unlike permanently cationic lipids (which cause membrane lysis), the tertiary amine reverts to a neutral state in the blood, minimizing hemolysis and immune activation.
References
Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[1][2] Molecular Therapy, 25(7), 1467-1475. Link
Jayaraman, M., et al. (2012). Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing in Vivo. Angewandte Chemie International Edition, 51(34), 8529-8533. Link
Citation Note: Establishes the relationship between linker length, pKa, and in vivo efficacy (The "Goldilocks" principle).
Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy, 21(8), 1570-1578. Link
Citation Note: Discusses the metabolism of ester-linked lipid tails.
PubChem. (2024). 5-(Dimethylamino)pentanoic acid hydrochloride | C7H16ClNO2.[3][4] National Library of Medicine.[3] Link
Hassett, K. J., et al. (2019). Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines. Molecular Therapy - Nucleic Acids, 15, 1-11. Link
Citation Note: Highlights the importance of pKa tuning for vaccine applic
comparative study of the reactivity of 5-(Dimethylamino)pentanoic acid hydrochloride
The following guide provides an in-depth comparative analysis of 5-(Dimethylamino)pentanoic acid hydrochloride , focusing on its reactivity, stability, and application as a linker in medicinal chemistry. Content Type: Pu...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth comparative analysis of 5-(Dimethylamino)pentanoic acid hydrochloride , focusing on its reactivity, stability, and application as a linker in medicinal chemistry.
Content Type: Publish Comparison Guide
Subject: CAS 25726-28-7 |
In the landscape of bifunctional linkers, 5-(Dimethylamino)pentanoic acid hydrochloride (5-DMPA) occupies a strategic "sweet spot" between solubility enhancement and synthetic utility. Unlike its primary amine homologs (e.g., 5-aminovaleric acid), 5-DMPA possesses a tertiary amine terminus. This structural feature confers two distinct advantages:
Lactamization Immunity: It cannot form stable, irreversible lactam byproducts during carboxyl activation.
Solubility Modulation: The dimethylamino group (
) remains protonated at physiological pH, improving the aqueous solubility of lipophilic drug conjugates (e.g., PROTACs).
This guide compares 5-DMPA against standard alternatives, providing experimental workflows to maximize coupling efficiency.
Chemical Architecture & Properties
Understanding the ionic state of 5-DMPA is prerequisite to successful coupling.
Property
Value / Characteristic
Implication for Protocol
Molecular Weight
181.66 g/mol
Precise stoichiometry calculation required.
Functional Groups
Carboxylic Acid (), Tertiary Amine ()
Exists as a cationic salt (HCl) or zwitterion.
State
Hydrochloride Salt
Hygroscopic; requires desiccation.
Solubility
High (Water, MeOH, DMSO)
Ideal for late-stage functionalization of polar drugs.
The "Self-Catalysis" Phenomenon
In non-aqueous coupling reactions (DCM/DMF), the tertiary amine moiety can act as an internal base, facilitating the deprotonation of the carboxylic acid once the HCl is neutralized. However, it can also form transient acyl ammonium species, which we address in the mechanistic comparison below.
Comparative Study 1: Cyclization Risk (The "Lactam Trap")
A critical failure mode in amino-acid linkers is intramolecular cyclization.
The Competitors:
Candidate A (Subject): 5-(Dimethylamino)pentanoic acid (Tertiary Amine)
Candidate B (Alternative): 5-Aminopentanoic acid (Primary Amine)
Candidate C (Alternative): 4-(Dimethylamino)butyric acid (Shorter Chain)
Mechanism of Action
When the carboxylic acid is activated (e.g., by HATU or EDC), the amine tail can attack the active ester.
Primary Amines (Candidate B): Rapidly attack to form 2-Piperidone (δ-Valerolactam) . This is an irreversible, dead-end byproduct. Yields of the desired intermolecular product drop significantly.
Tertiary Amines (Candidate A): The nitrogen has no proton to lose. Attack on the active ester forms a highly reactive Acyl Ammonium salt. This intermediate is not stable; it remains reactive and can still be attacked by the external nucleophile (the drug amine) to form the desired product.
Verdict: 5-DMPA is superior for direct coupling without N-protection.
Figure 1: Mechanistic divergence between primary and tertiary amino acid linkers. The tertiary amine (5-DMPA) avoids the irreversible lactam trap.
Comparative Study 2: Synthetic Efficiency & Atom Economy
This comparison evaluates the workflow required to attach the linker to a drug molecule (
).
Feature
5-(Dimethylamino)pentanoic Acid
5-Aminopentanoic Acid (Boc-protected)
Step 1
Direct Coupling (1 step)
Coupling (Boc-Linker-OH)
Step 2
N/A
Deprotection (TFA/HCl)
Step 3
N/A
Reductive Amination (to add methyls)
Total Steps
1
3
Atom Economy
High (No protecting group waste)
Low (Loss of t-Butyl cation/CO2)
Yield Risk
Low (No deprotection side reactions)
Moderate (Acid sensitive drugs may degrade)
Experimental Insight: Using 5-DMPA eliminates the need for reductive alkylation (formaldehyde/NaCNBH3) post-coupling, a step often plagued by over-alkylation or side reactions.
Experimental Protocol: Optimized Amide Coupling
Objective: Couple 5-DMPA to a secondary amine drug scaffold (e.g., Piperazine derivative).
Challenge: The HCl salt of 5-DMPA is acidic; insufficient neutralization inhibits the coupling agent.
Salt Break (Critical): Dissolve 5-DMPA HCl in DMF. Add 1.0 equiv of DIPEA and stir for 5 minutes. Why? This neutralizes the HCl salt, preventing it from protonating the basic nitrogen on HATU/EDC.
Activation: Add HATU (1.2 equiv) to the mixture. Stir for 2-5 minutes at
.
Note: The solution may turn slightly yellow.
Base Loading: Add the remaining DIPEA (2.5 - 3.0 equiv).
Substrate Addition: Add the amine drug substrate (1.0 equiv).
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
Use the following logic flow to determine if this linker fits your project.
Figure 2: Selection logic for solubility-enhancing linkers.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22832099, 5-(Dimethylamino)pentanoic acid hydrochloride. Retrieved from [Link]
Heil, C. S., et al. (2019). Fatty Acid Biosynthesis: Chain-Length Regulation and Control. ChemBioChem, 20(18), 2298-2321. (Context on chain length stability). Retrieved from [Link]
Williams, R. (2022). pKa Data Compiled by R. Williams. (General amine/acid pKa reference). Retrieved from [Link]
evaluating the cost-effectiveness of 5-(Dimethylamino)pentanoic acid hydrochloride in synthesis
This guide evaluates the strategic viability of 5-(Dimethylamino)pentanoic acid hydrochloride (DAPA-HCl) in the synthesis of high-value ionizable lipids (e.g., for mRNA LNPs) and PROTAC linkers. Executive Summary 5-(Dime...
Author: BenchChem Technical Support Team. Date: February 2026
This guide evaluates the strategic viability of 5-(Dimethylamino)pentanoic acid hydrochloride (DAPA-HCl) in the synthesis of high-value ionizable lipids (e.g., for mRNA LNPs) and PROTAC linkers.
Executive Summary
5-(Dimethylamino)pentanoic acid hydrochloride (CAS: 25726-28-7) has emerged as a critical "tuning knob" reagent in the development of next-generation Ionizable Cationic Lipids . By extending the headgroup tether from the traditional C3 (propionic) or C4 (butyric) chains to a C5 (pentanoic) chain, researchers can subtly shift the lipid pKa into the optimal 6.2–6.9 range , maximizing endosomal escape for mRNA delivery.
The Verdict:
For R&D/Screening (<10 g):BUY. The commercial cost (~
150/g) is negligible compared to the time-cost of synthesis and purification validation.
For Pilot/GMP (>100 g):MAKE (In-Situ). In-house synthesis via reductive amination of 5-aminovaleric acid offers a 70-80% cost reduction and superior control over genotoxic impurities (e.g., residual alkyl halides from alternative routes).
Technical Context: The "pKa Tuning" Effect
In Lipid Nanoparticle (LNP) formulation, the ionization behavior of the tertiary amine headgroup is the primary determinant of potency.
Mechanism: The lipid must be neutral at physiological pH (7.4) to reduce toxicity but protonated in the acidic endosome (pH 5.5) to facilitate membrane fusion.
DAPA-HCl Advantage: The pentanoic chain increases lipophilicity (cLogP) and alters the inductive effect on the nitrogen relative to shorter linkers, often resulting in a pKa shift that enhances potency for specific payloads (e.g., CRISPR-Cas9 mRNA vs. conventional vaccines).
Visualizing the Synthetic Utility
The following diagram illustrates where DAPA-HCl integrates into the convergent synthesis of an SM-102 analog.
Comparative Analysis: Buy vs. Make
This section objectively compares acquiring commercial DAPA-HCl versus synthesizing it in-house via the preferred Reductive Amination route.
Cost & Resource Breakdown (Per 100g Scale)
Metric
Commercial Acquisition
In-House Synthesis (Route B)
Impact Analysis
Raw Material Cost
~$6,000 - $15,000
~$450 (5-Aminovaleric acid + Formaldehyde)
95% Savings on materials.
Lead Time
1-3 Weeks (Stock dependent)
3 Days (Synthesis + Drying)
In-house is faster if stock is low.
Purity Profile
>98% (HPLC)
>97% (Need recrystallization)
Commercial avoids process development.
Impurity Risk
Unknown (Vendor specific)
Controlled. No alkyl halides used.
Critical for GMP (Genotoxic impurity control).
E-Factor (Waste)
N/A (Externalized)
~15-20 (Moderate solvent use)
High solvent volume for workup.
Route Comparison
Route A (Alkyl Halide Substitution): 5-Bromovaleric acid + Dimethylamine.
Flaw: High risk of elimination byproducts (alkenes) and residual alkyl bromides (genotoxic). Not recommended for Pharma.
Route B (Reductive Amination): 5-Aminovaleric acid + Formaldehyde + NaBH4/STAB.
Benefit: Uses cheap, benign starting materials. Impurities are water-soluble and easily removed. Recommended.
Experimental Protocol: Self-Validating Synthesis
Objective: Synthesize 5-(Dimethylamino)pentanoic acid HCl via Reductive Amination.
Scale: 10 mmol (Adaptable to 1 mol).
Reagents
5-Aminovaleric acid: 1.17 g (10 mmol)
Formaldehyde (37% aq.): 2.5 mL (30 mmol, 3 equiv)
Sodium Triacetoxyborohydride (STAB): 6.36 g (30 mmol) or NaBH4 (cheaper, requires care).
Solvent: Methanol (MeOH) / Acetic Acid (AcOH).
Step-by-Step Workflow
Imine Formation (The "Primer"):
Dissolve 5-aminovaleric acid in MeOH (20 mL).
Add Formaldehyde (37%) dropwise.
Checkpoint: Solution should remain clear. Stir for 15 min at Room Temp (RT).
Reduction (The "Lock"):
Cool to 0°C.
Add STAB portion-wise over 20 min. (Caution: Gas evolution H2).
Allow to warm to RT and stir for 4–12 hours.
Validation: TLC (n-BuOH:AcOH:H2O 3:1:1) should show disappearance of primary amine (ninhydrin stain).
Quench & Workup:
Quench with 1N HCl (adjust to pH < 2).
Concentrate in vacuo to remove MeOH.
Purification (Crucial): Pass through a cation-exchange resin (Dowex 50W) or perform recrystallization from iPrOH/Et2O to obtain the HCl salt.
Final Form: White hygroscopic solid.
Decision Tree: When to Synthesize?
References
Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy, 25(7), 1467-1475. Link
Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy, 21(8), 1570-1578. (Discusses pKa tuning via headgroup modification). Link
Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] The Journal of Organic Chemistry, 61(11), 3849-3862.[2] (The gold-standard protocol for Route B). Link
PubChem Compound Summary. (2025). 5-(Dimethylamino)pentanoic acid hydrochloride.[3][4] National Center for Biotechnology Information. Link
BroadPharm. (2023).[5][6] SM-102 Synthesis and Structural Analysis. BroadPharm Application Notes. Link
Navigating the Disposal of 5-(Dimethylamino)pentanoic Acid Hydrochloride: A Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is a critical, final step, ensuring the safety of laboratory personnel and the protection of o...
Author: BenchChem Technical Support Team. Date: February 2026
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is a critical, final step, ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a detailed protocol for the proper disposal of 5-(dimethylamino)pentanoic acid hydrochloride, grounding procedural steps in the principles of chemical safety and regulatory compliance. While this document offers a comprehensive framework, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound and adhere to your institution's and local authorities' waste management policies.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. Based on data for structurally similar compounds and general chemical principles, 5-(dimethylamino)pentanoic acid hydrochloride is anticipated to present the following hazards:
Respiratory Irritation: May cause respiratory irritation.[1][2]
This profile necessitates a cautious approach to handling and disposal, emphasizing the use of appropriate personal protective equipment (PPE) and containment strategies to prevent exposure.
Table 1: GHS Hazard Classifications for Structurally Similar Compounds
The proper disposal of 5-(dimethylamino)pentanoic acid hydrochloride is a multi-step process that begins with the user and culminates in collection by a certified hazardous waste handler. This workflow is designed to ensure safety and compliance at every stage.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.
Eye Protection: Chemical safety goggles are mandatory.
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
Body Protection: A standard laboratory coat should be worn.
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary.
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
Designated Waste Container: 5-(dimethylamino)pentanoic acid hydrochloride waste should be collected in a dedicated, properly labeled container.
Compatibility: Do not mix this waste with incompatible materials. For instance, avoid combining it with strong oxidizing agents or bases, which could lead to vigorous reactions. The container should be made of a material that does not react with the chemical, such as high-density polyethylene (HDPE).[4] Acids and bases should not be stored in metal containers.[4]
Step 3: Container Labeling - Clear and Compliant Communication
Accurate labeling of waste containers is a regulatory requirement and a critical safety measure.
Hazardous Waste Label: The container must be clearly labeled with the words "Hazardous Waste."
Full Chemical Name: Write out the full chemical name: "5-(Dimethylamino)pentanoic acid hydrochloride." Avoid using abbreviations or chemical formulas.
Hazard Identification: Indicate the primary hazards (e.g., "Irritant," "Harmful if Swallowed").
Step 4: Storage in a Satellite Accumulation Area (SAA) - Safe and Secure Containment
Designated SAAs are essential for the safe, temporary storage of hazardous waste within the laboratory.
Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[4]
Secondary Containment: The waste container should be placed in a secondary container to prevent the release of material in case of a leak or spill.
Container Integrity: Ensure the waste container is always kept closed, except when adding waste.[5] Containers should not be filled beyond 90% capacity to allow for expansion.[4]
Step 5: Arranging for Disposal - The Final Hand-off
Once the waste container is full or has been in the SAA for the maximum allowable time (which can vary by jurisdiction), it must be disposed of through the proper channels.
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous waste. Follow their specific procedures for requesting a waste pickup.
Licensed Waste Disposal Facility: The EHS department will arrange for the transport of the waste to a licensed treatment, storage, and disposal facility (TSDF).[6][7]
Spill Management: A Contingency Plan
In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and EHS.
Control the Spill: For small spills, if you are trained and it is safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.[8][9]
Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container.
Decontaminate: Clean the spill area thoroughly.
Regulatory Framework: The Legal Imperative
The disposal of chemical waste is governed by a stringent set of regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[10][11] These regulations outline the "cradle-to-grave" management of hazardous waste.[11] Academic laboratories may have specific regulations under Subpart K of the RCRA.[12] It is essential to be aware of and compliant with all applicable federal, state, and local regulations.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of 5-(dimethylamino)pentanoic acid hydrochloride.
Caption: Disposal workflow for 5-(dimethylamino)pentanoic acid hydrochloride.
Conclusion: A Commitment to Safety and Stewardship
The responsible disposal of 5-(dimethylamino)pentanoic acid hydrochloride is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the hazards, adhering to a meticulous disposal protocol, and operating within the established regulatory framework, researchers can ensure that their scientific pursuits do not come at the cost of personal or environmental well-being. Always prioritize obtaining the specific SDS for any chemical you handle and consult with your institution's safety professionals for guidance.
References
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
Oakwood Chemical. (n.d.). 5-(Dimethylamino)pentanoic acid hydrochloride. Retrieved from [Link]
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
PubChem. (n.d.). 5-(Dimethylamino)pentanoic acid hydrochloride. Retrieved from [Link]
U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
U.S. Environmental Protection Agency. (2019). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link]
U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
Navigating the Safe Handling of 5-(Dimethylamino)pentanoic acid hydrochloride: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide provides essential, in-depth technical information for the safe handli...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide provides essential, in-depth technical information for the safe handling of 5-(Dimethylamino)pentanoic acid hydrochloride (CAS: 25726-28-7). It is designed to be a practical resource, empowering you with the knowledge to implement safe laboratory practices, from initial handling to final disposal.
Understanding the Compound: A Prerequisite for Safety
5-(Dimethylamino)pentanoic acid hydrochloride is an organic building block utilized in various research and manufacturing applications.[1][2][3] A thorough understanding of its properties is the foundation of safe handling. According to aggregated GHS information, this compound is classified with the following hazards:
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[4][5]
These classifications underscore the importance of a meticulous approach to personal protection and handling protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment (PPE).[6][7] The selection of appropriate PPE is not merely a suggestion but a critical necessity to prevent exposure.
PPE Component
Specification and Rationale
Eye and Face Protection
Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles. This provides a robust barrier against accidental splashes that can cause serious eye irritation.[5][6]
Hand Protection
Chemically impermeable gloves are required. Materials such as nitrile or butyl rubber are generally recommended for handling amine hydrochlorides. Always inspect gloves for any signs of degradation or perforation before use.[8][9]
Body Protection
A laboratory coat or chemical-resistant apron must be worn to protect against skin contact.[6][10] For larger quantities or in case of potential for significant splashing, chemical-resistant coveralls are advised.[11]
Respiratory Protection
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or aerosols.[8][12] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator may be necessary.[9]
PPE Donning and Doffing Workflow
Correctly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Operational Plan: From Receipt to Disposal
A comprehensive operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks.
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[12][13]
The storage area should be clearly marked with the appropriate hazard symbols.
Keep the container tightly closed when not in use.[5][8] Some suppliers recommend storage under an inert atmosphere, such as argon.[1][2]
Handling and Use
Always handle this chemical within a certified chemical fume hood to prevent inhalation of dust or vapors.[12]
Use non-sparking tools and ensure all equipment is properly grounded to prevent electrostatic discharge.[13]
Wash hands thoroughly after handling the chemical, even if gloves were worn.[5]
Do not eat, drink, or smoke in the laboratory.
Spill Management
In the event of a spill, evacuate non-essential personnel from the area.[8] Wearing the appropriate PPE, contain the spill and collect the material using an absorbent, non-combustible material. Place the collected waste into a suitable, labeled container for disposal.
Disposal Plan
All waste containing 5-(Dimethylamino)pentanoic acid hydrochloride must be treated as hazardous waste.
Collect waste in a designated, properly labeled, and sealed container.
Dispose of the waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Do not dispose of this chemical down the drain.[14]
Caption: Step-by-step chemical waste disposal workflow.
Emergency Procedures: A Plan for the Unexpected
Preparedness is key to mitigating the impact of an accidental exposure.
911 or your facility's specific emergency number[15]
First Aid Measures
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Seek immediate medical attention.[13]
In case of skin contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5][8] Seek medical attention if irritation persists.[5]
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8]
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[8][13]
In any case of exposure, it is crucial to remove the individual from the source of exposure and to decontaminate them as quickly as possible.[16][17]
References
Chemical Safety Data Sheet MSDS / SDS - Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate - ChemicalBook. (2024).
SAFETY DATA SHEET - Spectrum Chemical. (2018).
What to do in a chemical emergency. (2024).
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
5-Diethylcarbamoyl-pentanoic acid - AK Scientific, Inc. (n.d.).
Chapter 5 - Emergency Preparation - Cornell EHS. (n.d.). Retrieved from Cornell University Environmental Health and Safety.
Personal Protective Equipment for Chemical Handling. (2026).